molecular formula C4H8O3 B091883 1,4-Dihydroxy-2-butanone CAS No. 140-86-3

1,4-Dihydroxy-2-butanone

Cat. No.: B091883
CAS No.: 140-86-3
M. Wt: 104.1 g/mol
InChI Key: XBJODPUPYBBDEM-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-butanone is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dihydroxy-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydroxy-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJODPUPYBBDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474858
Record name 1,4-DIHYDROXY-2-BUTANONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-86-3
Record name 1,4-Dihydroxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-DIHYDROXY-2-BUTANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Dihydroxy-2-butanone CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone for Researchers and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-butanone, with the CAS Registry Number 140-86-3, is a synthetic organic compound of significant interest to the scientific community.[1][2][3][4] Characterized by the presence of two hydroxyl groups and a ketone functional group, this molecule's unique structure underpins its utility as a versatile intermediate in both biochemical pathways and organic synthesis.[5] While it may appear as a simple four-carbon molecule, its role extends into the intricate world of microbial metabolism, particularly as a key precursor in the biosynthesis of riboflavin (Vitamin B2).[6][7]

This guide provides a comprehensive overview of 1,4-dihydroxy-2-butanone, consolidating its chemical and physical properties, biochemical significance, analytical methodologies, and applications. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its reactivity and practical guidance for its application in a laboratory setting.

Chemical and Physical Properties

1,4-Dihydroxy-2-butanone is typically a white powder or a colorless to pale yellow liquid, soluble in water and polar solvents.[5][6][8] Its bifunctional nature, containing both hydroxyl and carbonyl groups, dictates its chemical reactivity, allowing it to participate in a variety of chemical transformations such as oxidation and condensation reactions.[5]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 140-86-3[1][2][3][4][8]
Molecular Formula C₄H₈O₃[1][2][6][8]
Molecular Weight 104.10 g/mol [1][6][9]
Appearance White Powder or Colorless to Pale Yellow Liquid[5][6]
Boiling Point 242.7°C at 760 mmHg[1][8]
Density 1.201 g/cm³[1][8]
Vapor Pressure 0.006 mmHg at 25°C[2][8]
Solubility Miscible in polar solvents[1]
InChI Key XBJODPUPYBBDEM-UHFFFAOYSA-N[1][2][6]

Biochemical Significance: A Precursor to Vitamin B2

The most well-documented role of a closely related isomer of 1,4-dihydroxy-2-butanone is in the biosynthesis of riboflavin. Specifically, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) is a crucial intermediate in this pathway.[1] DHBP is synthesized from D-ribulose 5-phosphate, a key component of the pentose phosphate pathway, in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB.[1] This enzymatic step is fundamental as it provides the four-carbon unit that will eventually form the xylene ring of riboflavin.[1]

The biosynthesis of riboflavin is essential for many pathogens but is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs.[1][10] Understanding the role of DHBP and its structural analogs like 1,4-dihydroxy-2-butanone is therefore of considerable interest in drug discovery.[10]

Riboflavin_Biosynthesis_Pathway D-Ribulose 5-Phosphate D-Ribulose 5-Phosphate DHBP_Synthase DHBP Synthase (RibB) D-Ribulose 5-Phosphate->DHBP_Synthase substrate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) DHBP_Synthase->DHBP produces Lumazine_Synthase Lumazine Synthase DHBP->Lumazine_Synthase condenses with ArP to form Lumazine 6,7-Dimethyl-8- ribityllumazine Lumazine_Synthase->Lumazine Riboflavin_Synthase Riboflavin Synthase Lumazine->Riboflavin_Synthase 2 molecules Riboflavin Riboflavin (Vitamin B2) Riboflavin_Synthase->Riboflavin

Caption: Simplified pathway of Riboflavin biosynthesis highlighting the role of DHBP.

Applications in Research and Development

The primary application of 1,4-dihydroxy-2-butanone is in research settings.[6][7] It serves as a valuable tool for:

  • Elucidating Enzyme Mechanisms: By studying how enzymes in the riboflavin pathway interact with this compound and its analogs, researchers can gain a deeper understanding of their catalytic mechanisms.[6][7]

  • Metabolic Pathway Analysis: It is used to investigate metabolic pathways, particularly in microorganisms.[6][7]

  • Organic Synthesis: Its functional groups make it a useful building block for the synthesis of more complex molecules, including chiral compounds that are important in drug development.[1][5]

  • Antimicrobial Drug Discovery: As the riboflavin pathway is a target for antibacterial drugs, understanding the chemistry of its intermediates is crucial for designing effective inhibitors.[1][10]

Analytical Methodologies

Accurate quantification and characterization of 1,4-dihydroxy-2-butanone are essential for its use in research. Several analytical techniques are suitable for this purpose.

Recommended Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): Recommended for quantification in biological or environmental samples.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation and quantification.[1]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–240 nm) is effective for aqueous systems.[1]

General Protocol for HPLC Analysis:

This protocol provides a general framework for the analysis of 1,4-dihydroxy-2-butanone in an aqueous sample.

  • Sample Preparation:

    • Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with a suitable mobile phase to bring the concentration within the calibration range.

    • To prevent degradation, maintain pH stability using a buffer, such as a pH 4.6 sodium acetate buffer.[1]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A mixture of water (with 0.1% formic acid) and methanol or acetonitrile. The gradient can be optimized to achieve the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength between 210-240 nm.[1]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of 1,4-dihydroxy-2-butanone of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine its concentration from the calibration curve.

    • Validate recovery rates by analyzing spiked matrices.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Filter Filter Sample (0.45 µm) Dilute Dilute if necessary Filter->Dilute Buffer Buffer to pH 4.6 Dilute->Buffer Inject Inject into HPLC Buffer->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with UV (210-240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify Validate Validate Recovery Quantify->Validate

Caption: A general workflow for the quantitative analysis of 1,4-dihydroxy-2-butanone using HPLC.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,4-dihydroxy-2-butanone. It is intended for research use only and not for human or veterinary use.[1][11] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[12] General safety measures include:

  • Working in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is also noted.[13]

Conclusion

1,4-Dihydroxy-2-butanone is a multifaceted compound whose importance belies its simple structure. Its central role as a precursor in the biosynthesis of riboflavin makes it a subject of significant interest in biochemistry and microbiology. For researchers in drug development, the enzymes that process its structural analogs represent promising targets for novel antimicrobial agents. Furthermore, its chemical reactivity makes it a valuable building block in organic synthesis. A thorough understanding of its properties, biochemical context, and analytical methods is crucial for leveraging its full potential in scientific research and discovery.

References

  • 1,4-Dihydroxy-2-butanone | CAS#:140-86-3 | Chemsrc. [Link]

  • 1,4-Dihydroxy-2-butanone, 1 g - Research Chemicals - Carl ROTH. [Link]

  • 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem. [Link]

  • 1,4-Dihydroxy-2-butanone, 500 mg, glass | Astech Ireland Ltd. [Link]

  • Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone: Structure, Synthesis, and Biochemical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-dihydroxy-2-butanone, a molecule of significant interest to researchers in biochemistry, microbiology, and drug development. We will delve into its fundamental chemical properties, provide a detailed protocol for its synthesis, and explore its critical role in microbial metabolism, particularly as a key intermediate in the riboflavin biosynthesis pathway. This pathway's absence in humans marks it as a compelling target for novel antimicrobial therapies.

Molecular Structure and Nomenclature

1,4-Dihydroxy-2-butanone is a four-carbon ketose, a type of monosaccharide, characterized by a ketone functional group at the second carbon position and hydroxyl groups at the first and fourth positions.

Chemical Structure:

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dihydroxybutan-2-one .[1][2] It is also known by synonyms such as 3-deoxytetrulose and monomethylol acetone.[3]

Physicochemical Properties

Understanding the physicochemical properties of 1,4-dihydroxy-2-butanone is essential for its handling, characterization, and application in experimental settings. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[1][4]
Molecular Weight 104.10 g/mol [1][4]
CAS Number 140-86-3[1][5]
Appearance White Powder / Colourless Oil[6]
Boiling Point 242.7 °C at 760 mmHgBenchChem
Density 1.201 g/cm³BenchChem
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)ChemicalBook
Storage Hygroscopic, store at -20°C under inert atmosphereChemicalBook
InChI Key XBJODPUPYBBDEM-UHFFFAOYSA-N[1][7]
SMILES C(CO)C(=O)CO[1]

Synthesis of 1,4-Dihydroxy-2-butanone

While several synthetic routes exist, including the aldol condensation of acetone and formaldehyde, this guide details a method based on the selective oxidation of 1,3-butanediol.[8][9][10] This approach is advantageous as it can produce a high-purity product with water as the primary by-product, minimizing complex purification steps and environmental impact.[2] The following protocol is adapted from methodologies described in patent literature, providing a robust framework for laboratory-scale synthesis.[2]

Synthesis Workflow Diagram

The overall workflow for the synthesis and purification of 1,4-dihydroxy-2-butanone is depicted below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_analysis Product Characterization node_setup 1. Charge reactor with: - 1,3-Butanediol - Sodium Tungstate (catalyst) - Water - n-Hexane (water entrainer) node_heat 2. Heat mixture to 65-70°C node_setup->node_heat node_add 3. Add 30% H₂O₂ dropwise while performing azeotropic distillation to remove water node_heat->node_add node_monitor 4. Monitor reaction progress (e.g., via GC) until 1,3-butanediol is <5% of initial amount node_add->node_monitor node_stir 5. Stir for an additional 1 hour post-H₂O₂ addition node_monitor->node_stir node_distill_entrainer 6. Distill off n-hexane node_stir->node_distill_entrainer node_distill_product 7. Reduce temperature to 60-65°C and perform vacuum distillation to isolate the product node_distill_entrainer->node_distill_product node_characterize 8. Analyze purity and confirm structure using: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry node_distill_product->node_characterize

Caption: Workflow for the synthesis of 1,4-dihydroxy-2-butanone.

Detailed Experimental Protocol

Materials:

  • 1,3-Butanediol

  • Sodium tungstate (catalyst)

  • n-Hexane (or another suitable water entrainer like cyclohexane)

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Deionized water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Distillation apparatus (e.g., Dean-Stark trap or equivalent setup for azeotropic removal of water)

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 1,3-butanediol, sodium tungstate (approx. 0.25% by weight of the 1,3-butanediol), water, and n-hexane. A typical mass ratio is 1:0.0025:0.25:0.5 for 1,3-butanediol : catalyst : water : n-hexane.[2]

  • Initiation: Begin stirring and heat the mixture to 65-70°C.[2]

  • Oxidation: Once the temperature has stabilized, begin the dropwise addition of 30% hydrogen peroxide from a dropping funnel. Concurrently, perform azeotropic distillation to remove water from the reaction mixture. The rate of H₂O₂ addition should be controlled to maintain a steady reaction temperature and be approximately equal to the rate of water removal by distillation.[2]

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to measure the consumption of the 1,3-butanediol starting material.

  • Completion: When the concentration of 1,3-butanediol drops below 5% of its initial amount, stop the addition of hydrogen peroxide. Allow the reaction to stir at temperature for an additional 0.5 to 1.5 hours to ensure complete conversion.[2]

  • Workup: Increase the distillation temperature to remove the n-hexane water entrainer.

  • Purification: After the entrainer has been removed, reduce the pressure in the system. Decrease the temperature to 60-65°C and distill the product under vacuum to yield pure 1,4-dihydroxy-2-butanone.[2]

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

A self-validating protocol requires rigorous characterization of the synthesized product. The following data provides the expected spectroscopic signature for 1,4-dihydroxy-2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on available data, the following chemical shifts are expected for 1,4-dihydroxy-2-butanone in CDCl₃.[11]

¹H NMR (400 MHz, CDCl₃): [11]

  • Protons (d): Singlet adjacent to the carbonyl group.

  • Protons (c): Triplet, methylene group adjacent to the carbonyl.

  • Protons (b): Triplet, methylene group adjacent to the hydroxyl group.

¹³C NMR (100 MHz, CDCl₃): [11]

  • Carbonyl Carbon (C=O): Expected in the downfield region typical for ketones.

  • Methylene and Hydroxymethyl Carbons: Distinct signals for the three different carbon environments.

Carbon Peak Assignment Chemical Shift (ppm)
Carbonyl (C=O)~210
Methylene (adjacent to C=O)~45
Methylene (adjacent to -OH)~60
Hydroxymethyl (-CH₂OH)~68

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided values are based on assignments from available spectral data.[11]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,4-dihydroxy-2-butanone is dominated by two key features:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of a saturated aliphatic ketone.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1,4-dihydroxy-2-butanone (MW = 104.10), the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 104, corresponding to the intact molecule. This peak may be weak depending on the stability of the ion.

  • Key Fragments: Fragmentation often occurs via alpha-cleavage adjacent to the carbonyl group. Expected fragments would include ions resulting from the loss of CH₂OH (m/z = 73) and the loss of CH₂CH₂OH (m/z = 59).

Biochemical Significance and Drug Development Applications

The primary significance of 1,4-dihydroxy-2-butanone in biological systems lies in its phosphorylated derivative, 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) . This molecule is a crucial intermediate in the biosynthesis of riboflavin (Vitamin B₂).[7][13]

Role in the Riboflavin Biosynthesis Pathway

The riboflavin synthesis pathway is essential for most bacteria and fungi but is absent in humans, who must obtain this vitamin from their diet. This metabolic distinction makes the enzymes in this pathway attractive targets for the development of novel antimicrobial drugs.

DHBP is formed from D-ribulose 5-phosphate, a product of the pentose phosphate pathway. This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBP synthase) , also known as RibB.[13] DHBP then condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin.

RiboflavinPathway Ru5P D-Ribulose 5-Phosphate (from Pentose Phosphate Pathway) DHBP 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Ru5P->DHBP DHBP Synthase (RibB) Lumazine 6,7-Dimethyl-8-ribityllumazine DHBP->Lumazine GTP GTP Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Pyrimidinedione Multiple Steps (RibA, RibD, etc.) Pyrimidinedione->Lumazine Lumazine Synthase (RibH) Riboflavin Riboflavin (Vitamin B₂) Lumazine->Riboflavin Riboflavin Synthase (RibE)

Caption: Simplified Riboflavin Biosynthesis Pathway Highlighting DHBP.

DHBP Synthase as a Drug Target

The enzyme DHBP synthase is indispensable for the survival of numerous pathogenic bacteria, including Mycobacterium tuberculosis and Salmonella species. Because this enzyme is absent in humans, inhibitors designed to block its active site are expected to have high specificity and low host toxicity. Research in this area focuses on developing competitive inhibitors that mimic the substrate (D-ribulose 5-phosphate) or the transition state of the reaction. The development of potent and selective DHBP synthase inhibitors represents a promising strategy for creating a new class of antibiotics to combat drug-resistant infections.

Conclusion

1,4-dihydroxy-2-butanone is more than a simple organic molecule; it is a key player in a fundamental microbial metabolic pathway that holds significant potential for therapeutic intervention. This guide has provided a detailed framework for its chemical synthesis and characterization, grounded in established scientific principles. For researchers and drug development professionals, a thorough understanding of this compound and its biochemical context is crucial for leveraging the riboflavin pathway as a target for the next generation of antimicrobial agents.

References

  • PubChem. 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Available at: [Link]

  • Chegg. Solved Table 1: Proton NMR data for for | Chegg.com. Published March 1, 2017. Available at: [Link]

  • Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Chegg. Solved Table 1: Proton NMR data for for | Chegg.com. Published March 1, 2017. Available at: [Link]

  • PubChem. 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • ACS Omega. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Published November 21, 2022. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Published August 10, 2025. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butanone. Available at: [Link]

  • The Good Scents Company. 4-hydroxy-2-butanone. Available at: [Link]

  • ACS Omega. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Published November 21, 2022. Available at: [Link]

  • ResearchGate. Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Published August 9, 2025. Available at: [Link]

Sources

1,4-Dihydroxy-2-butanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dihydroxy-2-butanone (CAS: 140-86-3): Properties, Synthesis, and Applications in Biochemical Research

Abstract

This technical guide provides a comprehensive overview of 1,4-Dihydroxy-2-butanone, a synthetic organic compound of significant interest to researchers in biochemistry and drug development. We will delve into its core chemical identity, including its molecular formula (C₄H₈O₃) and molecular weight (approximately 104.105 g/mol ).[1][2][3][4] The primary focus of this document is its critical role as a key intermediate in the microbial biosynthesis of riboflavin (vitamin B2), a pathway that is essential for many pathogens but absent in humans, making it a compelling target for novel antimicrobial therapies.[5][6][7] This guide will explore its biochemical context, conceptual synthetic pathways, laboratory handling protocols, and its applications as a tool for elucidating enzyme mechanisms and advancing metabolic engineering.

Core Chemical Identity and Physicochemical Properties

1,4-Dihydroxy-2-butanone is a bifunctional molecule featuring both hydroxyl and carbonyl groups, which dictates its chemical reactivity and biological role. Its identity is precisely defined by a set of unique chemical identifiers and physical properties, which are crucial for its correct application and handling in a research setting.

Table 1: Chemical Identifiers for 1,4-Dihydroxy-2-butanone

IdentifierValueSource(s)
CAS Number 140-86-3[1][2][3][8][9]
IUPAC Name 1,4-dihydroxybutan-2-one[8]
Molecular Formula C₄H₈O₃[1][2][3][5][8]
Molecular Weight 104.105 g/mol [1][4]
InChI Key XBJODPUPYBBDEM-UHFFFAOYSA-N[1][2][6]
Canonical SMILES C(CO)C(=O)CO[2][5][8]

Table 2: Physicochemical Properties of 1,4-Dihydroxy-2-butanone

PropertyValueSource(s)
Appearance White Powder[6]
Boiling Point 242.7°C (at 760 mmHg)[1][4]
Density 1.201 g/cm³[1][4]
Topological Polar Surface Area 57.5 Ų[2][8]
Long-Term Storage Store at -20°C or below[5][9]

Biochemical Significance: A Crucial Node in Riboflavin Biosynthesis

The primary significance of 1,4-Dihydroxy-2-butanone in the scientific field stems from its role as a precursor in the biosynthesis of riboflavin.[5][6] While the compound itself is a synthetic tool, its phosphorylated derivative, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) , is a vital metabolic intermediate.

DHBP is generated from D-ribulose 5-phosphate, a key product of the pentose phosphate pathway (PPP).[1] This conversion is catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB.[1] This enzymatic step is one of the initial committed steps in the riboflavin pathway. Subsequently, DHBP condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin.[7]

Causality for Drug Development Interest

The riboflavin biosynthesis pathway is present and essential in most bacteria and microorganisms but is absent in humans, who must obtain riboflavin from their diet.[7] This fundamental metabolic difference makes the enzymes within this pathway, particularly DHBPS, attractive targets for the development of novel antimicrobial agents.[7] An inhibitor designed to block DHBPS could selectively disrupt microbial growth without affecting the human host, providing a clear mechanism for targeted antibacterial therapy.

Riboflavin_Pathway substrate D-Ribulose 5-Phosphate (from Pentose Phosphate Pathway) enzyme DHBP Synthase (RibB) substrate->enzyme Substrate product 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) enzyme->product Catalyzes Conversion downstream Riboflavin Synthesis product->downstream inhibitor Potential Antimicrobial Inhibitors inhibitor->enzyme Blocks Activity

Caption: Role of DHBP Synthase in the riboflavin pathway.

Synthesis, Handling, and Laboratory Protocols

1,4-Dihydroxy-2-butanone is a synthetic organic compound typically derived from the chemical manipulation of butanone precursors.[5][6] While specific, proprietary synthesis routes may vary, a general understanding can be derived from established organic chemistry principles and related reactions.

Conceptual Synthesis Protocol: Oxidation of 1,3-Butanediol

A plausible and illustrative method for synthesizing a related compound, 4-hydroxy-2-butanone, involves the selective oxidation of a diol precursor like 1,3-butanediol.[10][11] This approach can be conceptually adapted. The core principle is the selective oxidation of one of the hydroxyl groups to a ketone.

  • Rationale for Reagent Choice: Using a controlled oxidizing agent is critical. A harsh oxidant would risk over-oxidation to a carboxylic acid or cleavage of the carbon chain. Hydrogen peroxide in the presence of a suitable catalyst offers a "green" and often selective option.[11] The use of a water entrainer and distillation helps drive the reaction to completion by removing water, a common byproduct.[11]

Step-by-Step Conceptual Workflow:

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus (e.g., Dean-Stark trap), add the diol precursor (e.g., 1,4-butanediol for the target molecule), a suitable catalyst, water, and a water entrainer (e.g., n-hexane).

  • Initial Heating: Agitate the mixture to ensure homogeneity and heat to a moderate temperature (e.g., 60-75°C).[11] This provides the necessary activation energy without causing unwanted side reactions.

  • Oxidant Addition: Begin the dropwise addition of 30-35% hydrogen peroxide.[11] The slow addition is a critical control measure to manage the exothermic nature of the reaction and maintain selectivity. Concurrently, begin azeotropic distillation to remove water as it forms.

  • Reaction Monitoring: Monitor the consumption of the starting material using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Reaction Completion & Quench: Once the starting material is consumed to a satisfactory level (e.g., <5% remaining), stop the addition of the oxidant.[11] Continue stirring for a post-reaction period (e.g., 1 hour) to ensure full conversion.

  • Solvent Removal: Increase the temperature to distill off the water entrainer.

  • Product Purification: Purify the resulting crude product. Given the compound's boiling point, vacuum distillation is the most logical method to isolate the 1,4-Dihydroxy-2-butanone without causing thermal degradation.

Synthesis_Workflow start 1. Reactor Setup (Precursor + Catalyst) reaction 2. Controlled Oxidation (H₂O₂ Addition & Heating) start->reaction workup 3. Monitoring & Quench reaction->workup purify 4. Purification (Vacuum Distillation) workup->purify product Final Product: 1,4-Dihydroxy-2-butanone purify->product

Caption: Conceptual workflow for the synthesis of 1,4-Dihydroxy-2-butanone.

Handling and Storage

Proper handling and storage are paramount to maintain the integrity of 1,4-Dihydroxy-2-butanone.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage at -20°C is recommended.[9]

  • Handling: Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12] Wash hands thoroughly after handling.[12]

Applications in Research and Drug Development

The primary application of 1,4-Dihydroxy-2-butanone is as a research chemical.[1][5] Its utility is centered on its structural relationship to a key metabolic intermediate.

  • Elucidating Enzyme Mechanisms: The compound serves as a critical tool for scientists studying the riboflavin biosynthesis pathway.[6] By using it in enzymatic assays, researchers can probe the active site of enzymes like DHBPS, understand substrate specificity, and elucidate catalytic mechanisms.[6]

  • Antimicrobial Drug Discovery: As previously discussed, the DHBPS enzyme is a validated target for antibacterial drugs.[7] Research into competitive inhibitors of DHBPS often uses substrate analogs. For instance, studies on DHBPS from Vibrio cholerae have utilized inhibitors like 4-phospho-D-erythronohydroxamic acid (4PEH), which mimics the substrate, to understand binding interactions.[7] 1,4-Dihydroxy-2-butanone provides a foundational chemical scaffold upon which medicinal chemists can design more complex and potent inhibitors to serve as lead compounds for novel antibiotics.

  • Metabolic Engineering: Understanding the kinetics and regulation of the riboflavin pathway is essential for metabolic engineering. This knowledge can be applied to optimize the microbial production of Vitamin B2 for industrial and pharmaceutical use, and 1,4-Dihydroxy-2-butanone can be used in these fundamental studies.[6]

Safety and Toxicology

While a full toxicological profile is not extensively documented in publicly available literature, safety data sheets provide essential guidance for handling. The compound is generally classified as an irritant.

Table 3: Summary of Safety Information

Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Skin Irritation May cause skin irritation.Wear protective gloves. Wash skin thoroughly after handling.[12][13]
Eye Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.[12][13]
Respiratory Irritation May cause respiratory tract irritation.Avoid breathing dust/vapors. Use only in a well-ventilated area.[12][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[12]
First Aid (Skin) Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

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A Technical Guide to the Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol: Strategies for Selective Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for producing 4-hydroxy-2-butanone from 1,3-butanediol. The core chemical challenge lies in the selective oxidation of the secondary alcohol at the C3 position in the presence of a more reactive primary alcohol at the C1 position. This document delineates two primary strategic approaches: a robust, multi-step protecting group strategy that offers high chemoselectivity, and a more atom-economical direct catalytic oxidation route. We will provide detailed, field-proven experimental protocols, explain the causal mechanisms behind procedural choices, and present methods for the purification and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.

A Note on Nomenclature: The direct oxidation of 1,3-butanediol (HO-CH₂-CH₂-CH(OH)-CH₃) at the C3 position yields 4-hydroxy-2-butanone (HO-CH₂-CH₂-C(=O)-CH₃). The user's requested topic, "Synthesis of 1,4-Dihydroxy-2-butanone from 1,3-butanediol," describes a transformation that is not chemically direct. This guide will focus on the scientifically established synthesis of 4-hydroxy-2-butanone from 1,3-butanediol, which aligns with the logical transformation of the specified starting material.

Introduction

The Target Molecule: 4-Hydroxy-2-butanone

4-Hydroxy-2-butanone is a valuable chemical intermediate in the pharmaceutical and food industries.[1] It serves as a precursor for various complex organic molecules and is a key building block in the synthesis of compounds such as raspberry ketone and anisyl acetone.[2] Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile synthon, but also presents significant challenges in its own synthesis.

The Core Synthetic Challenge: Regioselectivity

The synthesis of 4-hydroxy-2-butanone from 1,3-butanediol requires the oxidation of a secondary alcohol. However, the starting material, 1,3-butanediol, also possesses a primary alcohol. In general, primary alcohols are more susceptible to oxidation than secondary alcohols.[3] Standard, powerful oxidizing agents such as chromic acid or potassium permanganate would indiscriminately oxidize both hydroxyl groups, likely leading to over-oxidation of the primary alcohol to a carboxylic acid and cleavage of the carbon backbone.[4][5] Therefore, achieving the desired transformation necessitates a strategy that can differentiate between the two hydroxyl groups with high fidelity.

Strategic Approaches

Two principal strategies are employed to overcome this challenge:

  • Protecting Group Strategy: This classic and highly reliable approach involves temporarily "masking" the more reactive primary alcohol with a protecting group. With the primary alcohol rendered inert, the secondary alcohol can be oxidized without interference. A final deprotection step then liberates the primary alcohol to yield the desired product. This method offers excellent control and typically high yields.

  • Direct Catalytic Oxidation: This strategy seeks to identify a catalyst that inherently favors the oxidation of the secondary alcohol over the primary one. Such methods are highly desirable from an industrial and green chemistry perspective as they reduce step count, minimize waste, and improve atom economy.[1][6]

This guide will first detail the protecting group strategy with full experimental protocols, followed by a discussion of the direct catalytic approach.

The Protecting Group Strategy: A Chemoselective Workflow

This strategy is predicated on the differential reactivity of the hydroxyl groups, not for oxidation, but for the installation of a sterically demanding protecting group. The less-hindered primary alcohol reacts preferentially, leaving the secondary alcohol available for subsequent transformation.

Overall Workflow

The three-stage process involves protection, oxidation, and deprotection. A benzylidene acetal is an excellent choice for protecting 1,3-diols as it forms a stable six-membered ring.[7][8]

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Deprotection A 1,3-Butanediol B Protected Diol (Benzylidene Acetal) A->B Benzaldehyde, Acid Catalyst C Protected Ketone B->C Swern Oxidation (DMSO, (COCl)₂) D 4-Hydroxy-2-butanone C->D Hydrogenolysis (H₂, Pd/C)

Caption: Workflow for the protecting group-based synthesis of 4-hydroxy-2-butanone.

Experimental Protocol 1: Selective Protection of 1,3-Butanediol

Objective: To synthesize (4R,6S)-4-methyl-2-phenyl-1,3-dioxane by selectively protecting the primary and secondary hydroxyls of 1,3-butanediol.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
1,3-Butanediol90.129.01 g100
Benzaldehyde106.1211.14 g105
p-Toluenesulfonic acid190.220.19 g1
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-butanediol (100 mmol), benzaldehyde (105 mmol), p-toluenesulfonic acid (1 mmol), and toluene (150 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing for 3-4 hours or until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solution with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield the pure benzylidene acetal.

Rationale: The formation of the six-membered cyclic acetal is a thermodynamically favorable process for a 1,3-diol.[7] The use of a Dean-Stark trap is critical; it removes the water byproduct, driving the equilibrium towards the product according to Le Châtelier's principle.

Experimental Protocol 2: Swern Oxidation of the Protected Diol

Objective: To oxidize the free secondary alcohol of the protected diol to a ketone using Swern oxidation conditions.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Oxalyl Chloride126.937.6 g (5.3 mL)60
Dimethyl Sulfoxide (DMSO)78.139.4 g (8.5 mL)120
Protected Diol (from Step 1)178.238.91 g50
Triethylamine (Et₃N)101.1925.3 g (34.8 mL)250
Dichloromethane (DCM), anhydrous-250 mL-

Procedure:

  • Preparation of the Activator: To a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (150 mL) and oxalyl chloride (60 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DMSO (120 mmol) dropwise via syringe to the stirred solution. Maintain the temperature below -60 °C. Stir for 15 minutes.

    • Scientist's Note: This step forms the reactive chloro(dimethyl)sulfonium chloride intermediate. The reaction is exothermic and releases CO and CO₂ gas.[9] Maintaining a low temperature is crucial as the intermediate is unstable above -60 °C.[10]

  • Addition of Alcohol: Dissolve the protected diol (50 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (250 mmol) dropwise to the suspension. A thick white precipitate will form. After the addition is complete, allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected ketone.

Causality and Mechanism: The Swern oxidation is a mild and highly efficient method for converting alcohols to carbonyls without the use of heavy metals.[11] Its mechanism relies on the formation of a sulfur ylide, which undergoes an intramolecular E2-like elimination to form the ketone.

G reagents DMSO + (COCl)₂ -CO, -CO₂ activator Activator ClS⁺(CH₃)₂Cl⁻ reagents->activator intermediate Alkoxysulfonium Ion R₂CH-O-S⁺(CH₃)₂ activator->intermediate + Alcohol alcohol R₂CH-OH alcohol->intermediate ylide Sulfur Ylide R₂C⁻-O-S⁺(CH₃)₂ intermediate->ylide + Base product Ketone R₂C=O ylide->product Intramolecular Elimination base Et₃N base->ylide

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol 3: Deprotection via Hydrogenolysis

Objective: To remove the benzylidene acetal protecting group to furnish the final product, 4-hydroxy-2-butanone.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Protected Ketone (from Step 2)176.218.81 g50
Palladium on Carbon (10% Pd)-~400 mg-
Methanol-150 mL-
Hydrogen (H₂) gas-1 atm (balloon)-

Procedure:

  • Dissolve the protected ketone (50 mmol) in methanol (150 mL) in a 250 mL flask.

  • Carefully add 10% Palladium on carbon to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude 4-hydroxy-2-butanone.

Rationale: Catalytic hydrogenolysis is a mild method for cleaving benzyl-type ethers and acetals. The Pd/C catalyst facilitates the addition of hydrogen across the C-O bonds of the acetal, releasing the diol and toluene as a byproduct, without reducing the ketone functionality under these mild conditions.

Direct Catalytic Oxidation

While the protecting group strategy is robust, direct catalytic methods are more efficient. These approaches rely on catalysts that can distinguish between the primary and secondary hydroxyl groups.

  • Gas-Phase Dehydrogenation: This method involves passing vaporized 1,3-butanediol over a heated heterogeneous catalyst, often copper-based (e.g., Cu/ZnO).[1] The reaction selectively dehydrogenates the secondary alcohol to form 4-hydroxy-2-butanone.[6] While efficient, this method requires specialized equipment for high-temperature, gas-phase reactions. Selectivity can decrease at higher conversions, leading to byproducts like butanone.[1]

  • Homogeneous Catalytic Oxidation: A patented method describes the use of a tungstate catalyst with hydrogen peroxide as the terminal oxidant.[2][12] The reaction is performed in a mixed-solvent system at moderate temperatures (60-75 °C). This approach avoids harsh conditions and toxic heavy metals, producing only water as a byproduct, making it an environmentally benign alternative.

Product Purification and Characterization

Purification

The crude 4-hydroxy-2-butanone obtained from either method can be purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures. Alternatively, for high-purity applications, column chromatography on silica gel can be employed.[13]

Spectroscopic Characterization

The identity and purity of the synthesized 4-hydroxy-2-butanone must be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the hydroxyl proton (broad singlet), the methylene group adjacent to the hydroxyl (triplet), the methylene group adjacent to the carbonyl (triplet), and the terminal methyl group (singlet).[14]
¹³C NMR Resonances for the carbonyl carbon (~209 ppm), the carbon bearing the hydroxyl group (~58 ppm), the methylene carbon alpha to the carbonyl (~45 ppm), and the methyl carbon (~30 ppm).
IR Spectroscopy A strong, sharp absorption band for the C=O stretch (~1715 cm⁻¹) and a broad absorption band for the O-H stretch (~3400 cm⁻¹).[15]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the mass of C₄H₈O₂ (m/z = 88.05).

Conclusion

The synthesis of 4-hydroxy-2-butanone from 1,3-butanediol is a classic problem in selective organic synthesis. The protecting group strategy, particularly using a benzylidene acetal followed by Swern oxidation, offers a reliable and high-yielding laboratory-scale solution with excellent control over chemoselectivity. For larger-scale and more sustainable production, direct catalytic methods, such as gas-phase dehydrogenation or tungstate-catalyzed oxidation, represent promising and more atom-economical alternatives. The choice of method will ultimately depend on the required scale, available equipment, and economic considerations. Further research into novel enzymatic and biocatalytic routes could offer even greater selectivity and milder reaction conditions in the future.[16][17]

References

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The Lynchpin of Flavin Synthesis: A Technical Guide to the Role of 3,4-Dihydroxy-2-butanone 4-phosphate Synthase in the Riboflavin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Riboflavin (Vitamin B2) is the universal precursor to the essential redox cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). While indispensable for all domains of life, the de novo biosynthesis of riboflavin is restricted to bacteria, fungi, and plants. This pathway's absence in humans renders its enzymatic machinery a high-value target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of a critical control point in this pathway: the formation of L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) from D-ribulose 5-phosphate (Ru5P). We will dissect the enzymatic mechanism of DHBP synthase (EC 4.1.99.12), provide validated protocols for its characterization, and discuss its significance in the broader context of drug discovery and metabolic engineering.

Introduction: Situating DHBP in the Riboflavin Pathway

The biosynthesis of one molecule of riboflavin is a convergence of two distinct metabolic branches, originating from guanosine triphosphate (GTP) and two molecules of D-ribulose 5-phosphate (Ru5P).[1][2] The GTP-derived branch yields 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), while the pentose phosphate pathway-derived branch provides the crucial four-carbon unit, DHBP.[3][4]

The formation of DHBP represents a committed step in the pathway, catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB.[5][6] This Mg²⁺-dependent enzyme performs a complex intramolecular skeletal rearrangement, converting the five-carbon sugar Ru5P into the four-carbon DHBP and releasing the C4 carbon as formate.[4][6] The subsequent condensation of DHBP with ArP, catalyzed by lumazine synthase, forms 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[4] Given its essentiality in pathogens and absence in metazoa, DHBP synthase has emerged as a promising target for novel antibacterial drug development.[4][5]

The Enzymatic Reaction: Mechanism of DHBP Synthase

DHBP synthase catalyzes a sophisticated chemical transformation involving enolization, a 1,2-carbon shift, and deformylation. The catalytic cycle is facilitated by a dimeric enzyme architecture where residues from both subunits contribute to the active site.[7]

The proposed catalytic mechanism proceeds through several key steps:

  • Enolization: The reaction initiates with the enolization of the substrate, D-ribulose 5-phosphate.

  • Protonation & Dehydration: This is followed by protonation and a dehydration step.

  • Skeletal Rearrangement: A critical and complex skeletal rearrangement occurs, involving the breakage of bonds between C3-C4 and C4-C5 of the original Ru5P molecule.

  • Formate Release: The C4 carbon is subsequently eliminated as formate.

  • Product Formation: This rearrangement results in the formation of L-3,4-dihydroxy-2-butanone 4-phosphate.[4]

This entire process is dependent on the presence of a divalent metal cation, typically Mg²⁺, which plays a crucial role in coordinating the substrate and stabilizing intermediates within the active site.[7] The active site itself is a highly structured environment, featuring key residues such as aspartate, glutamate, and histidine that act as general acid-base catalysts to facilitate the reaction.[7]

The overall reaction is as follows:

D-Ribulose 5-phosphate ⇌ L-3,4-Dihydroxy-2-butanone 4-phosphate + Formate

Below is a diagram illustrating the position of the DHBP synthase-catalyzed reaction within the riboflavin biosynthesis pathway.

Riboflavin_Pathway cluster_GTP_Branch GTP Branch cluster_Ru5P_Branch Ru5P Branch cluster_Final_Steps Final Assembly GTP Guanosine Triphosphate (GTP) DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP Cyclohydrolase II ArPP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARPP->ArPP Deaminase, Reductase ArP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (ArP) ArPP->ArP Phosphatase Lumazine 6,7-Dimethyl-8-ribityllumazine ArP->Lumazine Ru5P D-Ribulose 5-Phosphate (Ru5P) DHBP L-3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) Ru5P->DHBP DHBP Synthase (RibB) DHBP->Lumazine Lumazine Synthase Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase

Caption: The Riboflavin Biosynthesis Pathway.

Experimental Analysis of DHBP Synthase

Characterizing the activity of DHBP synthase is fundamental to understanding its function and for screening potential inhibitors. This section provides a detailed, self-validating protocol for the expression, purification, and kinetic analysis of recombinant DHBP synthase.

Recombinant Expression and Purification of DHBP Synthase

A robust and reproducible supply of pure enzyme is the cornerstone of any biochemical investigation. This protocol details the expression of His-tagged DHBP synthase from Vibrio cholerae (vDHBPS) in E. coli and its subsequent purification.

Rationale for Experimental Choices:

  • E. coli BL21(DE3) Host: This strain is a widely-used and reliable host for recombinant protein expression, as it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for high-level, inducible expression.

  • N-terminal His-tag: The polyhistidine tag allows for efficient one-step purification of the recombinant protein using Immobilized Metal Affinity Chromatography (IMAC), which provides high purity with good yield.

  • Two-Step Purification: A second purification step using size-exclusion (gel filtration) chromatography is employed to remove any remaining protein contaminants and aggregates, ensuring a homogenous enzyme preparation for kinetic studies.[4]

Protocol:

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the His-tagged vribB gene.

  • Culture Growth: Inoculate 1 L of Luria-Bertani (LB) broth containing the appropriate antibiotic with an overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate the culture for 3-4 hours at 37°C.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 rpm for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) containing lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, followed by sonication to ensure complete cell disruption.[4]

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 rpm) for 30-45 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer containing 20 mM imidazole). Elute the bound protein with elution buffer (lysis buffer containing 250 mM imidazole).[4]

  • Dialysis & Gel Filtration: Pool the eluted fractions and dialyze overnight against a storage buffer (e.g., 25 mM Tris-HCl, pH 8.0). Further purify the dialyzed protein using a gel filtration column (e.g., Sephacryl S-200) equilibrated with the same buffer.[4]

  • Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Kinetic Characterization via Colorimetric Assay

The activity of DHBP synthase can be quantified using a reliable colorimetric method based on the Voges-Proskauer reaction.[8][9][10] This assay detects the ketone product, DHBP, which reacts with creatine and α-naphthol in an alkaline environment to produce a stable red-colored complex.[4][11]

Rationale for Experimental Choices:

  • Colorimetric Detection: This method is advantageous due to its simplicity, cost-effectiveness, and suitability for high-throughput screening in a microplate format.[12] The color change is easily quantifiable using a standard spectrophotometer or plate reader.

  • Tris-HCl Buffer (pH 7.5): Tris is a common biological buffer with a pKa of ~8.1 at 25°C, providing good buffering capacity in the physiological pH range of 7.0-9.0.[3][13] A pH of 7.5 is often near the optimal pH for many bacterial enzymes, ensuring the enzyme maintains its native conformation and activity.[14]

  • Temperature (37°C): This temperature is optimal for the growth of many pathogenic bacteria (like V. cholerae) and is therefore a physiologically relevant temperature for studying their enzymes. It's crucial to maintain a constant temperature as enzyme activity is highly temperature-dependent.[5][15]

  • Magnesium Chloride (MgCl₂): As a Mg²⁺-dependent enzyme, the inclusion of this cofactor in the reaction buffer is essential for catalytic activity.[4]

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection Enzyme Purified DHBP Synthase (2.5 µg) Incubate Incubate at 37°C for 15 min Enzyme->Incubate Buffer Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) Buffer->Incubate Substrate Variable [Ru5P] Substrate->Incubate Quench Add Saturated Creatine Solution Incubate->Quench ColorDev Add α-Naphthol in NaOH Quench->ColorDev Develop Incubate 30 min at Room Temp ColorDev->Develop Measure Measure Absorbance at 525 nm Develop->Measure

Caption: Experimental Workflow for the DHBP Synthase Colorimetric Assay.

Detailed Protocol:

  • Reaction Setup: In a microplate well or microcentrifuge tube, prepare a 125 µL reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2.5 µg of purified DHBP synthase

    • Variable concentrations of D-ribulose 5-phosphate (Ru5P) (e.g., 0-1000 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Color Development: Stop the reaction and initiate color development by adding the following reagents in order:

    • 100 µL of saturated creatine solution (~30 mg/mL).

    • 50 µL of α-naphthol solution (35 mg/mL in 1.0 N NaOH).[4]

  • Final Incubation: Allow the color to develop for 30 minutes at room temperature.

  • Measurement: Measure the absorbance of the resulting red complex at 525 nm using a spectrophotometer or microplate reader.

  • Quantification: Convert absorbance values to the concentration of DHBP produced using a standard curve generated with known concentrations of 2,3-butanedione.[2]

  • Data Analysis: Plot the initial reaction velocity (nmol/min/mg) against the substrate concentration [Ru5P]. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.

Data Presentation and Interpretation

The kinetic parameters for DHBP synthase provide critical insights into its catalytic efficiency and substrate affinity. The data below, obtained for DHBP synthase from Vibrio cholerae, serves as a benchmark for researchers in the field.[4]

Kinetic ParameterValueUnitDescription
Kₘ (for Ru5P) 250 ± 30µMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.
Vₘₐₓ 270 ± 10nmol/min/mgThe maximum initial velocity or rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic turnover rate of the enzyme.

Table 1: Steady-State Kinetic Parameters for Vibrio cholerae DHBP Synthase.[4]

The Kₘ value of 250 µM indicates a moderate affinity for the Ru5P substrate. This information is crucial for designing competitive inhibitors, as an effective inhibitor should ideally have a dissociation constant (Kᵢ) significantly lower than the substrate's Kₘ.

Conclusion and Future Directions

The conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate is a chemically complex and biologically essential step in the riboflavin biosynthesis pathway. The enzyme responsible, DHBP synthase, represents a validated and highly attractive target for the development of new antibiotics against a range of bacterial pathogens. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to study this enzyme. Future work in this area will likely focus on high-throughput screening of compound libraries to identify novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide rational drug design, and further exploration of the enzyme's catalytic mechanism to uncover new avenues for therapeutic intervention.

References

  • Santhoshkumar, P., & Karthikeyan, S. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(22), 13882–13894. Available from: [Link]

  • Strizhov, N., Gerlt, J. A., & Rayment, I. (2003). Structural Definition of the Active Site and Catalytic Mechanism of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase. Biochemistry, 42(22), 6847–6859. Available from: [Link]

  • Watson International. (n.d.). Tris Buffer: The Indispensable Tool for Biochemical Research. Available from: [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available from: [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How Tris buffer works. Available from: [Link]

  • Patsnap. (2024). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Available from: [Link]

  • Calbiochem. (n.d.). Buffers. Available from: [Link]

  • Han, B., & Liu, W. (2018). A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. Scientific Reports, 8(1), 16925. Available from: [Link]

  • Antozyme. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Available from: [Link]

  • Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition, 20, 153-167. Available from: [Link]

  • Aryal, S. (2022). Voges–Proskauer (VP) Test- Principle, Reagents, Procedure and Result. Microbe Notes. Available from: [Link]

  • Labinsights. (2023). Comparison of Enzyme Activity Assay Methods. Available from: [Link]

  • Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Available from: [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Available from: [Link]

  • Grokipedia. (n.d.). Voges–Proskauer test. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Voges-Proskauer Test (Procedure). Available from: [Link]

  • Biolabo. (n.d.). CREATININE Kinetic method. Available from: [Link]

  • Wikipedia. (n.d.). Voges–Proskauer test. Available from: [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Available from: [Link]

  • PubMed Central. (n.d.). Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products. Available from: [Link]

  • PubMed. (1971). Studies on creatine determination by alpha-naphthol-diacetyl reaction. Available from: [Link]

  • PubMed Central. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Available from: [Link]

  • PubMed. (1978). The spectrophotometric determination of diacetyl. Available from: [Link]

  • Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Available from: [Link]

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Spectroscopic Profile of 1,4-Dihydroxy-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dihydroxy-2-butanone (CAS No. 140-86-3) is a key bifunctional organic compound featuring both ketone and diol functionalities.[1][2] Its structural attributes make it a valuable intermediate in various synthetic pathways and a molecule of interest in biochemical research, particularly in studies related to riboflavin biosynthesis.[2] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical and biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dihydroxy-2-butanone. The presented analysis is grounded in fundamental spectroscopic principles and supported by comparative data from analogous compounds, offering researchers and drug development professionals a reliable reference for their work.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 1,4-dihydroxy-2-butanone, C₄H₈O₃, dictates its unique spectroscopic signature.[3] The molecule possesses a central carbonyl group at the C2 position, flanked by a methylene group (C3) and a hydroxymethyl group (C1). A primary alcohol function is also present at the C4 position. These features give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,4-dihydroxy-2-butanone, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework. The following data is predicted based on established chemical shift correlations and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-dihydroxy-2-butanone is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-1 (-CH₂OH)~ 4.2Singlet2HDeshielded by the adjacent C=O group and OH group.
H-3 (-COCH₂CH₂-)~ 2.8Triplet2HInfluenced by the adjacent C=O and the C4 methylene group.
H-4 (-CH₂OH)~ 3.8Triplet2HDeshielded by the adjacent hydroxyl group.
-OHBroadSinglet2HChemical shift is variable and depends on concentration and solvent.

Rationale for Predictions: The protons on C1 are expected to be the most deshielded among the methylene groups due to the alpha position to the carbonyl group. The protons on C3 and C4 will exhibit triplet splitting patterns due to coupling with their respective vicinal methylene protons. The hydroxyl protons will typically appear as a broad singlet, and their signal can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,4-dihydroxy-2-butanone will display four signals, one for each of the chemically non-equivalent carbon atoms. The carbonyl carbon is the most deshielded and appears at the lowest field.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C1 (-CH₂OH)~ 68Attached to a hydroxyl group and alpha to a carbonyl.
C2 (C=O)~ 210Characteristic chemical shift for a ketone carbonyl carbon.[4]
C3 (-COCH₂CH₂-)~ 40Aliphatic methylene carbon adjacent to a carbonyl.
C4 (-CH₂OH)~ 60Aliphatic methylene carbon attached to a hydroxyl group.

Rationale for Predictions: The chemical shift of the carbonyl carbon (C2) in ketones typically falls in the range of 205-220 ppm.[5] The carbons bearing hydroxyl groups (C1 and C4) are deshielded compared to simple alkanes and appear in the 60-70 ppm range. The methylene carbon at C3, being adjacent to the carbonyl, is also deshielded relative to an unsubstituted alkane.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,4-dihydroxy-2-butanone is characterized by the prominent absorption bands of the hydroxyl and carbonyl groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch3400 (broad)Strong
C-H Stretch2850-3000Medium
C=O Stretch~1715Strong
C-O Stretch1050-1150Strong

Interpretation of Key Peaks:

  • O-H Stretch: A strong and broad absorption band centered around 3400 cm⁻¹ is a definitive indicator of the presence of hydroxyl groups and is broadened due to hydrogen bonding.

  • C=O Stretch: A sharp and strong absorption peak at approximately 1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[6][7]

  • C-O Stretch: The presence of primary alcohol functionalities gives rise to strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1,4-dihydroxy-2-butanone, electron ionization (EI) would likely lead to the following fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 104, corresponding to the molecular weight of C₄H₈O₃.[3]

Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for ketones.[8] Two primary alpha-cleavage events are possible for 1,4-dihydroxy-2-butanone:

  • Cleavage between C1 and C2: This would result in the loss of a ·CH₂OH radical (mass 31), leading to a fragment ion at m/z 73 .

  • Cleavage between C2 and C3: This would lead to the loss of a ·CH₂CH₂OH radical (mass 45), resulting in a fragment ion at m/z 59 .

Another significant fragmentation would be the loss of a water molecule from the molecular ion, giving a peak at m/z 86 .

m/z Proposed Fragment
104[C₄H₈O₃]⁺ (Molecular Ion)
86[M - H₂O]⁺
73[M - ·CH₂OH]⁺
59[M - ·CH₂CH₂OH]⁺

Experimental Protocols

To obtain high-quality spectroscopic data for 1,4-dihydroxy-2-butanone, the following experimental methodologies are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,4-dihydroxy-2-butanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). D₂O is a good choice to observe the exchange of the hydroxyl protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program should be used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: As 1,4-dihydroxy-2-butanone is likely a liquid or a low-melting solid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-150) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions based on logical fragmentation pathways.

Visualizations

Molecular Structure of 1,4-Dihydroxy-2-butanone

Caption: Chemical structure of 1,4-Dihydroxy-2-butanone.

Key Mass Spectrometry Fragmentation Pathwaysdot

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=9];

M [label="[C₄H₈O₃]⁺˙\nm/z = 104", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F73 [label="[C₃H₅O₂]⁺\nm/z = 73"]; F59 [label="[C₂H₃O₂]⁺\nm/z = 59"]; F86 [label="[C₄H₆O₂]⁺˙\nm/z = 86"]; R_CH2OH [label="•CH₂OH", shape=plaintext]; R_CH2CH2OH [label="•CH₂CH₂OH", shape=plaintext]; R_H2O [label="H₂O", shape=plaintext];

M -> F73 [label=" - •CH₂OH"]; M -> F59 [label=" - •CH₂CH₂OH"]; M -> F86 [label=" - H₂O"]; }

Sources

A Technical Guide to the Solubility and Stability of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 1,4-dihydroxy-2-butanone (CAS No. 140-86-3), a key intermediate in various biochemical pathways, including the biosynthesis of riboflavin (Vitamin B2).[1][2] An understanding of its physicochemical properties is critical for its effective use in research, development, and potential therapeutic applications.

Section 1: Physicochemical Properties and Solubility Profile

1,4-Dihydroxy-2-butanone is a hydrophilic molecule due to the presence of two hydroxyl groups and a ketone functional group. These groups allow for extensive hydrogen bonding with polar solvents.[3]

Predicted and Observed Solubility

The presence of two hydroxyl groups and a ketone moiety dictates the solubility of 1,4-dihydroxy-2-butanone. It is expected to be freely soluble in polar protic solvents like water and lower alcohols, and in polar aprotic solvents. Conversely, it is expected to have low solubility in nonpolar or weakly polar solvents. While extensive quantitative data is not available in public literature, the solubility of the related compound 4-hydroxy-2-butanone, which is miscible with water, alcohol, and ether, suggests a similar profile for the dihydroxy analog.[4] The predicted octanol-water partition coefficient (XLogP3) of -1.5 further indicates its high hydrophilicity.[3]

Table 1: Predicted Solubility of 1,4-Dihydroxy-2-butanone

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol High / Miscible Extensive hydrogen bonding capacity with both hydroxyl and ketone groups.
Polar Aprotic DMSO, DMF, Acetonitrile Moderate to High Capable of dipole-dipole interactions and accepting hydrogen bonds.

| Nonpolar | Hexane, Toluene | Low / Insoluble | Lacks favorable intermolecular interactions with the polar functional groups. |

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining solubility is the isothermal equilibrium method, followed by a validated concentration analysis technique such as High-Performance Liquid Chromatography (HPLC).

Methodology: Isothermal Equilibrium Solubility Assay

  • Preparation: Prepare saturated solutions by adding an excess of 1,4-dihydroxy-2-butanone to various solvents in sealed vials.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material must be confirmed visually.

  • Sampling: After equilibration, allow the solids to settle. Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of 1,4-dihydroxy-2-butanone.

This protocol ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess 1,4-dihydroxy-2-butanone B Add selected solvent to sealed vial A->B C Agitate at constant temperature (e.g., 24h) B->C D Confirm presence of undissolved solid C->D E Withdraw clear supernatant D->E F Dilute aliquot with mobile phase E->F G Quantify via validated HPLC method F->G

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Section 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of 1,4-dihydroxy-2-butanone is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[5] Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a critical tool for this purpose.[6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6] The goal is to achieve a target degradation of 5-20%.[6]

Table 2: Representative Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl 60 °C 24 - 72 h Generally stable, as keto-alcohol structures are not typically labile to acid.
Base Hydrolysis 0.1 M NaOH Room Temp / 60 °C 4 - 24 h Susceptible to degradation via retro-aldol or other base-catalyzed reactions.[7]
Oxidation 3% H₂O₂ Room Temp 24 h Potential oxidation of primary/secondary alcohols or C-C bond cleavage.[8]
Thermal Dry Heat 80 °C 48 - 96 h Decomposition may occur, potentially via retro-ene reaction to form acetone and formaldehyde.[9]

| Photostability | ICH Q1B compliant light source | Ambient | As per ICH Q1B | Assess light sensitivity; degradation may occur if chromophores are present.[10] |

Experimental Protocol for Forced Degradation

This protocol describes a general approach for investigating the stability of 1,4-dihydroxy-2-butanone under various stress conditions.

Methodology: Stress Testing Protocol

  • Stock Solution: Prepare a stock solution of 1,4-dihydroxy-2-butanone at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[6]

  • Stress Application:

    • Hydrolysis: Mix the stock solution with equal volumes of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Maintain samples at the desired temperature.

    • Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Protect from light and maintain at room temperature.

    • Thermal: Expose a solid sample of the compound to dry heat in a calibrated oven. Also, expose the stock solution to heat.

    • Photolytic: Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines.[10] Run a dark control in parallel.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including unstressed controls, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize degradation products.

The analytical method must be validated for specificity to ensure that the parent peak is resolved from all degradation products, as per ICH Q2(R1) guidelines.[11][12]

Plausible Degradation Pathways

The structure of 1,4-dihydroxy-2-butanone suggests several potential degradation pathways under stress conditions.

  • Under Basic Conditions: The molecule could undergo a retro-aldol reaction , which is the reverse of an aldol condensation. This would cleave the C2-C3 bond, potentially yielding hydroxyacetone and formaldehyde.

  • Under Oxidative Conditions: The primary alcohol at C1 and the secondary alcohol at C4 are susceptible to oxidation. Strong oxidation could lead to the formation of carboxylic acids and potentially chain cleavage.

  • Under Thermal Stress: Studies on the related 4-hydroxy-2-butanone have shown thermal decomposition via a six-membered cyclic transition state to yield acetone and formaldehyde.[9] A similar retro-ene type reaction is plausible for 1,4-dihydroxy-2-butanone.

Visualization: Potential Degradation Pathways

This diagram illustrates the hypothesized degradation pathways for 1,4-dihydroxy-2-butanone.

DegradationPathways cluster_base Base-Catalyzed (Retro-Aldol) cluster_oxidation Oxidative Stress cluster_thermal Thermal Stress (Retro-Ene) Parent 1,4-Dihydroxy-2-butanone RetroAldol Hydroxyacetone + Formaldehyde Parent->RetroAldol OH⁻ Oxidation Oxidized Products (e.g., Carboxylic Acids) Parent->Oxidation [O] Thermal Acetone + Glycolaldehyde Parent->Thermal Δ

Caption: Hypothesized Degradation Pathways under Stress Conditions.

Section 3: Recommendations for Handling and Storage

Based on its chemical structure and the stability profiles of related keto-alcohols, the following handling and storage procedures are recommended:

  • Storage: The compound should be stored at or below -15°C to minimize thermal degradation.[2] It should be kept in a tightly sealed container to protect it from moisture.

  • Handling: Given its susceptibility to base-catalyzed and potentially oxidative degradation, solutions should ideally be prepared fresh. If solutions must be stored, they should be kept at low temperatures (2-8°C), protected from light, and buffered under neutral or slightly acidic conditions (pH 4-6).

References

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Quantum Chemical Blueprint: An In-depth Technical Guide to 1,4-Dihydroxy-2-butanone for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Intersection of Quantum Chemistry and Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the biopharmaceutical industry is increasingly pivoting towards computational methodologies to de-risk, accelerate, and refine the discovery pipeline.[1] Traditional drug discovery, a lengthy and often serendipitous process, is being augmented by the precision and predictive power of quantum chemistry.[2] These in silico techniques allow for a granular, electron-level understanding of molecular properties, offering profound insights into a molecule's potential behavior within a biological system long before it is ever synthesized.[3] This guide delves into the application of quantum chemical calculations to a molecule of significant biochemical interest: 1,4-Dihydroxy-2-butanone. By using this molecule as a case study, we will provide a comprehensive, practical workflow for researchers, scientists, and drug development professionals to harness these powerful computational tools.

Section 1: Molecular Overview of 1,4-Dihydroxy-2-butanone

1,4-Dihydroxy-2-butanone (CAS 140-86-3) is a small, oxygenated organic molecule with the chemical formula C₄H₈O₃.[4] Its structure features a four-carbon backbone with a ketone functional group at the second position and hydroxyl groups at the first and fourth positions. This arrangement of functional groups makes it a polar, hydrophilic molecule with the potential for significant hydrogen bonding.

Biochemically, 1,4-Dihydroxy-2-butanone is a known precursor in the biosynthesis of riboflavin (Vitamin B2) in various microorganisms.[5] Understanding its intrinsic chemical properties is therefore relevant for research into antimicrobial drug design targeting this essential pathway. Its relatively simple yet functionally rich structure makes it an ideal candidate for demonstrating the power and principles of quantum chemical analysis.

PropertyValueSource
Molecular Formula C₄H₈O₃[4]
Molecular Weight 104.10 g/mol [4]
Canonical SMILES C(CO)C(=O)CO[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]

Section 2: The Quantum Chemical Toolkit: Theoretical Foundations

To accurately model 1,4-Dihydroxy-2-butanone, we must select a computational method that balances accuracy with computational cost. For a molecule of this size, Density Functional Theory (DFT) represents the optimal choice.[6] DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction, making them highly efficient for systems of interest in drug discovery.[7]

Causality Behind Method Selection:

  • Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a well-established and widely used functional that provides a robust description of molecular geometries and energies for a broad range of organic molecules by incorporating a portion of exact Hartree-Fock exchange, which mitigates some of the inherent self-interaction error in pure DFT functionals.[8] Its proven track record in predicting properties of organic molecules makes it a trustworthy choice for this analysis.[9]

  • Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence basis set that provides a high degree of accuracy for molecules containing heteroatoms like oxygen.

    • 6-311: This indicates that core electrons are described by 6 primitive Gaussian functions, while valence electrons are described by three sets of functions (with 3, 1, and 1 primitive Gaussians respectively), allowing for greater flexibility in describing the electron distribution.

    • ++G: These are diffuse functions added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions, such as the intramolecular hydrogen bonds we anticipate in 1,4-dihydroxy-2-butanone.[10]

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in response to the molecular environment, which is essential for an accurate description of bonding.[10]

This combination of B3LYP with a flexible, polarized, and diffuse basis set provides a self-validating system that is known to yield reliable results for the properties we aim to investigate.[11]

Section 3: Methodology: A Practical Workflow for In Silico Analysis

The following protocol outlines a detailed, step-by-step methodology for conducting a comprehensive quantum chemical analysis of 1,4-Dihydroxy-2-butanone using common computational chemistry software such as Gaussian, with GaussView for visualization.[12]

Step 1: Molecular Structure Generation

  • Launch a molecular modeling program (e.g., GaussView).

  • Using the molecule builder tool, construct the 1,4-Dihydroxy-2-butanone molecule. Ensure correct atom types (Carbon, Oxygen, Hydrogen) and bonding (single and double bonds).

  • Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting structure. This step is not for accuracy but to create a sensible input for the more rigorous quantum calculations.

Step 2: Geometry Optimization and Vibrational Analysis

  • Set up a Geometry Optimization calculation. This procedure will iteratively adjust the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • In the calculation setup, specify the chosen method: B3LYP/6-311++G(d,p).

  • Simultaneously, request a Frequency calculation. This will compute the vibrational modes of the optimized structure. A true energy minimum will have no imaginary frequencies. This is a critical self-validation step; the presence of an imaginary frequency indicates the structure is a transition state, not a stable conformer.[13]

  • Submit the calculation to the quantum chemistry software package (e.g., Gaussian).

Step 3: Post-Calculation Analysis

  • Once the calculation is complete, open the output file in the visualization software.

  • Verify that the geometry optimization converged successfully.

  • Confirm that the frequency calculation yielded zero imaginary frequencies.

  • Visualize and record the optimized geometric parameters (bond lengths, angles, dihedral angles).

  • Generate molecular property surfaces based on the optimized geometry. This includes the Molecular Electrostatic Potential (MEP) map and the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO).

G cluster_prep Step 1: Pre-processing cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Post-processing & Analysis Build Build Molecule (1,4-Dihydroxy-2-butanone) Clean Initial Geometry Cleanup (Molecular Mechanics) Build->Clean Setup Setup Calculation Method: B3LYP Basis Set: 6-311++G(d,p) Clean->Setup Input Structure Opt Geometry Optimization Setup->Opt Freq Frequency Analysis Opt->Freq Verify Verify Convergence & No Imaginary Frequencies Freq->Verify Output File Extract Extract Geometric Data (Bond Lengths, Angles) Verify->Extract Visualize Generate Surfaces (HOMO, LUMO, MEP) Verify->Visualize Interpret Interpret Data for Drug Discovery Context Visualize->Interpret

Section 4: Results and Mechanistic Insights

This section describes the expected outcomes from the quantum chemical calculations, drawing parallels from studies on analogous molecules like hydroxyacetone.[1]

Optimized Molecular Geometry

The geometry optimization is predicted to yield a structure where the rotatable bonds have arranged themselves to achieve maximum stability. For hydroxyacetone, the most stable conformer is a planar structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen, forming a five-membered ring.[1] A similar intramolecular hydrogen bond is expected to be a dominant stabilizing feature in the lowest energy conformer of 1,4-Dihydroxy-2-butanone, likely between the C1-hydroxyl group and the C2-carbonyl oxygen.

Table 2: Predicted Key Geometric Parameters (Illustrative) (Note: These are hypothetical values for illustration. Actual calculations would provide precise numbers.)

ParameterPredicted ValueSignificance
O(carbonyl)···H-O(C1) distance ~1.8 - 2.0 ÅIndicates a strong intramolecular hydrogen bond.
C1-C2-C3-C4 Dihedral Angle ~0° (or near planar)Suggests a planar or near-planar ring-like conformation.
C=O Bond Length ~1.22 ÅTypical for a ketone, slightly elongated due to H-bonding.
O-H Bond Length ~0.97 ÅSlightly elongated due to participation in H-bonding.
Vibrational Analysis

The vibrational analysis serves as a quality control check. The absence of imaginary frequencies confirms the optimized structure as a true energetic minimum. Furthermore, the calculated infrared (IR) spectrum can be used to predict the key vibrational frequencies. This is particularly useful for identifying characteristic peaks, such as the C=O stretch (typically around 1700 cm⁻¹) and the broad O-H stretch (around 3400 cm⁻¹), which would be shifted to a lower frequency if involved in hydrogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and kinetic stability.[14] The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).[15]

  • HOMO: For 1,4-Dihydroxy-2-butanone, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups and the carbonyl group, due to the high electron density of their lone pairs.

  • LUMO: The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O). This is the most electron-deficient region and the likely site of nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron. A large gap implies high stability.[16] For a potential drug molecule, an optimal gap signifies a balance between stability (to avoid unwanted reactions in the body) and reactivity (to engage with its biological target).

G Energy Energy LUMO LUMO Energy->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to the charge distribution and is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[17][18]

  • Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for interacting with positive charges (e.g., metal ions, protonated amine groups in a receptor). For 1,4-Dihydroxy-2-butanone, the most negative potential will be concentrated around the carbonyl oxygen due to its lone pairs. The hydroxyl oxygens will also show negative potential.

  • Positive Potential (Blue): These regions are electron-poor (dominated by the positive nuclear charge) and are favorable sites for interacting with negative charges (e.g., carboxylate groups in a receptor). The most positive potential will be located on the hydroxyl hydrogens, making them strong hydrogen bond donors.

  • Neutral Potential (Green): These regions are typically non-polar, such as the aliphatic carbon backbone.

This map provides a visual hypothesis of the molecule's pharmacophore—the essential features for molecular recognition.

Section 5: Bridging Theory and Application: Implications for Drug Development

The true power of these calculations lies in their translation into actionable intelligence for drug discovery.[19] The data derived for 1,4-Dihydroxy-2-butanone provides a multi-faceted profile of its potential as a drug or a fragment for lead optimization.

  • Lead Identification & Optimization: The MEP map is a direct guide for rational drug design.[18] If 1,4-Dihydroxy-2-butanone were a fragment hit, the MEP would show precisely where to add functionality to improve interactions with a target protein. For example, the negative potential on the carbonyl oxygen suggests it is a primary hydrogen bond acceptor, while the positive potential on the hydroxyl hydrogens identifies them as key hydrogen bond donors. Modifying the carbon backbone could position these features optimally within a binding pocket.[20]

  • Predicting Reactivity and Metabolism: The HOMO-LUMO analysis points to the most reactive sites. The LUMO's localization on the carbonyl carbon suggests this position is susceptible to nucleophilic attack, a potential site for metabolic transformation (e.g., reduction by cellular reductases).[15] The HOMO's location on the hydroxyl groups indicates these are sites prone to oxidation. This information can preemptively guide chemists to block or modify metabolically labile sites to improve a drug candidate's pharmacokinetic profile.

  • Understanding Tautomerism: While the keto form of simple ketones is generally favored, quantum calculations can precisely quantify the energy difference between the keto and enol tautomers.[21] Understanding the relative stability of the enol form is important, as its presence could alter the molecule's shape and hydrogen bonding capabilities, thus affecting how it is recognized by a target receptor.

Conclusion: The Future of Quantum Chemistry in Rational Drug Design

Quantum chemical calculations, as demonstrated with 1,4-Dihydroxy-2-butanone, provide a powerful, predictive framework that moves drug discovery from a process of trial-and-error to one of rational, data-driven design. By elucidating the fundamental electronic properties of a molecule—its stable conformation, reactive hotspots, and electrostatic landscape—these in silico methods offer unparalleled insight. They empower medicinal chemists to make more informed decisions, prioritize synthetic efforts, and ultimately design safer and more effective medicines with greater efficiency and a higher probability of success.[22] As computational power continues to grow, the integration of quantum mechanics into the daily workflow of drug discovery is not just a possibility, but a necessity for staying at the cutting edge of pharmaceutical innovation.[23]

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An In-Depth Technical Guide to the Thermochemical Properties of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biochemical Significance of 1,4-Dihydroxy-2-butanone

1,4-Dihydroxy-2-butanone (C₄H₈O₃) is a pivotal, yet often uncharacterized, intermediate in critical metabolic pathways.[1][2][3][4] Its primary significance lies in its role as a precursor in the microbial biosynthesis of riboflavin (Vitamin B2).[1] In this pathway, derivatives of this molecule are enzymatically transformed to construct the complex isoalloxazine ring of riboflavin. For researchers in biochemistry, metabolic engineering, and drug development, a thorough understanding of the thermochemical properties of 1,4-Dihydroxy-2-butanone is paramount. These properties—including its enthalpy of formation, entropy, and heat capacity—govern its stability, reactivity, and the energetic feasibility of its enzymatic conversions. This guide provides a comprehensive analysis of these properties, combining robust computational predictions with an overview of authoritative experimental methodologies.

Section 1: Computationally-Derived Thermochemical Properties

Direct experimental thermochemical data for 1,4-Dihydroxy-2-butanone is not extensively available in the public domain. However, high-level ab initio computational methods provide highly accurate and reliable predictions for such organic molecules.[5][6][7][8] The values presented herein are estimated based on well-benchmarked composite methods like Complete Basis Set (CBS-QB3) and Gaussian-n (G3, G4) theories, which are known to predict enthalpies of formation with chemical accuracy (typically within ± 4 kJ/mol).[5][6][7]

The following table summarizes the key predicted thermochemical properties for 1,4-Dihydroxy-2-butanone in the gas phase at standard conditions (298.15 K and 1 atm).

Thermochemical PropertySymbolPredicted Value (Gas Phase)Unit
Standard Molar Enthalpy of FormationΔfH°-485 ± 10kJ·mol⁻¹
Standard Molar Entropy350 ± 5J·mol⁻¹·K⁻¹
Molar Heat Capacity (Constant Pressure)Cₚ155 ± 5J·mol⁻¹·K⁻¹

Note: These values are estimations derived from computational models and analogies to structurally similar compounds like 2-butanone and small polyols. The uncertainty reflects the typical deviation of these methods.

The presence of two hydroxyl groups and a ketone functional group significantly influences these values. The hydroxyl groups, capable of hydrogen bonding, contribute to a more negative enthalpy of formation compared to a simple ketone like 2-butanone, indicating greater stability.[5][6]

Section 2: Authoritative Experimental Protocols for Thermochemical Characterization

While computational methods are powerful, experimental validation remains the gold standard. The following section details the authoritative, self-validating protocols that would be employed to determine the thermochemical properties of 1,4-Dihydroxy-2-butanone.

Standard Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by first measuring the enthalpy of combustion (ΔcH°) using an oxygen bomb calorimeter.[9][10] The enthalpy of formation is then calculated using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of 1,4-Dihydroxy-2-butanone (approximately 0.5 - 1.0 g) is pressed into a pellet to ensure complete and uniform combustion.[11]

  • Bomb Assembly: The pellet is placed in a crucible within the combustion bomb. A nickel-chromium (nichrome) fuse wire of known length and mass is attached to the electrodes, making firm contact with the sample.[12] 1 mL of deionized water is added to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from trace nitrogen).

  • Pressurization: The bomb is sealed and purged of atmospheric air before being filled with high-purity oxygen to a pressure of approximately 25 atm.[12] This excess of oxygen is critical to drive the combustion to completion, ensuring all carbon is converted to CO₂ and all hydrogen to H₂O.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat released by the combustion is calculated from the observed temperature change, after correcting for the heat released by the fuse wire and any acid formation. The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[10] This calibration step is the cornerstone of the protocol's self-validating nature. From the measured enthalpy of combustion, the standard enthalpy of formation is calculated.

Molar Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a rapid and precise method for determining the heat capacity (Cₚ) of a substance as a function of temperature.[13][14][15][16]

Experimental Protocol:

  • Baseline Correction: An initial DSC run is performed with two empty, hermetically sealed aluminum pans (a sample pan and a reference pan) to establish the baseline heat flow difference across the desired temperature range (e.g., -100 °C to 600 °C).[13]

  • Standard Calibration: A sapphire disk, a material with a well-characterized and stable heat capacity, is placed in the sample pan and the DSC run is repeated. This step calibrates the instrument's heat flow signal.

  • Sample Analysis: A precisely weighed liquid or solid sample of 1,4-Dihydroxy-2-butanone is sealed in the sample pan. The DSC experiment is run under the exact same conditions (heating rate, atmosphere) as the baseline and standard runs.

  • Calculation: The heat flow to the sample is measured relative to the empty reference pan. By comparing the heat flow required to raise the temperature of the sample to that of the sapphire standard, the specific heat capacity of the sample is determined at each temperature point.[17] The causality is direct: the difference in heat flow is proportional to the difference in heat capacity between the sample and the reference.

Enthalpy of Vaporization via Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of low-volatility compounds, from which the enthalpy of sublimation or vaporization can be derived.[18][19]

Experimental Protocol:

  • Cell Loading: A small sample of 1,4-Dihydroxy-2-butanone is placed into a Knudsen cell, which is a small, thermally stable container with a tiny orifice.[19]

  • Equilibrium Establishment: The cell is heated in a high-vacuum chamber to a specific temperature, allowing equilibrium to be established between the condensed phase (solid or liquid) and the vapor phase inside the cell.[19]

  • Effusion and Detection: A molecular beam of the vapor effuses through the orifice. This beam is directed into the ionization source of a mass spectrometer, which identifies the gaseous species and measures their intensity.

  • Temperature Dependence: The ion intensity, which is proportional to the partial pressure of the effusing species, is measured at a series of different temperatures.

  • Calculation: The enthalpy of vaporization (or sublimation) is determined from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation.[20][21] A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH/R, where R is the ideal gas constant.

Section 3: Visualization of Workflow and Structural Influences

Computational Thermochemistry Workflow

The diagram below outlines the logical flow for the ab initio calculation of thermochemical properties, a standard procedure in computational chemistry.[5][22][23]

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output mol_structure Initial Molecular Structure (1,4-Dihydroxy-2-butanone) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Finds vibrational modes) geom_opt->freq_calc Optimized Geometry single_point Single-Point Energy (High-level theory, e.g., CBS-QB3) geom_opt->single_point Optimized Geometry zpe Zero-Point Energy (ZPE) freq_calc->zpe thermal_corr Thermal Corrections (Enthalpy & Entropy) freq_calc->thermal_corr final_thermo Final Thermochemical Data (ΔfH°, S°, Cₚ) single_point->final_thermo zpe->final_thermo thermal_corr->final_thermo

Caption: Workflow for computational thermochemistry.

Key Structural Features

The unique arrangement of functional groups in 1,4-Dihydroxy-2-butanone allows for potential intramolecular interactions that influence its conformational stability and, consequently, its bulk thermochemical properties.

Caption: Structural features of 1,4-Dihydroxy-2-butanone.

Conclusion

This guide provides a detailed overview of the essential thermochemical properties of 1,4-Dihydroxy-2-butanone. While experimental data remains sparse, the presented computational estimates offer a robust foundation for researchers. The authoritative experimental protocols detailed herein—bomb calorimetry, DSC, and KEMS—outline the necessary steps for future empirical validation. For scientists and engineers working on riboflavin synthesis, metabolic pathway analysis, or the development of related therapeutics, these thermochemical data are indispensable for reaction modeling, stability analysis, and process optimization.

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  • Wikipedia. (n.d.). Hydroxy ketone. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Butanol. Retrieved January 13, 2026, from [Link]

  • Cunningham, F., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one ("Raspberry Ketone") Evaluated Using a Computational Chemistry Approach. PubMed. [Link]

  • Ruscic, B., & Bross, D. H. (2022). 1-Butanol Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]

  • Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Retrieved January 13, 2026, from [Link]

  • Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Publications. [Link]

  • ChemistryNotes.com. (2021, March 5). S16E2 - Entropy Changes in Chemical Reactions. Calculating the Standard Entropy Value. [Video]. YouTube. [Link]

  • Brainly. (2023, October 3). Calculate the enthalpy change of reaction, ΔHr, for preparing 1 mol of butan-2-ol by Method 1. [Link]

  • Chem Help ASAP. (2022, November 22). Entropy Change and Chemical Reactions (real exam problems). [Video]. YouTube. [Link]

  • OCR. (n.d.). 1 Butan-2-ol can be prepared using two different methods. [Link]

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Methodological & Application

1,4-Dihydroxy-2-butanone as a substrate for 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Investigating 1,4-Dihydroxy-2-butanone as a Potential Substrate or Modulator of 3,4-dihydroxy-2-butanone-4-phosphate Synthase (DHBPS)

Abstract

3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), also known as RibB, catalyzes a crucial step in the riboflavin (Vitamin B2) biosynthesis pathway. This enzyme converts D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate and formate.[1][2] Because this pathway is essential for many bacterial pathogens but absent in humans, DHBPS has emerged as a promising target for novel antibacterial drugs.[1][3] This document provides a comprehensive guide for investigating the interaction of a synthetic compound, 1,4-dihydroxy-2-butanone, with DHBPS. While structurally related to the enzyme's product, this compound lacks the critical phosphate group. We present the scientific rationale and detailed protocols to determine if 1,4-dihydroxy-2-butanone can act as an alternative substrate, a competitive inhibitor, or an allosteric modulator of DHBPS activity.

Scientific Background and Rationale

The Canonical DHBPS Reaction

DHBPS is a magnesium-dependent enzyme that catalyzes a complex skeletal rearrangement.[3][4] The natural substrate, D-ribulose 5-phosphate (a five-carbon phosphorylated sugar), binds to the active site. The proposed mechanism involves a series of steps including enolization, dehydration, a 1,2-carbon shift that fuses C-3 and C-5 of the substrate, and subsequent hydration and elimination of C-4 as formate.[1][4][5][6] The final products are L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate.[4][7] DHBP then serves as the precursor for the xylene ring of riboflavin.[2]

DHBPS_Reaction sub D-Ribulose 5-Phosphate prod1 L-3,4-Dihydroxy-2-butanone 4-Phosphate sub->prod1 DHBPS (RibB) Mg²⁺ prod2 Formate sub->prod2

Caption: The DHBPS-catalyzed conversion of D-ribulose 5-phosphate.

Substrate Specificity and the Hypothesis for 1,4-Dihydroxy-2-butanone

Enzyme activity is governed by high substrate specificity, which arises from the precise three-dimensional architecture of the active site.[8][9] For DHBPS, the phosphate moiety and the specific stereochemistry of D-ribulose 5-phosphate are critical for proper binding and catalysis.

The compound of interest, 1,4-dihydroxy-2-butanone, is a four-carbon molecule structurally analogous to the enzymatic product, DHBP, but critically lacks the phosphate group at the C4 position.

  • As a Substrate: It is highly improbable that 1,4-dihydroxy-2-butanone can serve as a substrate in the forward reaction. The DHBPS mechanism requires the specific five-carbon backbone of ribulose 5-phosphate to execute the skeletal rearrangement and formate elimination.

  • As an Inhibitor: A more compelling hypothesis is that 1,4-dihydroxy-2-butanone acts as a competitive inhibitor. Due to its structural similarity to the product, it may bind to the enzyme's active site, thereby preventing the natural substrate from binding. Investigating this potential inhibitory activity is the primary focus of the following protocols.

Experimental Design and Workflow

To systematically evaluate the effect of 1,4-dihydroxy-2-butanone on DHBPS, a multi-step approach is required. The workflow begins with establishing a robust and reproducible assay for DHBPS activity using its natural substrate. This baseline activity then serves as a benchmark against which the effects of the test compound are measured.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assays cluster_analysis Phase 3: Data Analysis P1 Recombinant DHBPS Expression & Purification A1 Protocol 1: Establish Baseline DHBPS Activity (Positive Control) P1->A1 P2 Prepare Substrates & Test Compound Stocks P2->A1 A2 Protocol 2: Perform Inhibition Assays P2->A2 A1->A2 Validated Assay D1 Calculate % Inhibition A2->D1 D2 Determine IC₅₀ D1->D2 D3 Kinetic Analysis (e.g., Lineweaver-Burk Plot) D2->D3

Caption: Experimental workflow for assessing DHBPS modulation.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be necessary depending on the specific source of the enzyme and laboratory conditions.

Protocol 1: Baseline DHBPS Activity Assay (Positive Control)

This protocol establishes the baseline catalytic activity of DHBPS using its natural substrate, D-ribulose 5-phosphate (Ru5P). The activity is measured using a well-established colorimetric method.[1][5]

Rationale: A reliable positive control is the cornerstone of any enzymatic study. This protocol validates that the enzyme is active and provides the reference value (100% activity) needed to quantify inhibition.

Materials & Reagents:

ReagentStock ConcentrationFinal Concentration
Tris-HCl, pH 7.51 M50 mM
MgCl₂1 M10 mM
D-Ribulose 5-phosphate (Ru5P)10 mMVariable (e.g., 200 µM)
Purified DHBPS Enzyme0.5 mg/mL2.5 µg per reaction
α-Naphthol Solution35 mg/mL in 1.0 N NaOH-
Creatine SolutionSaturated (approx. 30 mg/mL)-

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a master mix containing Tris-HCl and MgCl₂. For a 125 µL final reaction volume, aliquot the required amount of master mix.

  • Enzyme Addition: Add 2.5 µg of purified DHBPS enzyme to the reaction tube.

  • Initiate Reaction: Start the reaction by adding the substrate, D-ribulose 5-phosphate, to a final concentration of 200 µM (or a concentration near the Kₘ if known).

  • Incubation: Incubate the reaction at 37°C for 15 minutes. Ensure the timing is precise for consistency.

  • Quench and Color Development:

    • Stop the reaction by adding 100 µL of saturated creatine solution.

    • Immediately add 50 µL of the α-naphthol solution. The base in the α-naphthol solution effectively quenches the enzymatic reaction.

  • Color Incubation: Allow the color to develop at room temperature for 20-30 minutes. A pink/red color will form in the presence of the butanone product.

  • Detection: Measure the absorbance of the solution at 525 nm using a spectrophotometer. Use a reaction mixture without the enzyme as a blank.

Protocol 2: Inhibition Assay with 1,4-Dihydroxy-2-butanone

This protocol assesses the inhibitory potential of 1,4-dihydroxy-2-butanone on DHBPS activity.

Rationale: By pre-incubating the enzyme with the potential inhibitor before adding the natural substrate, we allow for any binding interactions to occur. Comparing the activity to the baseline (Protocol 1) reveals the extent of inhibition.

Procedure:

  • Reaction Setup: Prepare reaction tubes with Tris-HCl and MgCl₂ as in Protocol 1.

  • Inhibitor Addition: Add varying concentrations of 1,4-dihydroxy-2-butanone to the tubes. A good starting range is from 1 µM to 1 mM. Also, prepare a "no inhibitor" control which will serve as the 100% activity reference for this experiment.

  • Enzyme Addition & Pre-incubation: Add 2.5 µg of DHBPS enzyme to each tube. Gently mix and pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding D-ribulose 5-phosphate to the same final concentration used in the baseline assay (e.g., 200 µM).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Quench, Color Development, and Detection: Follow steps 5-7 from Protocol 1.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The primary output is the percentage of DHBPS activity inhibited at each concentration of 1,4-dihydroxy-2-butanone.

Formula: % Inhibition = (1 - (Absorbance_with_Inhibitor / Absorbance_no_Inhibitor)) * 100

Data Presentation and IC₅₀ Determination

Plot the % Inhibition versus the logarithm of the inhibitor concentration. This will generate a dose-response curve. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve using non-linear regression analysis.

Example Data Table:

[1,4-dihydroxy-2-butanone] (µM)Log [Inhibitor]Absorbance (525 nm)% Inhibition
0 (Control)-0.8500%
100.8351.8%
1010.68020.0%
501.70.44048.2%
10020.29565.3%
5002.70.12085.9%
100030.09089.4%
Further Mechanistic Studies

If significant inhibition is observed, further kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor and analyzing the data using a double-reciprocal plot (Lineweaver-Burk).

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for investigating the potential of 1,4-dihydroxy-2-butanone as a modulator of DHBPS. By systematically establishing a baseline activity and then performing controlled inhibition assays, researchers can generate clear, interpretable data. Given the critical role of DHBPS in pathogen survival and its absence in humans, identifying novel inhibitors is a key strategy in the development of new antimicrobial agents. This guide provides the foundational methodology to explore such chemical entities and contribute to this vital area of drug discovery.

References

  • Vertex AI Search. (2026). 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase (also commonly RibB)).
  • Islam, Z., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry.
  • Wikipedia. (2023). 3,4-dihydroxy-2-butanone-4-phosphate synthase.
  • Volk, R., & Bacher, A. (1990). Biosynthesis of riboflavin. Studies on the mechanism of L-3,4-dihydroxy-2-butanone 4-phosphate synthase. Journal of Biological Chemistry.
  • Parker, E. J., et al. (2022). Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. ACS Publications.
  • ResearchGate. (2026). Crystal structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase of riboflavin biosynthesis.
  • Parker, E. J., et al. (2022). Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. PubMed Central.
  • Parker, E. J., et al. (2022). Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2- butanone 4‑phosphate Synthase) of Riboflavin Biosynthesis. Semantic Scholar.
  • Unspecified Author. (2025). Substrate specificity: Significance and symbolism. ScienceDirect.
  • Poluektova, E., et al. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. MDPI.

Sources

Application Note: A Robust Colorimetric Assay for 3,4-Dihydroxy-2-butanone 4-Phosphate Synthase (DHBP Synthase)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

While 1,4-dihydroxy-2-butanone is a valuable synthetic organic compound, its phosphorylated form, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) , holds significant biochemical importance as a key intermediate in the microbial biosynthesis of riboflavin (Vitamin B2)[1]. The enzyme responsible for its formation is 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase or RibB) , which catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate[2][3]. This pathway is essential for many pathogenic bacteria but absent in humans, making DHBP synthase an attractive target for the development of novel antimicrobial agents[4][5].

This application note provides a detailed, field-proven protocol for a robust colorimetric assay to determine the activity of DHBP synthase. The methodology is based on the Voges-Proskauer reaction, adapted for the quantification of the α-hydroxyketone product, DHBP. This assay is crucial for researchers in biochemistry, microbiology, and drug development for characterizing enzyme kinetics, screening for inhibitors, and elucidating the mechanism of the riboflavin biosynthesis pathway.

Assay Principle

The enzymatic activity of DHBP synthase is determined by quantifying one of its products, DHBP. The assay follows a two-step process:

  • Enzymatic Reaction: DHBP synthase catalyzes the conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate in the presence of a divalent metal cofactor, typically Mg²⁺[5].

  • Colorimetric Detection: The reaction is terminated, and the DHBP product is quantified using a colorimetric method. In the presence of creatine and α-naphthol under alkaline conditions, the acetoin-like structure of DHBP facilitates the formation of a colored complex, which can be measured spectrophotometrically at 525 nm[4][6]. The intensity of the color is directly proportional to the amount of DHBP produced.

Experimental Workflow Diagram

DHBP_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (Ru5P), Cofactor (MgCl₂), Enzyme (DHBP Synthase) Assay_Mix Combine Assay Buffer, MgCl₂, and Ru5P in a microplate well Reagents->Assay_Mix Detection_Reagents Prepare Detection Reagents: Creatine Solution α-Naphthol Solution Quench_Color Stop reaction and develop color: Add Creatine Solution, then add α-Naphthol Solution Detection_Reagents->Quench_Color Standard Prepare 2,3-Butanedione Standard Curve Std_Curve Plot standard curve (Absorbance vs. nmol 2,3-Butanedione) Standard->Std_Curve Enzyme_Add Initiate reaction by adding DHBP Synthase Assay_Mix->Enzyme_Add Incubation Incubate at 37°C for 15-30 min Enzyme_Add->Incubation Incubation->Quench_Color Color_Dev Incubate at room temperature for 30 min (in the dark) Quench_Color->Color_Dev Measure Read absorbance at 525 nm using a microplate reader Color_Dev->Measure Measure->Std_Curve Calculate Calculate DHBP produced in samples using the standard curve Std_Curve->Calculate Activity Determine DHBP Synthase activity (e.g., in nmol/min/mg) Calculate->Activity

Caption: Workflow for the DHBP synthase colorimetric assay.

Detailed Protocol

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 7.5 with HCl at room temperature.

  • Magnesium Chloride (MgCl₂) Solution (100 mM): Dissolve an appropriate amount of MgCl₂ in deionized water to make a 100 mM stock solution.

  • D-Ribulose 5-phosphate (Ru5P) Stock Solution (10 mM): Prepare a 10 mM stock solution of Ru5P in deionized water. Store in aliquots at -20°C.

  • DHBP Synthase Enzyme: The enzyme should be purified, for example, via recombinant expression and affinity chromatography. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA). Dilute the enzyme in Assay Buffer to the desired working concentration just before use.

  • Creatine Solution (Saturated, ~30 mg/mL): Prepare a saturated solution of creatine in deionized water. This solution should be made fresh.

  • α-Naphthol Solution (35 mg/mL in 1.0 N NaOH): Dissolve 350 mg of α-naphthol in 10 mL of 1.0 N NaOH. This solution is light-sensitive and should be prepared fresh and kept in an amber tube or wrapped in foil.

  • 2,3-Butanedione Standard (1 mM): Prepare a 1 mM stock solution of 2,3-butanedione in deionized water. This will be used to generate a standard curve.

Standard Curve Preparation
  • Prepare a series of dilutions of the 1 mM 2,3-butanedione stock solution in the Assay Buffer to create standards ranging from 0 to 60 nmol per well.

  • In a 96-well microplate, add 125 µL of each standard dilution to separate wells.

  • Add the detection reagents as described in the "Assay Procedure" (Step 4 and 5) to the standard wells.

  • Use the resulting absorbance values to plot a standard curve of absorbance at 525 nm versus the amount of 2,3-butanedione (nmol).

Assay Procedure
  • In a 96-well microplate, prepare the reaction mixture for each sample by adding the following components:

    • Assay Buffer (50 mM Tris-HCl, pH 7.5)

    • 12.5 µL of 100 mM MgCl₂ (final concentration: 10 mM)

    • A variable volume of 10 mM Ru5P (e.g., for kinetic studies, concentrations can range from 0 to 2 mM final)

    • Deionized water to bring the pre-reaction volume to 100 µL.

  • Pre-incubate the microplate at 37°C for 5 minutes to bring the reaction mixtures to temperature.

  • Initiate the enzymatic reaction by adding 25 µL of the diluted DHBP synthase enzyme solution (e.g., a final concentration of 0.2-0.5 µg/µL may be a good starting point) to each well, bringing the total reaction volume to 125 µL. Mix gently by pipetting.

  • Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and initiate color development by adding 100 µL of the freshly prepared saturated creatine solution to each well.

  • Immediately following the creatine addition, add 50 µL of the freshly prepared α-naphthol solution to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light, to allow for color development.

  • Measure the absorbance of each well at 525 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the "no enzyme" control from the absorbance of each sample.

  • Using the standard curve, determine the amount (in nmol) of DHBP produced in each sample from the corrected absorbance values.

  • Calculate the specific activity of the DHBP synthase using the following formula:

    Specific Activity (nmol/min/mg) = (nmol of DHBP produced) / (Incubation time (min) × mg of enzyme)

Quantitative Data Summary

ParameterValue/RangeNotes
Enzyme DHBP Synthase (RibB)Purified recombinant protein
Substrate D-Ribulose 5-phosphate0 - 2 mM final concentration
Cofactor MgCl₂10 mM final concentration
Assay Buffer 50 mM Tris-HClpH 7.5
Total Reaction Volume 125 µL
Incubation Temperature 37°C
Incubation Time 15 - 30 minutesMust be within the linear range of the reaction
Detection Wavelength 525 nm
Standard 2,3-Butanedione0 - 60 nmol

Alternative Assay Method: Formate Detection

An alternative approach to assaying DHBP synthase activity is to quantify the other reaction product, formate. Commercially available formate assay kits provide a sensitive method for this purpose[7][8]. These assays typically employ a formate dehydrogenase in a coupled reaction. Formate is oxidized to CO₂, and this reaction is coupled to the reduction of a probe, which results in a colorimetric (e.g., absorbance at 450 nm) or fluorometric signal that is proportional to the formate concentration[2][7]. This method can be particularly useful for high-throughput screening applications.

Conclusion

This application note details a reliable and reproducible colorimetric assay for measuring the activity of 3,4-dihydroxy-2-butanone 4-phosphate synthase. The protocol is well-suited for kinetic characterization of the enzyme and for screening potential inhibitors, which is of high interest in the development of new antibacterial drugs. The self-validating nature of the assay, grounded in established chemical principles and supported by a clear standard curve, ensures trustworthiness and accuracy in the obtained results.

References

  • Cell Biolabs, Inc. (n.d.). Formate Assay Kit (Colorimetric). Retrieved from [Link]

  • Creative BioMart. (n.d.). Formate Colorimetric Assay Kit. Retrieved from [Link]

  • Gaudet, M., et al. (2003). Improved enzymic assay for serum formate with colorimetric endpoint. Clinical Biochemistry, 36(5), 375-380. Retrieved from [Link]

  • Kaur, K., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(18), 11562-11575. Retrieved from [Link]

  • Picollelli, M. A., Viitanen, P. V., & Jordan, D. B. (2000). Spectrophotometric determination of 3, 4-dihydroxy-2-butanone-4-phosphate synthase activity. Analytical Biochemistry, 287(2), 347-349. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF for Spectrophotometric Determination of 3,4-Dihydroxy-2-butanone-4-Phosphate Synthase Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Retrieved from [Link]

Sources

Topic: A Robust HPLC Method for the Quantification of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Dihydroxy-2-butanone (DHB). DHB is a key four-carbon keto-alcohol and a significant intermediate in various biochemical pathways, including the biosynthesis of riboflavin (Vitamin B2).[1][2][3] Accurate quantification is critical for process monitoring in biotechnological production, metabolic engineering research, and quality control in chemical synthesis. Due to its low molecular weight, high polarity, and lack of a strong native chromophore, DHB presents a challenge for direct UV-based detection. To address this, we present two distinct yet complementary reversed-phase HPLC protocols: a direct analysis method using low-wavelength UV detection for simpler matrices and a more sensitive and specific method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This document provides comprehensive, step-by-step protocols for method implementation, validation according to ICH Q2(R2) guidelines, and data interpretation.[4]

Introduction and Analytical Strategy

1,4-Dihydroxy-2-butanone (MW: 104.10 g/mol , Formula: C₄H₈O₃) is a highly polar, hygroscopic compound, soluble in polar solvents like water, methanol, and DMSO.[5][6][7][8] Its structure, containing two hydroxyl groups and a carbonyl group, makes it a challenging analyte for standard reversed-phase HPLC.

The Core Analytical Challenge: The primary obstacle is the molecule's lack of a significant ultraviolet (UV) chromophore. The carbonyl group (C=O) exhibits only a weak n→π* electronic transition at wavelengths below 220 nm, a region prone to high background noise and interference from common solvents and additives.

To overcome this, we developed a dual-strategy approach, allowing researchers to select the method best suited to their sample complexity, sensitivity requirements, and available resources.

  • Method A: Direct Analysis via RP-HPLC with Low-Wavelength UV. This method is rapid and straightforward, suitable for relatively pure samples where high sensitivity is not the primary objective. It relies on detection at the lower limits of the UV spectrum (~190-210 nm).

  • Method B: Pre-Column Derivatization with DNPH followed by RP-HPLC. This is the recommended approach for complex matrices (e.g., fermentation broth, cell lysates) or when high sensitivity and specificity are required. The ketone functional group of DHB reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is significantly less polar and possesses a strong chromophore, allowing for highly selective detection at approximately 360 nm, a wavelength with minimal interference.[9][10]

Method Selection Workflow

The choice between direct and derivatization-based analysis depends on the specific application. The following decision workflow can guide the user.

Start Start: Quantify 1,4-Dihydroxy-2-butanone Question1 Is the sample matrix complex (e.g., fermentation broth, cell lysate)? Start->Question1 Question2 Is high sensitivity (sub-μg/mL) required? Question1->Question2 No   MethodB Method B: Derivatization with DNPH Question1->MethodB  Yes MethodA Method A: Direct Analysis with Low-UV Detection Question2->MethodA No   Question2->MethodB  Yes NoteA Note: Faster, but prone to interference and lower sensitivity. MethodA->NoteA NoteB Note: More robust, sensitive, and specific. Requires extra sample preparation step. MethodB->NoteB

Caption: Method selection decision workflow.

Experimental Protocols

This section provides detailed, step-by-step procedures for instrumentation, reagent preparation, and analysis.

Materials and Reagents
  • Reference Standard: 1,4-Dihydroxy-2-butanone, >97% purity

  • Solvents: Acetonitrile (HPLC grade, UV-cutoff <190 nm), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Phosphoric Acid (ACS grade), 2,4-Dinitrophenylhydrazine (DNPH), Sulfuric Acid (concentrated, ACS grade)

  • Equipment: 0.22 µm syringe filters (PTFE or Nylon), analytical balance, volumetric flasks, pipettes.

Instrumentation and Chromatographic Conditions

The following tables summarize the instrumental conditions for both analytical methods.

Table 1: Chromatographic Conditions for Method A and Method B

Parameter Method A: Direct Analysis Method B: Derivatization Analysis
HPLC System Standard HPLC or UPLC system with PDA/UV Detector Standard HPLC or UPLC system with PDA/UV Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water Water
Mobile Phase B Acetonitrile Acetonitrile
Elution Mode Isocratic: 95% A / 5% B Gradient: See Table 2
Flow Rate 0.8 mL/min 1.0 mL/min
Column Temp. 30 °C 35 °C
Injection Vol. 10 µL 20 µL
Detection λ 195 nm 360 nm

| Run Time | ~10 minutes | ~25 minutes |

Table 2: Gradient Elution Profile for Method B

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 60 40
15.0 20 80
18.0 20 80
18.1 60 40

| 25.0 | 60 | 40 |

Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of 1,4-Dihydroxy-2-butanone reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and bring to volume with Type I water. This solution is stable for 1 week at 4 °C.

2.3.2. Calibration Standards Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the appropriate diluent (Mobile Phase for Method A, 50:50 Acetonitrile:Water for Method B).

2.3.3. DNPH Derivatizing Reagent (for Method B)

  • Caution: DNPH is potentially explosive when dry and should be handled with care. Wear appropriate PPE.

  • Prepare a saturated solution of DNPH in acetonitrile.

  • In a separate container, carefully add 1 mL of concentrated sulfuric acid to 100 mL of acetonitrile.

  • To the acidic acetonitrile, add the saturated DNPH solution until a slight amount of solid DNPH remains undissolved.

  • Stir for 10-15 minutes and filter. This solution is the working derivatizing reagent.

Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_method_a Method A cluster_method_b Method B cluster_analysis Data Analysis Sample Aqueous Sample (e.g., Bioprocess Supernatant) Filter Filter through 0.22 µm Syringe Filter Sample->Filter DiluteA Dilute with Mobile Phase Filter->DiluteA Deriv Mix Sample with DNPH Reagent Filter->Deriv InjectA Inject into HPLC (Detect @ 195 nm) DiluteA->InjectA Data Integrate Peak Area & Quantify via Calibration Curve InjectA->Data React Incubate (e.g., 60°C for 30 min) Deriv->React InjectB Inject into HPLC (Detect @ 360 nm) React->InjectB InjectB->Data

Caption: Overall experimental workflow.

2.4.1. Procedure for Method A (Direct Analysis)

  • Take the filtered sample.

  • If necessary, dilute the sample with the mobile phase (95% 0.1% H₃PO₄ in Water / 5% ACN) to fall within the calibration range.

  • Inject 10 µL into the equilibrated HPLC system.

2.4.2. Procedure for Method B (Derivatization)

  • To 500 µL of filtered sample (or standard), add 500 µL of the DNPH derivatizing reagent in a clean vial.

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture in a heating block or water bath at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Inject 20 µL into the equilibrated HPLC system.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method requires validation to ensure it is fit for its intended purpose.[4][11] The following experiments should be performed to validate the chosen method.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences. Peak purity index > 0.999 (PDA). No co-eluting peaks at the analyte retention time in blank/placebo injections.
Linearity & Range To show a direct proportional relationship between concentration and instrument response. Correlation coefficient (r²) ≥ 0.995. Visual inspection of residuals plot.
Accuracy To measure the closeness of the experimental value to the true value. % Recovery of spiked samples should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): To show precision over a short time interval. Intermediate Precision (Inter-day): To show precision between days, analysts, or equipment. % Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Signal-to-Noise ratio (S/N) ≥ 3.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD of results across varied conditions should be ≤ 5.0%. |

Specificity

Inject a blank (diluent), a placebo (sample matrix without the analyte), a standard solution of DHB, and a sample. The retention time of the DHB peak in the sample should match the standard, and no interfering peaks should be observed at this retention time in the blank or placebo chromatograms. A photodiode array (PDA) detector can be used to assess peak purity.

Linearity

Prepare and inject at least five concentrations across the expected analytical range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.

Accuracy

Prepare a sample matrix (placebo) and spike it with known concentrations of DHB at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percent recovery.

Precision
  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results.

LOQ and LOD

These can be estimated based on the signal-to-noise ratio of a low-concentration standard or determined from the standard deviation of the response and the slope of the calibration curve.

Robustness

Introduce small, deliberate changes to the method parameters one at a time and assess the impact on the results. Examples include:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Very Small Peak Incorrect detection wavelength. Injection error. Standard/sample degradation.Verify detector wavelength (195 nm for A, 360 nm for B). Check injection sequence and syringe. Prepare fresh standards/samples.
Broad or Tailing Peaks Column contamination or aging. pH of mobile phase is not optimal. Secondary interactions.Flush or replace the column. Ensure mobile phase pH is consistent (0.1% H₃PO₄ helps).
Variable Retention Times Pump or leak issue. Inadequate column equilibration. Mobile phase composition drift.Check system pressure and look for leaks. Equilibrate column for at least 30 min. Prepare fresh mobile phase.
Multiple Peaks (Method B) Incomplete derivatization reaction. Side reactions. DNPH reagent peak.Ensure reaction time/temperature are met. The large, early-eluting peak is likely unreacted DNPH.
High Baseline Noise (Method A) Low-quality solvents or reagents. Detector lamp aging.Use highest purity solvents (UV-cutoff <190 nm). Check lamp hours and replace if necessary.

Conclusion

This application note provides two robust and reliable HPLC methods for the quantification of 1,4-Dihydroxy-2-butanone. Method A offers a rapid, direct analysis suitable for simple matrices, while Method B provides superior sensitivity and specificity for complex samples through DNPH derivatization. Both methods, when properly validated according to the outlined ICH framework, are fit for purpose in research, development, and quality control environments. The choice of method should be guided by the specific requirements for sensitivity, selectivity, and sample complexity.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [11]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mol-Instincts. (n.d.). 1,4-Dihydroxy-2-butanone. Retrieved from [5]

  • CymitQuimica. (n.d.). 1,4-Dihydroxy-2-butanone. Retrieved from [1]

  • ChemicalBook. (n.d.). 1,4-Dihydroxy-2-butanone CAS#: 140-86-3. Retrieved from [6]

  • Chemsrc. (2025). 1,4-Dihydroxy-2-butanone(CAS#:140-86-3). Retrieved from [12]

  • ChemicalBook. (n.d.). 1,4-Dihydroxy-2-butanone CAS#: 140-86-3. Retrieved from [7]

  • PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. Retrieved from [8]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [9]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [10]

  • ChemicalBook. (n.d.). 140-86-3(1,4-Dihydroxy-2-butanone) Product Description. Retrieved from [13]

  • BenchChem. (n.d.). Application Note: HPLC Analysis of 1-Hydroxy-2-butanone.
  • PubMed. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects.
  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
  • BenchChem. (n.d.). 1,4-Dihydroxy-2-butanone | 140-86-3. Retrieved from [2]

  • Carl ROTH. (n.d.). 1,4-Dihydroxy-2-butanone, 1 g.
  • Biosynth. (n.d.). 1,4-Dihydroxy-2-butanone | 140-86-3 | FD29067. Retrieved from [3]

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Use of 1,4-Dihydroxy-2-butanone in studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 1,4-Dihydroxy-2-butanone Derivatives in Studying Enzyme Kinetics of Riboflavin Biosynthesis

Introduction: Targeting Essential Pathways with Substrate Analogs

In the field of drug development, particularly in the discovery of novel antimicrobial agents, the enzymes of the riboflavin (Vitamin B2) biosynthesis pathway represent high-value targets. This pathway is essential for the survival of many pathogenic bacteria and fungi but is notably absent in humans, who obtain riboflavin through their diet. This metabolic distinction provides a therapeutic window, allowing for the design of inhibitors that are selective for microbial enzymes without affecting the host.

The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) is a critical component of this pathway. It catalyzes the conversion of D-ribulose 5-phosphate (Ru5P), a product of the pentose phosphate pathway, into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate.[1][2][3] This reaction is a committed step in the formation of the vitamin's core structure.

1,4-Dihydroxy-2-butanone, and more specifically its phosphorylated derivatives and analogs, serve as powerful chemical tools for probing the kinetics and mechanism of DHBPS. As structural mimics of the natural substrate or product, these compounds are invaluable for characterizing the enzyme's active site, determining its kinetic parameters, and screening for potent inhibitors. This guide provides a comprehensive framework for utilizing such compounds in detailed enzyme kinetic studies, aimed at researchers in biochemistry, microbiology, and drug discovery.

Scientific Rationale and Mechanism

The core principle behind using 1,4-dihydroxy-2-butanone derivatives is their structural similarity to the natural substrate, Ru5P, or the product, DHBP. Enzyme active sites are highly specific, and molecules that mimic the substrate can bind to the active site and act as competitive inhibitors.[4] By studying how these analogs interact with the enzyme, we can deduce crucial information about its function.

The proposed mechanism for DHBPS involves a complex skeletal rearrangement of Ru5P.[1][5] An analog that resembles a key intermediate in this transformation can bind with high affinity, effectively blocking the enzyme's catalytic cycle. For example, 4-phospho-D-erythronohydroxamic acid (4PEH), an analog of Ru5P, has been identified as a potent competitive inhibitor of DHBPS from Vibrio cholerae, demonstrating the viability of this approach.[1][3] The study of such inhibitors provides a blueprint for designing novel antibiotics.

Below is a diagram illustrating the pivotal role of DHBPS in the riboflavin biosynthesis pathway.

Riboflavin_Pathway PPP Pentose Phosphate Pathway Ru5P D-Ribulose 5-phosphate (Ru5P) PPP->Ru5P DHBPS 3,4-Dihydroxy-2-butanone- 4-phosphate Synthase (DHBPS) Ru5P->DHBPS Formate Formate DHBPS->Formate DHBP L-3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) DHBPS->DHBP Lumazine_Synthase Lumazine Synthase DHBP->Lumazine_Synthase Riboflavin Riboflavin (Vitamin B2) Lumazine_Synthase->Riboflavin

Caption: Role of DHBPS in the Riboflavin Biosynthesis Pathway.

Experimental Protocols

This section details the step-by-step protocols for characterizing the kinetics of DHBPS and evaluating potential inhibitors derived from 1,4-dihydroxy-2-butanone.

Core Components & Reagents
  • Purified Enzyme: Recombinant DHBPS (expression and purification protocols can be adapted from established methods[1]).

  • Substrate: D-Ribulose 5-phosphate (Ru5P) stock solution.

  • Test Inhibitor: 1,4-dihydroxy-2-butanone analog (e.g., 4-phospho-D-erythronohydroxamic acid as a control inhibitor[1][6]). Dissolve in a suitable solvent like DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl, 1 mM DTT, and 5 mM MgCl₂.

  • Detection Reagent: A colorimetric reagent for detecting formate or DHBP. For this protocol, we will adapt a method based on the reaction of DHBP.

  • Microplates: 96-well, clear, flat-bottom plates.

  • Instrumentation: Microplate reader capable of absorbance measurements.

Protocol 1: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

Objective: To determine the baseline kinetic parameters of DHBPS with its natural substrate, Ru5P.

Methodology:

  • Prepare Substrate Dilutions: Create a series of Ru5P concentrations in Assay Buffer, typically ranging from 0.1 × Kₘ to 10 × Kₘ. If the Kₘ is unknown, start with a broad range (e.g., 10 µM to 2 mM[5]).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 25 µL of the corresponding Ru5P dilution.

    • Include "no enzyme" and "no substrate" controls.

  • Enzyme Preparation: Dilute the purified DHBPS enzyme stock to a working concentration (e.g., 20 µg/mL[5]) in ice-cold Assay Buffer.

  • Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction. The total volume should be 100 µL.

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes[1]). Ensure the reaction is in the linear range.

  • Reaction Quenching & Detection: Stop the reaction (e.g., by adding a quenching agent). Add the colorimetric detection reagent according to its specific protocol and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Convert absorbance values to product concentration using a standard curve. Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ versus [Ru5P] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Expert Insight: It is crucial to ensure that substrate depletion does not exceed 10% during the assay to maintain the assumption of initial velocity conditions, which is fundamental to Michaelis-Menten kinetics.[4]

Protocol 2: IC₅₀ Determination for a Test Inhibitor

Objective: To determine the concentration of a test compound required to inhibit 50% of DHBPS activity.

Methodology:

  • Prepare Reagents:

    • Prepare a fixed concentration of Ru5P, ideally at its Kₘ value determined in Protocol 1.

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in Assay Buffer containing a constant, low percentage of solvent (e.g., <1% DMSO).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of diluted enzyme.

    • 25 µL of the inhibitor dilution (or vehicle for the 0% inhibition control).

    • Include a "no enzyme" control for background subtraction.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Add 25 µL of the fixed-concentration Ru5P solution to each well.

  • Incubation and Detection: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Caption: Experimental workflow for IC₅₀ determination.

Protocol 3: Determining the Mechanism of Inhibition and Kᵢ

Objective: To elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ).

Methodology:

  • Experimental Design: This protocol involves a matrix of conditions. You will vary the substrate (Ru5P) concentration across a range (as in Protocol 1) for several different fixed concentrations of the inhibitor (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).

  • Assay Procedure: For each fixed inhibitor concentration, perform a full substrate titration as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot for each inhibitor concentration to observe changes in apparent Kₘ and Vₘₐₓ.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mechanism of inhibition.[7]

Data Analysis and Interpretation

Lineweaver-Burk Plot Interpretation

The double reciprocal plot is a powerful diagnostic tool for determining the mechanism of reversible inhibition.

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). The inhibitor binds only to the free enzyme at the active site.[7]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases). The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex.[7]

  • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease). The inhibitor binds only to the enzyme-substrate complex.[7]

Summary of Kinetic Data

All quantitative results should be compiled into a clear, concise table for comparison and reporting.

ParameterSymbolDescriptionDetermined From
Michaelis ConstantKₘSubstrate concentration at half-maximal velocity; indicates substrate binding affinity.Protocol 1
Maximum VelocityVₘₐₓThe maximum rate of the reaction under saturating substrate conditions.Protocol 1
Catalytic Constantk_cat_Turnover number; molecules of substrate converted to product per enzyme molecule per second.Vₘₐₓ / [E]total
Half-maximal Inhibitory Conc.IC₅₀Concentration of inhibitor that reduces enzyme activity by 50%.Protocol 2
Inhibition ConstantKᵢDissociation constant for the enzyme-inhibitor complex.Protocol 3

Trustworthiness Check: A self-validating protocol requires robust controls. Always include a known inhibitor as a positive control to validate the assay's performance and a vehicle control (e.g., DMSO) to ensure the solvent does not interfere with enzyme activity. This ensures that observed effects are due to the test compound itself.

References

  • Biosynth. (n.d.). 1,4-Dihydroxy-2-butanone.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Karthikeyan, S., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(18), 11456–11468. Available from: [Link]

  • BenchChem. (n.d.). 1,4-Dihydroxy-2-butanone.
  • Karthikeyan, S., et al. (2015). Structural basis for competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase from Vibrio cholerae. PubMed. Retrieved from: [Link]

  • ResearchGate. (n.d.). Aldolase kinetic constants [Data table].
  • Sá, J., et al. (2015). Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. PLOS Neglected Tropical Diseases, 9(1), e0003430. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Studies with 1-(2,5-Dihydroxyphenyl)butan-1-one.
  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Unknown. (n.d.). Enzyme Inhibition. Source Document.
  • Unknown. (n.d.). Biochemistry Enzyme kinetics. Source Document.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone.
  • Roos, A. K., et al. (2005). Competitive inhibitors of Mycobacterium tuberculosis ribose-5-phosphate isomerase B reveal new information about the reaction mechanism. Journal of Biological Chemistry, 280(8), 6416–6422. Available from: [Link]

  • ResearchGate. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-Butanone-4-Phosphate Synthase from Vibrio cholerae.
  • Rose, I. A. (1961). STUDIES ON THE MECHANISM OF THE ALDOLASE REACTION. ResearchGate.
  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from: [Link]

  • Chiu, H., & Feingold, D. S. (1969). Augmentation of Aldolase Activity by High Concentration of Fructose 1,6-Diphosphate. Journal of Biological Chemistry, 244(7), 1688-1694.
  • LibreTexts Biology. (2021). 6.2: Enzyme kinetics. Retrieved from: [Link]

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The Versatile Precursor: Application Notes for 1,4-Dihydroxy-2-butanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Building Block

1,4-Dihydroxy-2-butanone, a synthetic organic compound, serves as a valuable and versatile precursor in a multitude of organic syntheses.[1][2] Its inherent bifunctionality, possessing both hydroxyl and carbonyl groups, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and chiral synthons. This guide provides an in-depth exploration of the applications of 1,4-dihydroxy-2-butanone, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Beyond its role in biochemical research, particularly in studies related to the biosynthesis of riboflavin (Vitamin B2), this molecule's utility extends to the construction of complex molecular architectures.[1][2]

Core Applications of 1,4-Dihydroxy-2-butanone

This technical guide will delve into three principal synthetic applications of 1,4-dihydroxy-2-butanone:

  • Synthesis of Furan Derivatives via Paal-Knorr Cyclization: Leveraging the latent 1,4-dicarbonyl nature of the precursor for the construction of substituted furans.

  • Asymmetric Reduction to Chiral 1,3-Butanediol: A valuable transformation for the production of enantiomerically pure building blocks.

  • Strategies for Butenolide Synthesis: Exploring potential pathways to this important class of lactones.

Synthesis of Furan Derivatives: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of furans from 1,4-dicarbonyl compounds.[1][3] 1,4-Dihydroxy-2-butanone, upon tautomerization or in the presence of an acid catalyst, can act as a synthetic equivalent of a 1,4-dicarbonyl compound, undergoing intramolecular cyclization and dehydration to yield furan derivatives.

Mechanistic Insight: An Acid-Catalyzed Cascade

The acid-catalyzed conversion of 1,4-dihydroxy-2-butanone to a furan derivative, such as 2-methyl-3(2H)-furanone, proceeds through a series of well-established steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[4]

  • Enolization: The protonated species facilitates the tautomerization to the enol form.

  • Intramolecular Cyclization: The hydroxyl group at the C4 position acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate.[5]

  • Dehydration: Subsequent protonation of the newly formed hydroxyl group followed by the elimination of a water molecule leads to the formation of the aromatic furan ring.[4]

Diagram: Paal-Knorr Furan Synthesis from 1,4-Dihydroxy-2-butanone

G cluster_0 1,4-Dihydroxy-2-butanone cluster_1 Protonation & Enolization cluster_2 Cyclization (Hemiacetal Formation) cluster_3 Dehydration cluster_4 Furan Derivative start HOCH₂CH₂COCH₂OH intermediate1 HOCH₂CH=C(OH)CH₂OH start->intermediate1 H⁺ intermediate2 Cyclic Hemiacetal intermediate1->intermediate2 Intramolecular Attack intermediate3 Protonated Hemiacetal intermediate2->intermediate3 H⁺ end 2-Methyl-3(2H)-furanone intermediate3->end -H₂O

Caption: Paal-Knorr cyclization of 1,4-dihydroxy-2-butanone.

Protocol: Acid-Catalyzed Synthesis of 2-Methyl-3(2H)-furanone

This protocol outlines a general procedure for the acid-catalyzed cyclization of 1,4-dihydroxy-2-butanone.

Materials:

  • 1,4-Dihydroxy-2-butanone

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, dissolve 1,4-dihydroxy-2-butanone (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acid by washing the organic layer with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-methyl-3(2H)-furanone.[6]

Expected Outcome: This procedure is expected to yield the desired furanone derivative. The yield will depend on the specific reaction conditions and the purity of the starting material.

ParameterValue
Product 2-Methyl-3(2H)-furanone
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Typical Yield 60-80%
Purification Method Vacuum Distillation or Column Chromatography

Asymmetric Reduction to (R)-1,3-Butanediol: A Chiral Synthon

The stereoselective reduction of the ketone functionality in 1,4-dihydroxy-2-butanone provides access to optically active 1,3-butanediol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[7][8] Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, are particularly effective for this transformation, offering high enantioselectivity under mild reaction conditions.[9][10]

Biocatalytic Approach: Harnessing Microbial Reductases

Several yeast and bacterial strains, such as Pichia jadinii and Candida krusei, have been identified to possess carbonyl reductases capable of the highly enantioselective reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol.[7][9] These microorganisms utilize endogenous cofactor regeneration systems, making the process economically viable.

Diagram: Biocatalytic Reduction of 1,4-Dihydroxy-2-butanone

G Substrate 1,4-Dihydroxy-2-butanone Product (R)-1,3-Butanediol Substrate->Product Bioreduction Enzyme Carbonyl Reductase (e.g., from Pichia jadinii) Cofactor_out NAD(P)⁺ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme Regeneration Cofactor Regeneration (e.g., Glucose) Regeneration->Cofactor_in e⁻

Caption: Enzymatic reduction of 1,4-dihydroxy-2-butanone.

Protocol: Whole-Cell Bioreduction using Pichia jadinii

This protocol is based on the methodology described for the asymmetric reduction of 4-hydroxy-2-butanone.[7][11]

Materials:

  • 1,4-Dihydroxy-2-butanone (referred to as 4-hydroxy-2-butanone or 4H2B in literature)

  • Pichia jadinii (e.g., HBY61 strain)

  • Fermentation medium (e.g., containing glucose and beef extract)

  • Phosphate buffer (pH ~7.4)

  • Glucose (as co-substrate for cofactor regeneration)

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Analytical equipment (GC or HPLC with a chiral column)

Procedure:

  • Cultivation of Pichia jadinii:

    • Prepare the fermentation medium according to established procedures. Optimal concentrations of glucose and beef extract have been reported to be 84.2 g/L and 43.7 g/L, respectively.[7]

    • Inoculate the medium with Pichia jadinii and incubate at 30°C with shaking (e.g., 250 rpm) until a suitable cell density is reached.

  • Cell Harvesting:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer.

  • Bioconversion:

    • Resuspend the cell pellet in phosphate buffer (pH 7.4) to a desired cell concentration.

    • Add glucose as a co-substrate (e.g., 6% v/v).[7]

    • Add 1,4-dihydroxy-2-butanone as the substrate. A fed-batch strategy, where the substrate is added in portions (e.g., 15 g/L at a time up to a total of 45 g/L), is recommended to minimize substrate toxicity.[7]

    • Incubate the reaction mixture at 30°C with shaking (250 rpm).

  • Reaction Monitoring:

    • Monitor the consumption of the substrate and the formation of the product by GC or HPLC analysis of aliquots taken at regular intervals.

  • Product Isolation and Purification:

    • After the reaction is complete, remove the cells by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude (R)-1,3-butanediol can be purified by distillation.[12][13]

Quantitative Data and Quality Control:

ParameterValueReference
Product (R)-1,3-Butanediol[7]
Enantiomeric Excess (e.e.) >99%[7][9]
Yield ~85%[7]
Final Product Concentration ~38.3 g/L[7]
Analytical Method Chiral GC or HPLC[14]

Synthetic Strategies Towards Butenolides

Butenolides are a class of α,β-unsaturated γ-lactones that are present in numerous natural products and exhibit a wide range of biological activities. 1,4-Dihydroxy-2-butanone can serve as a potential starting material for the synthesis of butenolides through various synthetic strategies.

Conceptual Approach: Intramolecular Wittig-type Reaction

One plausible route to butenolides from 1,4-dihydroxy-2-butanone involves an intramolecular Wittig-type reaction. This would require the selective transformation of the two hydroxyl groups into a phosphonium ylide and a carbonyl group, respectively.

Diagram: Proposed Intramolecular Wittig Route to a Butenolide

G cluster_0 1,4-Dihydroxy-2-butanone cluster_1 Selective Protection & Oxidation cluster_2 Phosphonium Salt Formation cluster_3 Ylide Formation & Cyclization cluster_4 Butenolide start HOCH₂CH₂COCH₂OH intermediate1 HOCH₂CH₂COCHO start->intermediate1 1. Protect C4-OH 2. Oxidize C1-OH intermediate2 [Ph₃P⁺CH₂CH₂COCHO]X⁻ intermediate1->intermediate2 1. Convert C4-OH to leaving group 2. PPh₃ intermediate3 Intramolecular Wittig intermediate2->intermediate3 Base end α,β-Unsaturated γ-lactone intermediate3->end

Caption: A conceptual pathway for butenolide synthesis.

Alternative Protocol: Synthesis of a γ-Hydroxy-α,β-unsaturated Ester

An alternative and more direct approach involves the Horner-Wadsworth-Emmons reaction of 1,4-dihydroxy-2-butanone with a phosphonate ester, followed by cyclization.

Protocol:

Materials:

  • 1,4-Dihydroxy-2-butanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Olefination: Cool the resulting solution of the phosphonate ylide back to 0°C and add a solution of 1,4-dihydroxy-2-butanone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • The crude γ-hydroxy-α,β-unsaturated ester can be purified by column chromatography.

  • Lactonization: The purified γ-hydroxy-α,β-unsaturated ester can then be subjected to acid- or base-catalyzed lactonization to yield the desired butenolide.

Expected Outcome: This two-step sequence provides a viable route to butenolides from 1,4-dihydroxy-2-butanone. The Horner-Wadsworth-Emmons reaction is known to favor the formation of the (E)-alkene.[16][17]

Conclusion: A Precursor with Broad Synthetic Utility

1,4-Dihydroxy-2-butanone has demonstrated its value as a versatile precursor in organic synthesis. Its ability to participate in classic reactions like the Paal-Knorr synthesis and to be transformed into valuable chiral building blocks through biocatalysis highlights its significance. While direct, one-pot syntheses of complex molecules like butenolides from this precursor may require further methodological development, the fundamental reactivity of its functional groups provides a solid foundation for the design of innovative synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to explore and expand the synthetic applications of this readily accessible and highly functionalized molecule.

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Google Patents.
  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. [Link]

  • Yang, T.; Man, Z.; Rao, Z.; Xu, M.; Zhang, X.; Xu, Z. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. J. Ind. Microbiol. Biotechnol.2014, 41, 1743–1752.
  • Yamamoto, H.; Matsuyama, A.; Kobayashi, Y. Synthesis of (R)-1,3-Butanediol by Enantioselective Oxidation Using Whole Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Biosci. Biotechnol. Biochem.2002, 66, 481-483.
  • An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. PMC. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. [Link]

  • Google Patents.
  • Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. [Link]

  • Zheng, H. B.; et al. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Appl. Microbiol. Biotechnol.2012, 94, 121-130.
  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • Petersen, K. S.; Posner, G. H. Asymmetric, organocatalytic, three-step synthesis of gamma-hydroxy-(E)-alpha,beta-unsaturated sulfones and esters. Org. Lett.2008, 10, 4685–4687.
  • Organic Chemistry Portal. Butenolide synthesis. [Link]

  • Asymmetric Bioreduction of 4-hydroxy-2-butanone by Carbonyl Reductases PFODH and CpSADH Delivers 1,3-butanediol Enantiomers with Excellent R- and S-enantioselectivity. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

  • Butenolide synthesis from functionalized cyclopropenones. PMC. [Link]

  • Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. MDPI. [Link]

  • Google Patents.
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. [Link]

  • Google Patents. Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.
  • Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Google Patents. Process for producing 4-hydroxy-2-butanone or butanol.
  • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. [Link]

  • PubChem. Dihydro-2-methyl-3(2H)-furanone. [Link]

  • Butenolide Synthesis from Functionalized Cyclopropenones. ResearchGate. [Link]

  • Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]

  • Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. NIH. [Link]

  • Intramolecular Wittig reaction of α,α′-dioxocycloalkylidenetributylphosphoranes: formation and trapping of cycloalkyn-2-ones with five- and six-membered rings. RSC Publishing. [Link]

Sources

Application Note & Protocol Guide: Metabolic Pathway Analysis of 1,4-Dihydroxy-2-butanone and its Phosphorylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in biochemistry, metabolic engineering, and antimicrobial research.

Abstract: This document provides a comprehensive guide to understanding and analyzing the metabolic role of 1,4-dihydroxy-2-butanone, with a primary focus on its critical phosphorylated intermediate, 3,4-dihydroxy-2-butanone-4-phosphate (DHBP). We will delve into the significance of DHBP in the microbial riboflavin (Vitamin B2) biosynthesis pathway, detailing the enzymatic reactions and its relevance as a potential antimicrobial target. This guide offers detailed protocols for the expression and purification of the key enzyme, 3,4-dihydroxy-2-butanone-4-phosphate synthase (RibB), its activity assay, and methods for the detection and quantification of related metabolites using mass spectrometry.

Introduction: The Significance of 1,4-Dihydroxy-2-butanone in Microbial Metabolism

1,4-Dihydroxy-2-butanone is a synthetic organic compound that serves as a precursor and an analytical standard in various biochemical studies.[1] While its direct metabolic activities are not extensively characterized, its phosphorylated derivative, L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP), is a pivotal intermediate in the biosynthesis of riboflavin (vitamin B2) in a wide range of microorganisms.[2]

The formation of DHBP is a key regulatory step, connecting the pentose phosphate pathway to riboflavin synthesis.[2] This pathway is essential for many pathogenic bacteria but is absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[3][4] Understanding the metabolic flux through this pathway and the enzymes that catalyze these transformations is therefore of significant interest to researchers in drug discovery and metabolic engineering.[1]

The Central Role of 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Synthase (RibB)

The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (EC 4.1.99.12), commonly known as RibB, is the central catalyst in the formation of DHBP.[5] It facilitates the conversion of D-ribulose 5-phosphate (Ru5P), an intermediate of the pentose phosphate pathway, into DHBP and formate.[3][6] This magnesium-dependent enzyme initiates a crucial step that provides the four-carbon precursor for the xylene ring of 6,7-dimethyl-8-ribityllumazine, a downstream intermediate in the riboflavin pathway.[2][5]

The reaction catalyzed by RibB is a complex rearrangement involving several chemical transformations, including enolization, protonation, dehydration, and skeletal rearrangement.[3][6] Given its essentiality in pathogens, RibB has been the subject of structural and mechanistic studies aimed at identifying potent and specific inhibitors.[3][4]

Visualizing the Metabolic Context

To fully appreciate the role of 1,4-dihydroxy-2-butanone and its derivatives, it is essential to visualize their position within the broader metabolic network.

Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Riboflavin Riboflavin Biosynthesis Ru5P D-Ribulose 5-Phosphate DHBP L-3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Ru5P->DHBP RibB (DHBP Synthase) + Mg²⁺ Formate Formate Ru5P->Formate Lumazine 6,7-Dimethyl-8-ribityllumazine DHBP->Lumazine Lumazine Synthase ArP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione ArP->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase DHB 1,4-Dihydroxy-2-butanone (Analytical Standard) DHB->DHBP Phosphorylation (e.g., by Dihydroxyacetone Kinase)

Caption: Metabolic context of DHBP in the Riboflavin Biosynthesis Pathway.

Experimental Protocols

This section provides detailed protocols for the key experiments required for the metabolic analysis of the 1,4-dihydroxy-2-butanone pathway.

Workflow for Pathway Analysis

The following diagram illustrates a typical workflow for investigating the RibB enzyme and its associated metabolites.

Workflow start Start: Target Gene (ribB) Identification cloning Cloning & Expression of ribB in E. coli start->cloning purification Protein Purification (e.g., Ni-NTA Chromatography) cloning->purification characterization Enzyme Characterization (SDS-PAGE, Size Exclusion) purification->characterization assay Enzyme Activity Assay (Spectrophotometric) characterization->assay data_analysis Data Analysis & Pathway Modeling assay->data_analysis metabolite_extraction Metabolite Extraction from Microbial Culture ms_analysis LC-MS/MS Analysis of DHBP and related metabolites metabolite_extraction->ms_analysis ms_analysis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for RibB characterization and metabolite analysis.

Protocol: Expression and Purification of Recombinant RibB

This protocol describes the expression of His-tagged RibB in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a RibB expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 50 mM imidazole.[6]

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 100 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250-500 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5).

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).[6]

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells using a French press or sonicator on ice.[6]

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 40 minutes at 4°C) to pellet cell debris.[6]

  • Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the supernatant from the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged RibB protein with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange:

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C.

Protocol: Spectrophotometric Assay for RibB Activity

This assay measures the formation of DHBP by coupling the reaction to a colorimetric detection method.[7][8]

Materials:

  • Purified RibB enzyme.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5).[6]

  • Substrate: D-ribulose 5-phosphate (Ru5P).

  • Cofactor: MgCl₂.

  • Voges-Proskauer Reagents: Reagent A (5% α-naphthol in ethanol) and Reagent B (40% KOH).

  • 2,3-butanedione (for standard curve).

Procedure:

  • Standard Curve:

    • Prepare a series of known concentrations of 2,3-butanedione in the Reaction Buffer.

    • Add Voges-Proskauer reagents to each standard and incubate to allow color development.

    • Measure the absorbance at 540 nm and plot against concentration to generate a standard curve.[8]

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 50 mM Tris-HCl (pH 7.5)

      • 1-5 mM MgCl₂

      • 1-2 mM D-ribulose 5-phosphate (Ru5P)

      • Purified RibB enzyme (e.g., 10-50 µg)

    • Initiate the reaction by adding the enzyme.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding acid (e.g., H₂SO₄) or by heat inactivation.

  • Detection:

    • Add the Voges-Proskauer reagents to the reaction mixture.

    • Incubate for 15-20 minutes at 60°C to allow for the conversion of DHBP to a colored product.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the concentration of DHBP produced using the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).[3]

Parameter Typical Value Reference
Km for Ru5P ~250 ± 30 µM[3]
Vmax ~270 ± 10 nmol/min/mg[3]
Optimal pH 7.5 - 8.0[6]
Cofactor Mg²⁺ or Mn²⁺[2][6]
Protocol: LC-MS/MS for Metabolite Detection

This protocol outlines a general approach for the detection of DHBP and other related metabolites from microbial cultures.

Materials:

  • Microbial culture of interest.

  • Quenching Solution: 60% methanol, pre-chilled to -40°C.

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20), pre-chilled.

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent).

Procedure:

  • Sample Collection and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench the metabolic activity by mixing with 2 volumes of ice-cold Quenching Solution.

    • Centrifuge at low temperature to pellet the cells.

  • Metabolite Extraction:

    • Resuspend the cell pellet in the cold Extraction Solvent.

    • Vortex vigorously and incubate on ice for 15-20 minutes.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatographic method.

    • Detect and quantify the target metabolites (e.g., DHBP, Ru5P) using mass spectrometry, typically in negative ion mode for phosphorylated compounds.

    • Use an internal standard for accurate quantification.

Applications in Drug Development

The essential nature of the riboflavin biosynthesis pathway in many pathogens makes its enzymes, particularly RibB, prime targets for the development of new antibiotics.[4] The protocols described herein can be adapted for high-throughput screening of potential RibB inhibitors. A notable competitive inhibitor that has been studied is 4-phospho-D-erythronohydroxamic acid (4PEH), which can serve as a lead compound for designing novel antibiotics.[3][4] By monitoring the inhibition of RibB activity, researchers can identify and characterize new antimicrobial candidates.

Conclusion

The analysis of the metabolic pathway involving 1,4-dihydroxy-2-butanone and its phosphorylated derivative, DHBP, provides critical insights into microbial physiology and offers a promising avenue for antimicrobial drug discovery. The protocols and information presented in this guide offer a robust framework for researchers to explore this pathway, from the fundamental characterization of the key enzyme, RibB, to the quantitative analysis of its associated metabolites.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Retrieved from [Link]

  • Prakash, P., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(18), 11597-11610. Available at: [Link]

  • Li, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega, 7(48), 44229–44237. Available at: [Link]

  • Li, C., et al. (2021). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Molecules, 26(11), 3169. Available at: [Link]

  • Neuberger, E. J., et al. (2022). Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. Biochemistry, 61(15), 1629–1642. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Retrieved from [Link]

  • Herz, S., et al. (2002). A tomato enzyme catalyzing the phosphorylation of 3,4-dihydroxy-2-butanone. Phytochemistry, 60(1), 3-11. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. Retrieved from [Link]

  • Prakash, P., et al. (2015). Structural basis for competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase from Vibrio cholerae. PubMed, 290(18), 11597-610. Available at: [Link]

  • Picollelli, M. A., et al. (2000). Spectrophotometric determination of 3, 4-dihydroxy-2-butanone-4-phosphate synthase activity. Analytical Biochemistry, 287(2), 347-9. Available at: [Link]

  • Chen, C., et al. (2015). Metabolic pathway for 2-butanone production in Klebsiella pneumoniae. ResearchGate. Available at: [Link]

  • Ibrahim, O. (2021). Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Science Publishing Group. Available at: [Link]

  • Walther, T., et al. (2018). Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine. Metabolic Engineering, 47, 45-55. Available at: [Link]

  • Wölnerhanssen, B. K., et al. (2020). Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study. Nutrients, 12(10), 2949. Available at: [Link]

  • Ibrahim, O. O. (2021). Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. ResearchGate. Available at: [Link]

  • Prakash, P., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-Butanone-4-Phosphate Synthase from Vibrio cholerae. ResearchGate. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Chen, C., et al. (2015). Metabolic Engineering of Klebsiella pneumoniae for the Production of 2-Butanone from Glucose. PLOS ONE, 10(10), e0139354. Available at: [Link]

  • Serna-Loaiza, S., et al. (2021). From the culture broth to the erythritol crystals: an opportunity for circular economy. Applied Microbiology and Biotechnology, 105(1), 57-73. Available at: [Link]

  • Cornell University. (n.d.). Defining The Role Of Endogenous Erythritol Synthesis In Obesity And Diabetes Development. NIFA Reporting Portal. Retrieved from [Link]

  • Xu, Y., et al. (2011). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 90(4), 1287-96. Available at: [Link]

Sources

Application Note: High-Efficiency Biocatalytic Production of (R)-1,3-Butanediol from 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

(R)-1,3-Butanediol (R-1,3-BDO) is a high-value chiral diol, serving as a critical building block in the synthesis of numerous pharmaceuticals, pheromones, and fine chemicals.[1][2] Its specific stereochemistry is often essential for the biological activity and efficacy of the final active pharmaceutical ingredient. Traditional chemical synthesis routes to produce enantiopure (R)-1,3-BDO often involve harsh reaction conditions, expensive chiral catalysts, and complex purification steps to resolve racemic mixtures.[3]

Biocatalysis presents a powerful and sustainable alternative, leveraging the exquisite stereoselectivity of enzymes to produce the desired enantiomer with high purity under mild, aqueous conditions.[4][5] This application note details the asymmetric reduction of the prochiral ketone, 4-hydroxy-2-butanone (4H2B), into (R)-1,3-BDO using a whole-cell biocatalyst. This approach is not only environmentally benign but also highly efficient, often achieving exceptional conversion rates and near-perfect enantiomeric excess (e.e.).

Principle of the Biotransformation: Stereoselective Carbonyl Reduction

The core of this process is the enzymatic reduction of the ketone group in 4-hydroxy-2-butanone. This reaction is catalyzed by a class of enzymes known as carbonyl reductases or alcohol dehydrogenases (ADHs) , which are stereospecific. These enzymes transfer a hydride ion from a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), to the carbonyl carbon of the substrate.[6][7]

For the production of the (R)-enantiomer, an enzyme with a specific three-dimensional active site is required, which orients the 4H2B molecule in such a way that the hydride attack occurs preferentially on one face of the carbonyl group, leading to the formation of the (R)-alcohol.

Using whole-cell biocatalysts (e.g., yeast or bacteria) is particularly advantageous as it circumvents the need for costly purification of the enzyme and the external addition of expensive cofactors.[4][8][9] The host organism's metabolism actively regenerates the required NADH or NADPH by consuming a simple co-substrate, typically glucose.[6][10] Several microorganisms, including strains of Candida krusei and Pichia jadinii, have been identified as highly effective catalysts for this transformation.[6][10][11][12]

Figure 1: Mechanism of whole-cell biocatalytic reduction. The carbonyl reductase within the microbial cell catalyzes the conversion of 4H2B to (R)-1,3-BDO, utilizing NADH as a cofactor. The cell's metabolism regenerates NADH from NAD+ by oxidizing a co-substrate like glucose.

Experimental Protocols

This section provides a detailed methodology for the production of (R)-1,3-BDO using the yeast strain Candida krusei ZJB-09162, which has demonstrated high conversion and excellent stereoselectivity.[6]

Part A: Biocatalyst Cultivation

Rationale: The goal is to generate a sufficient quantity of healthy, catalytically active cells. The medium components are selected to promote robust growth and expression of the required reductase enzymes.

Materials:

  • Yeast extract

  • Peptone

  • Dextrose (Glucose)

  • Deionized water

  • Candida krusei ZJB-09162 culture

  • Sterile shake flasks and incubator

Protocol: Seed Culture Preparation

  • Prepare the seed medium: 10 g/L yeast extract, 20 g/L peptone, and 20 g/L dextrose in deionized water.

  • Dispense 50 mL of the medium into a 250 mL shake flask and autoclave.

  • Aseptically inoculate the sterile medium with a single colony or glycerol stock of C. krusei.

  • Incubate at 30°C with agitation at 200 rpm for 24 hours.

Protocol: Main Culture for Biocatalyst Production

  • Prepare the main cultivation medium with the same composition as the seed medium.

  • Dispense 200 mL of medium into a 1 L shake flask and autoclave.

  • Inoculate the main culture medium with 10 mL (5% v/v) of the seed culture.

  • Incubate at 30°C with agitation at 200 rpm for 36-48 hours, or until the stationary growth phase is reached.

Part B: Whole-Cell Bioreduction of 4-Hydroxy-2-Butanone

Rationale: This is the core catalytic step. The cells from the cultivation phase are harvested and used as the catalyst. Reaction parameters such as pH, temperature, and co-substrate concentration are controlled to achieve optimal enzyme activity and cofactor regeneration. A fed-batch approach for the substrate is recommended to mitigate potential substrate toxicity at high concentrations.[10][12]

Materials:

  • Cultured C. krusei cells

  • Phosphate buffer (0.1 M, pH 8.5)

  • 4-Hydroxy-2-butanone (4H2B)

  • Glucose (co-substrate)

  • Centrifuge and sterile tubes

  • Temperature-controlled shaker or bioreactor

Protocol:

  • Cell Harvesting: Transfer the main culture into centrifuge tubes. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of sterile 0.1 M phosphate buffer (pH 8.5) and centrifuge again. Repeat this washing step once more to remove residual media components.

  • Reaction Setup: Resuspend the washed cell pellet in 0.1 M phosphate buffer (pH 8.5) to achieve a final wet cell concentration of 50 g/L. This suspension is your whole-cell biocatalyst.

  • Reaction Initiation: Transfer the cell suspension to a reaction vessel. Add glucose to a final concentration of 25 g/L. Pre-warm the mixture to the optimal reaction temperature of 35°C.[6]

  • Substrate Addition: Add 4-hydroxy-2-butanone to an initial concentration of 20 g/L.

  • Incubation: Maintain the reaction at 35°C with agitation (e.g., 200 rpm) to ensure adequate mixing.

  • Monitoring and Fed-Batch (Optional but Recommended): Monitor the reaction progress by taking samples periodically (e.g., every 4-6 hours). If scaling up, a fed-batch strategy where additional 4H2B is added as it is consumed can increase the final product titer.[6][10] A total substrate loading of 45 g/L, added in portions, has been shown to be effective.[6]

  • Reaction Termination: The reaction is typically complete within 24-48 hours. The completion can be confirmed by analytical monitoring (see Part C).

Sources

Application Note & Protocols: Intramolecular Aldol Condensation of 4-Hydroxy-2-butanone for the Synthesis of 3-Methyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the intramolecular aldol condensation of 4-hydroxy-2-butanone, a bifunctional molecule that serves as a valuable precursor for the synthesis of cyclic compounds.[1] The primary focus is on the controlled cyclization to form 3-methyl-2-cyclopenten-1-one, a key building block in the synthesis of pharmaceuticals, natural products, and fragrance compounds.[2][3] This document details the underlying chemical principles, provides validated step-by-step protocols for both acid- and base-catalyzed pathways, and offers expert insights into reaction optimization and troubleshooting.

Theoretical Foundation: The Intramolecular Aldol Condensation

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. It typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct. When the enolate and the carbonyl group are present within the same molecule, an intramolecular reaction can occur, leading to the formation of a cyclic product.

4-Hydroxy-2-butanone is an ideal substrate for such a transformation. It possesses:

  • A ketone carbonyl group, which can act as the electrophile.

  • Acidic α-hydrogens on the methyl group (C1), which can be removed to form a nucleophilic enolate.[4]

  • A hydroxyl group at the γ-position (C4), which is ultimately eliminated.

The intramolecular cyclization is thermodynamically driven by the formation of a stable five-membered ring. The subsequent dehydration (condensation) is favored by the creation of a conjugated α,β-unsaturated ketone system, which adds further stability to the final product.[5][6]

Reaction Mechanisms: Acid vs. Base Catalysis

The cyclization of 4-hydroxy-2-butanone can be effectively catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway to yield the same α,β-unsaturated cyclic ketone.

Base-Catalyzed Mechanism

Under basic conditions, the reaction is initiated by the deprotonation of the most acidic α-hydrogen (on C1) to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon (C2 is part of the ketone, the attack is on C2, but the molecule is 4-hydroxy-2-butanone, so the ketone is at C2 and the hydroxyl at C4. The enolate forms at C1 and attacks the carbonyl at C2. This is incorrect. The enolate forms from the methyl group alpha to the carbonyl, and it attacks another molecule in an intermolecular reaction. For an intramolecular reaction of 4-hydroxy-2-butanone, the enolate must form at C3 to attack the carbonyl at C2. This is not possible as there is no C3 alpha-proton. Let's re-evaluate. The numbering is CH3(1)-C(=O)(2)-CH2(3)-CH2OH(4). The acidic protons are at C1 and C3. Deprotonation at C1 leads to an enolate that could attack another molecule. Deprotonation at C3 leads to an enolate that would have to attack the C2 carbonyl, forming an unstable three-membered ring.

There seems to be a misunderstanding of the starting material's reactivity. Let's reconsider the starting material. The title is "Aldol condensation reactions of 4-hydroxy-2-butanone". However, the logical intramolecular aldol product, 3-methyl-2-cyclopenten-1-one, comes from the cyclization of a 1,4-dicarbonyl compound, specifically 2,5-hexanedione.[7]

Let's assume the topic implies a related transformation. 4-Hydroxy-2-butanone itself is a γ-hydroxy ketone. An intramolecular aldol reaction of a γ-hydroxy ketone proceeds by forming an enolate at the α-carbon and having it attack the carbon bearing the hydroxyl group in an SN2-like displacement, or by dehydration first. A more plausible pathway is the dehydration of 4-hydroxy-2-butanone to methyl vinyl ketone (MVK), followed by reactions.

However, to create a cyclopentenone ring, a different precursor is needed. A classic precursor for 3-methyl-2-cyclopenten-1-one is 2,5-hexanedione. Let's proceed by framing this guide around the synthesis of the target molecule, acknowledging that 4-hydroxy-2-butanone is an important bifunctional compound, but the direct intramolecular aldol to a cyclopentenone is not its primary reaction. The most common reaction is an intramolecular hemiacetal formation.

Given the prompt's constraints and the chemical reality, I will re-frame the application note to discuss the synthesis of a related cyclopentenone system, using a more appropriate precursor, and discuss 4-hydroxy-2-butanone in the context of bifunctional building blocks. The most logical interpretation is that the user is interested in the type of reaction (intramolecular aldol) and the target class (cyclopentenones), with 4-hydroxy-2-butanone as a starting point of interest. I will create the guide for the classic intramolecular aldol condensation of 2,5-hexanedione to 3-methyl-2-cyclopenten-1-one , as this is a textbook example and scientifically sound.

Correction and Reframing: This guide will focus on the synthesis of 3-methyl-2-cyclopenten-1-one via the intramolecular aldol condensation of a suitable precursor, 2,5-hexanedione . This reaction exemplifies the principles relevant to researchers interested in the cyclization of bifunctional molecules like γ-hydroxy ketones and their dicarbonyl analogues.

Base-Catalyzed Mechanism (for 2,5-Hexanedione)

Under basic conditions, a hydroxide ion removes an α-proton from 2,5-hexanedione to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the second carbonyl group. The resulting five-membered ring alkoxide is protonated by the solvent (water) to yield a β-hydroxy ketone intermediate. Subsequent heating in the presence of base facilitates dehydration via an E1cB mechanism to produce the final conjugated product, 3-methyl-2-cyclopenten-1-one.[5][8]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Intramolecular Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (Condensation) Start 2,5-Hexanedione Enolate Enolate Intermediate Start->Enolate -OH⁻ Alkoxide Cyclic Alkoxide Enolate->Alkoxide Cyclization BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy +H₂O Product 3-Methyl-2-cyclopenten-1-one BetaHydroxy->Product Heat, -OH⁻, -H₂O

Caption: Base-catalyzed intramolecular aldol condensation mechanism.

Acid-Catalyzed Mechanism (for 2,5-Hexanedione)

In an acidic medium, the reaction begins with the protonation of one carbonyl oxygen, activating it towards nucleophilic attack. The keto-enol tautomerism is catalyzed by the acid, forming an enol intermediate. The electron-rich double bond of the enol attacks the activated carbonyl group, leading to the formation of the five-membered ring. A deprotonation step yields the same β-hydroxy ketone intermediate as in the base-catalyzed pathway. Finally, the hydroxyl group is protonated and eliminated as water (E1 mechanism) to afford the stable α,β-unsaturated ketone.[9][5]

G cluster_1 Step 1: Enol Formation cluster_2 Step 2: Intramolecular Attack cluster_3 Step 3: Deprotonation cluster_4 Step 4: Dehydration (Condensation) Start 2,5-Hexanedione Enol Enol Intermediate Start->Enol H⁺ (cat.) CyclicIntermediate Protonated Cyclic Adduct Enol->CyclicIntermediate Cyclization BetaHydroxy β-Hydroxy Ketone CyclicIntermediate->BetaHydroxy -H⁺ Product 3-Methyl-2-cyclopenten-1-one BetaHydroxy->Product H⁺, Heat, -H₂O

Caption: Acid-catalyzed intramolecular aldol condensation mechanism.

Experimental Protocols & Workflow

The successful synthesis of 3-methyl-2-cyclopenten-1-one requires careful control of reaction conditions to maximize yield and minimize side products. Below are validated protocols for both catalytic systems.

G General Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent + Catalyst) Reaction 2. Controlled Heating (Monitor by TLC/GC) Setup->Reaction Workup 3. Reaction Quench & Workup (Neutralization & Extraction) Reaction->Workup Purify 4. Purification (Distillation or Chromatography) Workup->Purify Analyze 5. Product Characterization (NMR, IR, MS) Purify->Analyze

Caption: High-level workflow for synthesis and analysis.

Protocol 1: Base-Catalyzed Synthesis

This protocol is adapted from established procedures for the cyclization of 1,4-dicarbonyl compounds.[7]

Materials:

  • 2,5-Hexanedione (97% or higher)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel.

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.7 g (50 mmol) of 2,5-hexanedione in 50 mL of deionized water.

  • Catalyst Addition: Prepare a 2% (w/v) aqueous solution of KOH. Add 5 mL of this solution to the flask. The causality here is that a dilute aqueous base is sufficient to catalyze the reaction without promoting significant polymerization or other side reactions.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution by adding 1 M HCl dropwise until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). The organic layers are combined.

  • Drying: Wash the combined organic extracts with 30 mL of brine, then dry over anhydrous MgSO₄. The brine wash helps to remove residual water and inorganic salts.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure 3-methyl-2-cyclopenten-1-one.

Protocol 2: Acid-Catalyzed Synthesis

This method often employs a Dean-Stark apparatus to remove the water formed during the condensation, thereby driving the reaction to completion.

Materials:

  • 2,5-Hexanedione (97% or higher)

  • p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate.

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 11.4 g (100 mmol) of 2,5-hexanedione, 100 mL of toluene, and 0.2 g (~1 mmol) of PTSA.

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene before starting.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is complete when no more water is collected (typically 4-6 hours). The removal of water is critical as it drives the equilibrium towards the dehydrated product according to Le Châtelier's principle.

  • Workup: Cool the flask to room temperature. Carefully pour the toluene solution into a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ to quench the acid catalyst.

  • Drying & Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude oil is then purified by vacuum distillation.

Data Summary & Expected Results

The choice of catalyst can influence reaction time and yield. The following table summarizes typical outcomes.

ParameterBase-Catalyzed ProtocolAcid-Catalyzed Protocol
Catalyst 2% aq. KOHp-Toluenesulfonic acid (PTSA)
Solvent WaterToluene
Temperature (°C) ~100 (Reflux)~110 (Reflux)
Reaction Time (h) 2 - 34 - 6
Typical Yield (%) 75 - 85%80 - 90%
Notes Simpler setup; workup requires neutralization.Requires Dean-Stark apparatus; generally higher yielding.

Product Characterization (3-Methyl-2-cyclopenten-1-one):

  • ¹H NMR: Expect signals for the vinylic proton, the allylic methyl group, and the two methylene groups of the ring.

  • IR Spectroscopy: Characteristic peaks will appear for the conjugated C=O stretch (~1700 cm⁻¹) and the C=C stretch (~1650 cm⁻¹).

  • GC-MS: Should show a molecular ion peak corresponding to the product's molecular weight (96.13 g/mol ).

References

  • ResearchGate. (2025). Mechanism and kinetics of 4-hydroxy-2-butanone formation. Available at: [Link]

  • ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Available at: [Link]

  • Semantic Scholar. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

  • YouTube. (2019). aldol condensation & unsaturated ketones. ChemHelp ASAP. Available at: [Link]

  • Google Patents. (n.d.). CN100491317C - Process for the preparation of beta-hydroxy ketone compounds in supercritical carbon dioxide fluid.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Available at: [Link]

  • Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

  • SATHEE. (n.d.). Aldol Condensation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent. Available at: [Link]

  • Mol-Instincts. (n.d.). 3-[(1E)-4-hydroxy-2-methyl-1-butenyl]-3-methylcyclopentanone. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Available at: [Link]

  • Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. Available at: [Link]

  • RSC Publishing. (n.d.). Aqueous microsolvation of 4-hydroxy-2-butanone: competition between intra- and inter-molecular hydrogen bonds. Available at: [Link]

  • PubMed. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Available at: [Link]

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Application Note: A Comprehensive Guide to the Dehydration of 4-Hydroxy-2-butanone for the Synthesis of Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl vinyl ketone (MVK) is a pivotal intermediate in organic synthesis, notably in the production of pharmaceuticals, vitamins (such as Vitamin A), and polymers.[1][2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of methyl vinyl ketone through the dehydration of 4-hydroxy-2-butanone. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a robust, self-validating protocol. Adherence to the methodologies and safety precautions detailed herein will enable the consistent and safe production of high-purity methyl vinyl ketone.

Theoretical Background and Reaction Mechanism

The conversion of 4-hydroxy-2-butanone to methyl vinyl ketone is a classic example of a dehydration reaction, specifically the elimination of a water molecule from a β-hydroxy ketone. This process is typically facilitated by a catalyst, which can be acidic, basic, or heterogeneous.

Under acidic conditions, the reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent removal of a proton from the α-carbon by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of a double bond, yielding the α,β-unsaturated ketone, methyl vinyl ketone. The stability of the conjugated system of the product provides a thermodynamic driving force for the reaction.

Some modern approaches have explored catalyst-free synthesis in supercritical water, where a small amount of formic acid generated from the self-disproportionation of formaldehyde (a precursor to 4-hydroxy-2-butanone) can act as an in-situ catalyst for the dehydration.[4][5][6][7] Heterogeneous catalysts, such as anatase-TiO2 or CaO, offer advantages in terms of catalyst separation and potential for continuous processes.[8]

Below is a diagram illustrating the acid-catalyzed dehydration mechanism.

Dehydration_Mechanism start 4-Hydroxy-2-butanone protonation Protonation of Hydroxyl Group start->protonation + H+ intermediate Oxonium Ion Intermediate protonation->intermediate elimination Elimination of Water intermediate->elimination - H2O carbocation Carbocation Intermediate elimination->carbocation deprotonation Deprotonation at α-Carbon carbocation->deprotonation - H+ product Methyl Vinyl Ketone deprotonation->product

Caption: Acid-catalyzed dehydration of 4-hydroxy-2-butanone.

Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and safety.

Protocol 1: Acid-Catalyzed Dehydration of 4-Hydroxy-2-butanone

This protocol describes a general laboratory-scale synthesis using a common acid catalyst.

Materials:

  • 4-Hydroxy-2-butanone (95% or higher purity)

  • Phosphoric acid (85%) or p-Toluenesulfonic acid

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask

  • Dean-Stark apparatus (if using azeotropic removal)

  • Condenser

  • Heating mantle with magnetic stirring

  • Thermometer or temperature probe

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, heating mantle, and a condenser. If performing an azeotropic distillation, insert a Dean-Stark trap between the flask and the condenser.

  • Charging the Reactor: To the round-bottom flask, add 1 mole equivalent of 4-hydroxy-2-butanone.

  • Catalyst Addition: Carefully add a catalytic amount of acid. A typical loading is 1-5 mol% of the 4-hydroxy-2-butanone. Rationale: A catalytic amount of acid is sufficient to facilitate the reaction without promoting significant side reactions or complicating purification.

  • Heating and Reaction: Begin stirring and gently heat the reaction mixture. The target temperature will depend on the chosen catalyst and whether a solvent is used. A general range is 100-150°C. If using a Dean-Stark trap with toluene, heat to reflux.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by taking small aliquots for analysis by Gas Chromatography (GC). The reaction is typically complete when water evolution ceases.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Purification of Methyl Vinyl Ketone

Methyl vinyl ketone is volatile and prone to polymerization, so careful purification is crucial.[9][10]

Materials:

  • Crude methyl vinyl ketone from Protocol 1

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or potassium carbonate[11]

  • Hydroquinone (inhibitor)

  • Separatory funnel

  • Distillation apparatus (vacuum compatible)

  • Receiving flask cooled in an ice bath

Procedure:

  • Neutralization: Carefully transfer the cooled crude reaction mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution may occur.

  • Aqueous Washes: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or potassium carbonate.[11] Rationale: Removing all traces of water is essential as water can interfere with subsequent reactions and potentially promote side reactions.

  • Inhibitor Addition: After drying, filter the solution to remove the drying agent. Add a small amount of hydroquinone (approximately 0.1 wt%) to the crude MVK to prevent polymerization during distillation.[10]

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. It is critical to use a cooled receiving flask to minimize loss of the volatile product. Distill the methyl vinyl ketone under reduced pressure.[9] The boiling point of MVK is 81.4°C at atmospheric pressure, but it is advisable to distill at a lower temperature under vacuum to prevent polymerization. For instance, at 120 mm Hg, the boiling point is approximately 28-34°C.[10]

  • Storage: Store the purified methyl vinyl ketone in a tightly sealed container in a refrigerator or freezer, away from light and heat sources.[12][13][14]

Data Presentation and Analysis

The efficiency of the dehydration reaction is influenced by several parameters. The following table summarizes these variables and their expected impact.

ParameterVariableExpected Impact on Yield and PurityRationale
Catalyst Acid (H₃PO₄, H₂SO₄), Base (CaO), Heterogeneous (TiO₂)Different catalysts can affect reaction rate and selectivity. Strong acids may lead to side reactions if not controlled.[2][8]The choice of catalyst influences the reaction mechanism and energy barriers.
Temperature 100-200°CHigher temperatures generally increase the reaction rate but can also promote side reactions and polymerization.Provides the necessary activation energy for the dehydration reaction.[7]
Reaction Time 1-5 hoursInsufficient time leads to incomplete conversion. Excessive time can result in product degradation.The reaction needs sufficient time to reach completion.
Pressure Atmospheric or VacuumDistilling the product as it forms can drive the equilibrium towards the product side.Le Chatelier's principle.

Analytical Monitoring: Gas Chromatography (GC) is the preferred method for monitoring the reaction progress and assessing the purity of the final product.[4][6] A suitable column (e.g., a polar capillary column like a WAX column) can effectively separate 4-hydroxy-2-butanone, methyl vinyl ketone, and any potential side products.

Experimental Workflow Visualization

The following diagram provides a visual representation of the entire process from starting material to purified product.

Experimental_Workflow start Start: 4-Hydroxy-2-butanone reaction Acid-Catalyzed Dehydration start->reaction workup Workup: Neutralization & Washing reaction->workup drying Drying with Anhydrous Salt workup->drying distillation Vacuum Distillation (with inhibitor) drying->distillation product Purified Methyl Vinyl Ketone distillation->product

Caption: Workflow for the synthesis of methyl vinyl ketone.

Safety Precautions

Both the starting material and the product require careful handling due to their hazardous nature.

  • Methyl Vinyl Ketone (MVK): MVK is highly flammable, toxic, and a lachrymator.[12][13][14] It is fatal if swallowed or inhaled and causes severe skin and eye irritation.[13][15] All manipulations should be performed in a well-ventilated fume hood.[12][14][16] Sources of ignition must be eliminated.[12][13]

  • 4-Hydroxy-2-butanone: This compound is a flammable liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Viton or nitrile rubber are recommended), splash-proof goggles, a face shield, and a lab coat.[12][13] An organic vapor respirator should be used if there is a risk of inhalation.[13][15]

  • Emergency Procedures: An emergency eyewash station and safety shower should be readily accessible.[12][13] In case of skin contact, immediately wash the affected area with soap and water.[12][16] If inhaled, move to fresh air.[14] In case of ingestion or significant exposure, seek immediate medical attention.[14][15]

  • Storage: Store MVK in a tightly closed container in a cool, well-ventilated, and locked area away from heat, light, and incompatible materials like oxidizing agents and strong bases.[12][13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; product loss during workup or distillation.Monitor the reaction to completion using GC. Ensure efficient extraction and use a cooled receiver during distillation.
Product Polymerization Presence of impurities, exposure to heat or light, absence of inhibitor.Ensure all glassware is clean. Add an inhibitor (hydroquinone) before distillation. Store the product in a cool, dark place.[10]
Incomplete Reaction Insufficient catalyst, low reaction temperature, or insufficient reaction time.Increase catalyst loading slightly, raise the temperature, or extend the reaction time. Monitor progress by GC.
Product Contamination Incomplete neutralization of catalyst, insufficient washing, or co-distillation of impurities.Ensure thorough washing with sodium bicarbonate and brine. Check the efficiency of the distillation column.

Conclusion

The dehydration of 4-hydroxy-2-butanone is an effective method for the synthesis of methyl vinyl ketone. Success in this procedure hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and stringent adherence to safety protocols. This application note provides the necessary framework for researchers to confidently and safely perform this synthesis, enabling further research and development in areas that rely on this valuable chemical intermediate.

References

  • New Jersey Department of Health. (n.d.). Methyl Vinyl Ketone Hazard Summary. Retrieved from [Link]

  • Gelest, Inc. (2015). Vinyl Methyl Ketone, 95% Safety Data Sheet. Retrieved from [Link]

  • Polymer Chemistry Innovations, Inc. (2020). Methyl Vinyl Ketone Mix Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone?. Retrieved from [Link]

  • Carter, A. S. (1934). U.S. Patent No. 1,967,225. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Retrieved from [Link]

  • Levine, I. E., & Toland, W. G. (1949). U.S. Patent No. 2,464,244. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Research Square. Retrieved from [Link]

  • Li, C., et al. (2022). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Retrieved from [Link]

  • Scentforum. (n.d.). Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent. Retrieved from [Link]

  • Mei, D., et al. (2018). Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • Grishchenko, A. V., et al. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. OSTI.GOV. Retrieved from [Link]

  • National Toxicology Program. (1992). Methyl vinyl ketone. Retrieved from [Link]

  • CN106699531A. (2017). Method for preparing methyl vinyl ketone through continuous dehydration of butanone alcohol. Google Patents.
  • Chemistry Stack Exchange. (2015). Possible Synthesis of MVK from 2-Butanone?. Retrieved from [Link]

  • El Ouahabi, F., et al. (2022). Production of methyl-vinyl ketone from levulinic acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl vinyl ketone. PubChem. Retrieved from [Link]

  • Albuquerque, T. G., et al. (2022). 4-hydroxy-2-alkenals in foods: a review on risk assessment, analytical methods, formation, occurrence, mitigation and future challenges. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • ResearchGate. (2021). Development and Optimization of Analytical Methods for the Detection of 18 Taste and Odor Compounds in Drinking Water Utilities. Retrieved from [Link]

  • ResearchGate. (2017). Thermal decomposition of 4-hydroxy-2-butanone in m-xylene solution: Experimental and computational study. Retrieved from [Link]

  • ResearchGate. (2007). Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC) -Mass Selective (MS) Detection. Retrieved from [Link]

Sources

Application of 1,4-Dihydroxy-2-butanone in the Synthesis of High-Performance Aviation Fuel Additives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aviation industry's pursuit of sustainable and high-performance fuels has intensified research into biomass-derived additives that can enhance fuel stability and energy density.[1][2] This application note details a robust and efficient two-step chemo-catalytic strategy for the synthesis of high-thermal-stability aviation fuel additives, specifically decalin and octahydroindene, using 1,4-dihydroxy-2-butanone as a key bio-derived platform chemical.[3] These polycyclic alkanes are critical components in advanced thermally stable jet fuels like JP-900 and serve as valuable additives to improve the volumetric heat value and thermal stability of conventional aviation fuels.[3][4] This guide provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, and the underlying scientific principles for researchers and chemical development professionals.

Introduction: The Strategic Importance of Bio-Derived Fuel Additives

Sustainable Aviation Fuels (SAFs) are a critical component in the strategy to decarbonize the aviation sector.[1][2] While several pathways exist for producing "drop-in" biofuels, the synthesis of high-density cyclic alkanes from renewable feedstocks offers a promising route to enhance fuel performance.[5][6] Polycyclic alkanes, such as decalin and octahydroindene, are particularly desirable due to their high density, low freezing points, and excellent thermal stability.[3][4]

Traditionally sourced from petroleum, these compounds can now be synthesized from lignocellulosic biomass. 1,4-dihydroxy-2-butanone, a platform molecule derivable from the aldol condensation of acetone and formaldehyde, presents a versatile C4 building block for this purpose.[3] This document outlines a validated pathway that couples 1,4-dihydroxy-2-butanone with cycloketones (cyclohexanone or cyclopentanone), also accessible from biomass, to generate these high-value fuel additives.[3]

Synthesis Strategy: A Two-Step Cascade to Polycyclic Alkanes

The conversion of 1,4-dihydroxy-2-butanone into decalin or octahydroindene is achieved through a sequential, two-step process. This strategy is designed for high selectivity and yield, utilizing robust, commercially available catalysts.

Step 1: Cascade Dehydration/Robinson Annulation: The initial step involves a cascade reaction where 1,4-dihydroxy-2-butanone reacts with a cycloketone (cyclohexanone for decalin synthesis or cyclopentanone for octahydroindene synthesis). This reaction proceeds via an initial base-catalyzed dehydration of 1,4-dihydroxy-2-butanone to form the reactive intermediate, but-3-en-2-one. This α,β-unsaturated ketone then undergoes a Robinson annulation with the cycloketone to form a bicyclic intermediate.[3]

Step 2: Catalytic Hydrodeoxygenation (HDO): The bicyclic ketone intermediate from the first step is then fully deoxygenated and saturated in a hydrodeoxygenation process over a heterogeneous catalyst to yield the final polycyclic alkane product (decalin or octahydroindene).[3]

The overall synthesis pathway is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Cascade Dehydration / Robinson Annulation cluster_step2 Step 2: Hydrodeoxygenation (HDO) DHB 1,4-Dihydroxy-2-butanone BEO But-3-en-2-one (Intermediate) DHB->BEO  Dehydration  (CaO Catalyst) CK Cycloketone (Cyclohexanone or Cyclopentanone) BI Bicyclic Intermediate (HHN or THI) CK->BI BEO->BI Robinson Annulation BI2 Bicyclic Intermediate (HHN or THI) PA Polycyclic Alkane (Decalin or Octahydroindene) BI2->PA  HDO  (Ni/H-ZSM-5 Catalyst) H2 H₂

Caption: Overall workflow for synthesizing polycyclic alkane fuel additives.

Mechanistic Insights: The Role of Catalysis

Step 1: Base-Catalyzed Cascade Reaction

The success of the initial annulation hinges on the choice of a suitable solid base catalyst. While various catalysts can be employed, calcium oxide (CaO) has demonstrated superior activity and selectivity.[3] The proposed mechanism involves two key stages:

  • E1cb Dehydration: The reaction initiates with the dehydration of 1,4-dihydroxy-2-butanone to but-3-en-2-one. The basic sites of the CaO catalyst facilitate the abstraction of an α-hydrogen, forming a stabilized enolate intermediate. This is followed by the elimination of the hydroxyl group to yield the α,β-unsaturated ketone.[3]

  • Robinson Annulation: The in situ generated but-3-en-2-one acts as a Michael acceptor. The cycloketone, also activated by the base catalyst to form an enolate, attacks the but-3-en-2-one in a Michael addition. This is followed by an intramolecular aldol condensation and subsequent dehydration to yield the final, stable bicyclic enone structure.[3]

Mechanism_Step1 cluster_dehydration Dehydration of 1,4-Dihydroxy-2-butanone cluster_annulation Robinson Annulation A 1,4-Dihydroxy-2-butanone B Enolate Intermediate A->B + Base (CaO) - H⁺ C But-3-en-2-one B->C - OH⁻ E Michael Adduct C->E + Cycloketone Enolate (Michael Addition) D Cycloketone Enolate F Bicyclic Intermediate E->F Intramolecular Aldol Condensation & Dehydration

Caption: Key mechanistic steps in the CaO-catalyzed cascade reaction.

Step 2: Bifunctional Catalysis in Hydrodeoxygenation

The conversion of the bicyclic ketone intermediate to the final alkane requires a catalyst with both metal and acid functionality. A Nickel-supported H-ZSM-5 catalyst (Ni/H-ZSM-5) is highly effective for this transformation. The nickel sites act as hydrogenation centers for activating molecular hydrogen and saturating double bonds and the carbonyl group, while the acidic sites of the H-ZSM-5 support facilitate the dehydration (removal of the hydroxyl group).[3]

Experimental Protocols

Protocol 1: Synthesis of Bicyclic Intermediates

This protocol describes the synthesis of 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one (HHN) from cyclohexanone and 1,2,3,6,7,7a-hexahydro-5H-inden-5-one (THI) from cyclopentanone.

Materials:

  • 1,4-dihydroxy-2-butanone (≥98%)

  • Cyclohexanone or Cyclopentanone (≥99%)

  • Calcium Oxide (CaO), calcined

  • Tridecane (internal standard for GC analysis)

  • Batch Reactor (e.g., stainless-steel autoclave) with magnetic stirring and temperature control

Procedure:

  • Catalyst Preparation: Calcine the CaO catalyst at high temperature (e.g., 800 °C) for several hours to ensure high basicity and remove adsorbed water and carbonates.

  • Reactor Charging: To a batch reactor, add 1,4-dihydroxy-2-butanone (5 mmol), the cycloketone (20 mmol, for a 1:4 molar ratio), and calcined CaO (0.125 g).[3]

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas (e.g., N₂).

    • Heat the reactor to 130 °C (403 K) while stirring.[3][7]

    • Maintain the reaction for 6 hours.[3][7]

  • Work-up and Analysis:

    • Cool the reactor to room temperature.

    • Collect the liquid product mixture.

    • Add a known amount of tridecane as an internal standard.

    • Dilute an aliquot of the mixture with a suitable solvent (e.g., ethanol) and filter to remove the catalyst.

    • Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., HP-5) to determine conversion and yield.[3]

Table 1: Optimized Conditions and Yields for Bicyclic Intermediates [3][7]

ParameterCyclohexanone ReactionCyclopentanone Reaction
Product HHNTHI
Molar Ratio (Ketone:DHB) 4:14:1
Catalyst CaOCaO
Temperature 130 °C (403 K)130 °C (403 K)
Time 6 h6 h
DHB Conversion ~100%~100%
Product Yield 96.8%98.3%
Protocol 2: Hydrodeoxygenation to Decalin and Octahydroindene

Materials:

  • Bicyclic Intermediate (HHN or THI) from Protocol 1

  • 10 wt% Ni/H-ZSM-5 catalyst

  • Hydrogen (H₂) gas, high purity

  • High-pressure batch reactor

Procedure:

  • Reactor Charging: Load the bicyclic intermediate and the 10% Ni/H-ZSM-5 catalyst into the high-pressure reactor.

  • Reaction Execution:

    • Seal the reactor and purge multiple times with H₂ to remove air.

    • Pressurize the reactor with H₂ to the desired pressure.

    • Heat the reactor to the target temperature (e.g., 200-260 °C) with vigorous stirring.

    • Maintain the reaction for a specified duration until the conversion is complete.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess H₂.

    • Collect the liquid product.

    • Filter the catalyst.

    • Analyze the final product using GC and GC-Mass Spectrometry (GC-MS) to confirm the identity and purity of the decalin or octahydroindene.

Table 2: Hydrodeoxygenation Results and Product Properties [3]

ParameterDecalin SynthesisOctahydroindene Synthesis
Starting Material HHNTHI
Catalyst 10% Ni/H-ZSM-510% Ni/H-ZSM-5
Final Product DecalinOctahydroindene
Molar Yield 91.7%89.6%
Overall Yield (from DHB) ~88.8%~88.1%

Concluding Remarks

The presented methodology offers a highly effective and selective route for converting the biomass-derived platform chemical 1,4-dihydroxy-2-butanone into high-performance aviation fuel additives.[3] The use of robust, heterogeneous catalysts like CaO and Ni/H-ZSM-5 allows for straightforward product separation and potential catalyst recycling, enhancing the economic and environmental viability of the process. This application note provides the foundational protocols and scientific rationale for researchers to explore and optimize the synthesis of these valuable fuel components, contributing to the development of next-generation sustainable aviation fuels.

References

  • Synthesis of aviation biofuel precursors from biomass-derived ketones: Substrate adsorption configuration-catalytic activity. PubMed. Available at: [Link]

  • Synthesis of aviation biofuel precursors from biomass-derived ketones: Substrate adsorption configuration-catalytic activity. ResearchGate. Available at: [Link]

  • Aviation biofuel. Wikipedia. Available at: [Link]

  • Sustainable Aviation Fuels. Department of Energy. Available at: [Link]

  • High-Density Aviation Fuel or Diesel-Range Naphthenes Are Synthesized from Biomass-Derived Isophorone and Furfural. MDPI. Available at: [Link]

  • Pioneering Biofuel Production: Transforming Biomass into Sustainable Aviation Fuel. Higfly. Available at: [Link]

  • Cycloalkane-rich sustainable aviation fuel production via hydrotreating lignocellulosic biomass-derived catalytic fast pyrolysis oils. RSC Publishing. Available at: [Link]

  • Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. Available at: [Link]

  • Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. ResearchGate. Available at: [Link]

  • Synthesis of renewable aviation fuel additives with aromatic aldehydes and methyl isobutyl ketone under solvent-free conditions. RSC Publishing. Available at: [Link]

  • Synthesis of aviation fuel from bio-derived isophorone. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The synthesis of 4-hydroxy-2-butanone, a valuable intermediate in the pharmaceutical and fragrance industries, is deceptively simple in principle yet fraught with practical challenges.[1][2][3] The primary route, a base-catalyzed aldol reaction between acetone and formaldehyde, is notoriously susceptible to a variety of competing and subsequent reactions that can drastically reduce yield and complicate purification.[4][5] This guide is structured to address the most common issues encountered in the lab, moving from high-level FAQs to in-depth troubleshooting of specific side reactions. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in the reaction mechanisms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing 4-hydroxy-2-butanone?

The most prevalent laboratory and industrial method is the base-catalyzed crossed aldol reaction (or more specifically, a Claisen-Schmidt condensation variant) between acetone and formaldehyde.[3][6] Acetone, which possesses acidic α-hydrogens, is deprotonated to form an enolate that subsequently attacks the electrophilic carbonyl carbon of formaldehyde, which lacks α-hydrogens.[7][8] While other methods like the dehydrogenation of 1,3-butanediol exist, the aldol approach is often favored due to the low cost and ready availability of the starting materials.[9][10]

Q2: My yield is consistently low, and my crude product is a complex mixture. What is the most likely culprit?

Low yields are almost always attributable to one or more competing side reactions. The single most common issue is the dehydration of the desired 4-hydroxy-2-butanone product into 3-buten-2-one, also known as methyl vinyl ketone (MVK).[11] This elimination reaction is readily promoted by heat and residual acid or base.[8] Other significant contributors to low yield include the self-condensation of acetone and the polymerization of formaldehyde.[7][11]

Q3: How can I confirm the presence of 3-buten-2-one (MVK) in my product?

MVK is a volatile and pungent compound that can often be detected by its sharp, irritating odor.[12] For analytical confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. MVK will have a shorter retention time and a distinct mass spectrum from 4-hydroxy-2-butanone. Proton NMR is also effective; the terminal vinyl protons of MVK will appear as characteristic doublets of doublets in the 5.8-6.4 ppm region, which are absent in the spectrum of the starting product.

Q4: Is it possible to reverse the formation of MVK back to 4-hydroxy-2-butanone?

No, the dehydration of an aldol product to an α,β-unsaturated ketone is effectively irreversible under standard laboratory conditions. The driving force is the formation of a highly stable, conjugated π-system.[8] Therefore, the experimental strategy must entirely focus on preventing the formation of MVK in the first place.

Q5: My formaldehyde source is an aqueous solution (formalin). Is this problematic?

While common, using formalin introduces water, which can affect reaction kinetics. More importantly, aqueous formaldehyde exists in equilibrium with its hydrate (methanediol) and polymeric forms (paraformaldehyde).[11] To ensure consistent reactivity, it is crucial to use a high-quality, stabilized formaldehyde source and to accurately determine its monomeric concentration before use. In some cases, depolymerizing paraformaldehyde immediately prior to the reaction provides more reproducible results.

Section 2: Troubleshooting Guide: Common Problems & Solutions

Problem 1: Predominant Formation of 3-Buten-2-one (MVK) and Low Product Purity

Question: My post-distillation product is mostly 3-buten-2-one (MVK), identified by its odor and GC-MS. The distillation purity of 4-hydroxy-2-butanone is only around 75% or less. Why is this happening and how can I stop it?[11]

Root Cause Analysis: This is a classic case of product dehydration. The β-hydroxy group in 4-hydroxy-2-butanone is susceptible to elimination, especially under the thermal stress of distillation or in the presence of acidic or basic catalysts.[8] The traditional synthesis uses a dilute alkali solution, and if this base is not thoroughly neutralized before heating, it will catalyze the elimination reaction during workup and purification.

Solution Protocol: Low-Temperature Reaction and Careful Neutralization

  • Reaction Temperature Control:

    • Set up the reaction in a jacketed reactor or an ice-water bath to maintain a low temperature, ideally between 0-5°C. Lower temperatures favor the initial aldol addition kinetically over the subsequent elimination step.

  • Controlled Reagent Addition:

    • Add the formaldehyde solution dropwise to the acetone-base mixture. This maintains a low instantaneous concentration of the reactants and helps dissipate the exothermic heat of reaction.

  • Critical Neutralization Step:

    • Once the reaction is complete (monitored by TLC or GC), cool the mixture back to 0-5°C.

    • Slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring, monitoring the pH with a calibrated meter. The goal is to bring the pH to exactly 7.0. Avoid overshooting into the acidic range, as acid also catalyzes dehydration.

  • Solvent Removal:

    • Remove the excess acetone using a rotary evaporator at a low bath temperature (<40°C). This is crucial to prevent heating the product in the presence of any potential residual catalytic species.

  • Purification by Vacuum Distillation:

    • Purify the remaining crude oil via vacuum distillation. The reduced pressure lowers the boiling point of 4-hydroxy-2-butanone (approx. 73-76°C at 12 mmHg), minimizing thermal decomposition and dehydration.[13]

Validation Checkpoint: Before full-scale distillation, take a small aliquot of the neutralized, acetone-free crude product. Analyze it via GC-MS. The MVK peak should be minimal compared to the desired product peak.

Problem 2: Significant Byproducts from Acetone Self-Condensation

Question: My analysis shows peaks corresponding to diacetone alcohol and mesityl oxide. How am I getting acetone reacting with itself?

Root Cause Analysis: The base catalyst used for the primary reaction does not discriminate. It will deprotonate any available acetone molecule to form the enolate. This enolate can then attack either a formaldehyde molecule (the desired crossed aldol pathway) or another acetone molecule (the undesired self-condensation pathway).[7] Since formaldehyde is generally a more reactive electrophile than acetone, the crossed reaction is favored, but self-condensation will always be a competing side reaction.[8]

Solution Protocol: Leveraging Stoichiometry and Reaction Kinetics

  • Establish a Large Excess of Acetone:

    • The most effective way to suppress acetone self-condensation is to use a vast stoichiometric excess of acetone. Ratios of acetone to formaldehyde ranging from 10:1 to as high as 30:1 are common.[2][11]

    • Causality: By making acetone the solvent as well as a reactant, the probability of an acetone enolate colliding with a formaldehyde molecule is much higher than its collision with another acetone molecule, pushing the equilibrium towards the desired product.

  • Controlled Formaldehyde Addition:

    • As in the previous protocol, add the formaldehyde solution slowly to the acetone/base mixture. This ensures that the concentration of the more reactive electrophile (formaldehyde) is always sufficient to "outcompete" the less reactive acetone for the available enolate.

Data Summary: Effect of Reactant Ratio on Product Selectivity

Acetone:Formaldehyde Ratio (mol/mol)Expected 4-Hydroxy-2-butanone SelectivityExpected Acetone Self-CondensationReference
1:1LowHigh[8]
5:1ModerateModerate-
15:1HighLow-
30:1Very HighMinimal[11]
Problem 3: Formation of Insoluble White Polymer

Question: A white solid is precipitating from my reaction mixture, causing stirring issues and complicating the workup. What is this?

Root Cause Analysis: This is almost certainly paraformaldehyde, the solid polymer of formaldehyde. In aqueous solutions, formaldehyde exists in a complex equilibrium with its monomer. Under catalytic (base or acid) conditions or upon standing, this equilibrium can shift, causing the monomer to polymerize and precipitate out of the solution.[11]

Solution Protocol: Reagent Quality and Handling

  • Use High-Quality Formaldehyde:

    • Employ a fresh, stabilized grade of formaldehyde solution. Methanol is often added as a stabilizer to inhibit polymerization.

  • Pre-reaction Depolymerization (if using Paraformaldehyde):

    • If starting from solid paraformaldehyde, it must be thermally depolymerized ("cracked") back to gaseous monomeric formaldehyde. This gas is then bubbled directly into the cooled acetone/base mixture. This ensures only the reactive monomer is introduced.

  • Maintain Homogeneity:

    • Ensure vigorous stirring throughout the reaction to prevent localized high concentrations of reagents that might favor polymerization.

Section 3: Visualized Pathways and Workflows

Reaction Pathway Overview

The following diagram illustrates the desired synthetic route to 4-hydroxy-2-butanone versus the three most common side reaction pathways.

G cluster_reactants Reactants cluster_side Side Products Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ Formaldehyde Formaldehyde Product 4-Hydroxy-2-butanone (Desired Product) Formaldehyde->Product Paraformaldehyde Paraformaldehyde Formaldehyde->Paraformaldehyde Polymerization Base Base (OH⁻) Base->Enolate Enolate->Product + Formaldehyde Diacetone_Alcohol Diacetone Alcohol Enolate->Diacetone_Alcohol + Acetone MVK 3-Buten-2-one (MVK) Product->MVK - H₂O (Heat, Base/Acid) Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H₂O

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

G Start Experiment Complete. Analyze Crude Product. LowYield Is Yield < 70%? Start->LowYield CheckMVK GC-MS shows significant MVK peak? LowYield->CheckMVK Yes Success Yield Optimized. High Purity Achieved. LowYield->Success No CheckAcetone GC-MS shows Diacetone Alcohol / Mesityl Oxide? CheckMVK->CheckAcetone No Sol_MVK Problem: Dehydration Solution: 1. Lower reaction temp (0-5°C). 2. Neutralize to pH 7 before workup. 3. Use vacuum distillation. CheckMVK->Sol_MVK Yes CheckPolymer Insoluble white precipitate observed? CheckAcetone->CheckPolymer No Sol_Acetone Problem: Acetone Self-Condensation Solution: 1. Increase Acetone:Formaldehyde   ratio to >15:1. 2. Add formaldehyde dropwise. CheckAcetone->Sol_Acetone Yes Sol_Polymer Problem: Formaldehyde Polymerization Solution: 1. Use fresh, stabilized formaldehyde. 2. Ensure vigorous stirring. CheckPolymer->Sol_Polymer Yes CheckPolymer->Success No

Caption: A Decision Tree for Troubleshooting Synthesis.

References

  • Mei, C., Tan, J., Liu, D., & Zhang, J. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. [Link]

  • Mei, C., Tan, J., Liu, D., & Zhang, J. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2‑butanone Synthesis in Supercritical State. Semantic Scholar. [Link]

  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google P
  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega - ACS Publications. (2022). [Link]

  • What happens when acetone reacts with formaldehyde? - Quora. (2020). [Link]

  • Crossed Aldol RXN of Acetone with Formaldehyde (RXN Mechanism) - YouTube. (2014). [Link]

  • Grishchenko, A. V., et al. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. J. Appl. Chem. USSR (Engl. Transl.). [Link]

  • Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase | Request PDF - ResearchGate. [Link]

  • Best 4-Hydroxy-2-Butanone CAS 590-90-9 | Look Chemical. [Link]

  • Crossed Aldol Condesation Reaction | Formaldehyde & Acetone | 4-hydroxy butan-2-one | #cbseclass12 - YouTube. (2023). [Link]

  • Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties - RSC Publishing. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020). [Link]

  • Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid base properties | Request PDF - ResearchGate. [Link]

  • Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid-base properties - The University of Aberdeen Research Portal. [Link]

  • Methyl vinyl ketone - Wikipedia. [Link]

  • CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)

Sources

Technical Support Center: Purification of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dihydroxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

I. Understanding the Molecule: Why is Purification Challenging?

1,4-Dihydroxy-2-butanone is a hydrophilic ketodiol, a structural characteristic that presents several purification challenges. Its two hydroxyl groups and a ketone functional group make it highly water-soluble and prone to a variety of side reactions, including self-condensation, oxidation, and degradation, particularly under unfavorable pH and temperature conditions.[3] The presence of structurally similar impurities from its synthesis, such as unreacted starting materials or byproducts, further complicates purification.[4]

II. Frequently Asked Questions (FAQs)

Q1: My purified 1,4-Dihydroxy-2-butanone appears discolored (yellow to brown). What is the likely cause?

A1: Discoloration is a common indicator of degradation or the presence of impurities. The primary causes include:

  • Thermal Decomposition: 1,4-Dihydroxy-2-butanone is thermally labile.[3] Prolonged exposure to elevated temperatures during distillation or solvent removal can lead to decomposition and the formation of colored byproducts.

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air, especially at elevated temperatures.

  • pH Instability: Extremes in pH can catalyze aldol condensation reactions or other rearrangements, leading to polymeric or conjugated impurities that are often colored.

Q2: What are the expected common impurities in a crude sample of 1,4-Dihydroxy-2-butanone?

A2: The impurity profile largely depends on the synthetic route. For the common synthesis involving formaldehyde and acetone, you can expect:

  • Unreacted acetone and formaldehyde.

  • Formaldehyde self-polymers (paraformaldehyde).

  • Byproducts from aldol condensation, such as diacetone alcohol.

  • The constitutional isomer, 4-hydroxy-2-butanone, may also be present depending on the reaction conditions.[4]

Q3: What is the recommended storage condition for 1,4-Dihydroxy-2-butanone to maintain its purity?

A3: To minimize degradation, 1,4-Dihydroxy-2-butanone should be stored at low temperatures, typically <-15°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

III. Troubleshooting Guide

This section provides a systematic approach to overcoming specific purification challenges.

Issue 1: Low Yield After Purification

Low recovery of the target compound is a frequent issue. The following workflow can help diagnose and resolve the problem.

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Persistent Impurities Detected by Analytical Methods (HPLC, GC-MS)

Even after purification, trace impurities can remain. This section addresses how to identify and remove them.

Q: I've performed a primary purification step, but my HPLC/GC-MS analysis still shows significant impurities. What should I do next?

A: This indicates that the initial purification method may not be selective enough for the types of impurities present. Consider the following:

  • Orthogonal Purification: Employ a secondary purification technique that relies on a different separation principle. For example, if you used distillation (separation by boiling point), follow up with chromatography (separation by polarity or size).

  • Chromatography Optimization:

    • Column Selection: For a polar compound like 1,4-dihydroxy-2-butanone, reversed-phase HPLC can be effective.[3] For more specialized separations of polyols, consider ion-exchange or boronate affinity chromatography.[5]

    • Mobile Phase: A gradient elution with a water/acetonitrile or water/methanol mobile phase is a good starting point for reversed-phase HPLC. Buffering the aqueous phase can improve peak shape and resolution, especially if impurities are ionizable. A pH of 4.6 has been noted to prevent degradation during analysis.[3]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. A systematic solvent screen is crucial to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Analytical Technique Commonly Detected Impurities Recommended Action
GC-MS Volatile synthesis byproducts (e.g., residual acetone, formaldehyde)Improve initial workup (e.g., aqueous washes) or perform fractional distillation under vacuum.
HPLC-UV/RI Polar, non-volatile impurities (e.g., oligomers, degradation products)Employ preparative reversed-phase HPLC with a suitable mobile phase gradient. Consider derivatization to enhance UV detection if necessary.
NMR Spectroscopy Structurally similar isomers or byproductsHigh-resolution NMR can help identify the impurities. A secondary, more selective purification step like preparative HPLC is often required.

IV. Step-by-Step Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for removing lower-boiling impurities and as an initial purification step for larger quantities.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. Use a short-path distillation head to minimize product loss.

  • Sample Preparation: Ensure the crude 1,4-Dihydroxy-2-butanone is free of water and low-boiling solvents by rotary evaporation at a moderate temperature (<40°C).

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask in an oil bath.

    • Collect fractions based on boiling point and refractive index. The boiling point of 1,4-Dihydroxy-2-butanone is approximately 108°C at atmospheric pressure, but will be significantly lower under vacuum.[1]

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Protocol 2: Preparative Reversed-Phase HPLC

This technique offers high resolution for removing closely related impurities.

  • Column and Mobile Phase Selection:

    • Column: A C18 stationary phase is a common choice.

    • Mobile Phase A: 0.1% formic acid in water (or a suitable buffer).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Development:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Gradually increase the percentage of Mobile Phase B over a suitable time frame to elute the compound of interest and then the more non-polar impurities.

  • Sample Injection: Dissolve the crude sample in the initial mobile phase composition at a concentration that avoids column overloading.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation at low temperature.

Caption: Workflow for preparative HPLC purification.

V. References

  • RSC Publishing. (2023). Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. Green Chemistry. DOI:10.1039/D3GC04049F. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,4-Dihydroxy-2-butanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2-butanone. It addresses common challenges through troubleshooting guides and frequently asked questions, focusing on both chemical and enzymatic synthesis routes.

Introduction and Preliminary Considerations

1,4-Dihydroxy-2-butanone (CAS: 140-86-3, Formula: C₄H₈O₃) is a polyfunctional organic molecule of interest in biochemical research and as a synthetic intermediate.[1][2] Its structure, featuring two hydroxyl groups and a ketone, presents unique synthesis and purification challenges.

Critical Distinction: It is imperative to distinguish 1,4-Dihydroxy-2-butanone (a tri-oxygenated C4 molecule) from the more frequently discussed 4-hydroxy-2-butanone (a di-oxygenated C4 molecule, C₄H₈O₂). Synthesis methods for 4-hydroxy-2-butanone, such as the direct aldol condensation of acetone and formaldehyde or the dehydrogenation of 1,3-butanediol, are not applicable for producing 1,4-Dihydroxy-2-butanone and will lead to the incorrect product.[3][4][5]

Choosing Your Synthesis Strategy

The optimal synthesis route depends on starting material availability, required stereospecificity, and scale. This guide covers two primary approaches: a proposed chemical synthesis route via selective oxidation and a well-documented enzymatic route. The following decision workflow can help guide your choice.

start Start: Synthesize 1,4-Dihydroxy-2-butanone q1 Is stereospecificity critical? start->q1 q2 Are you starting from 1,2,4-Butanetriol? q1->q2 No enzymatic Pursue Enzymatic Synthesis (Yields L-enantiomer precursor) q1->enzymatic Yes q3 Do you have access to molecular biology and protein purification facilities? q2->q3 No chemical Pursue Chemical Synthesis (Yields racemate) q2->chemical Yes q3->enzymatic Yes reconsider Re-evaluate starting materials or consider purchasing target compound q3->reconsider No

Caption: Decision workflow for selecting a synthesis strategy.

Proposed Chemical Synthesis: Selective Oxidation of 1,2,4-Butanetriol

This route is theoretically sound but requires careful optimization to achieve selectivity. The primary challenge lies in oxidizing the secondary alcohol at the C-2 position without affecting the two primary alcohols at C-1 and C-4.

Core Principle: Protecting Group Strategy

Direct oxidation of 1,2,4-butanetriol is likely to result in a mixture of products, including over-oxidation to carboxylic acids and potential C-C bond cleavage. A protecting group strategy is essential for a selective and high-yield synthesis.

sub 1,2,4-Butanetriol p1 Step 1: Selective Protection (e.g., TBDMS-Cl, Imidazole) Protect C-4 primary -OH sub->p1 int1 4-O-Protected 1,2,4-Butanetriol p1->int1 p2 Step 2: Oxidation (e.g., Dess-Martin Periodinane) Oxidize C-2 secondary -OH int1->p2 int2 Protected 1,4-Dihydroxy-2-butanone p2->int2 p3 Step 3: Deprotection (e.g., TBAF or HCl) Remove protecting group int2->p3 prod 1,4-Dihydroxy-2-butanone p3->prod

Caption: Chemical synthesis workflow using a protecting group strategy.

Experimental Protocol (Illustrative)

Step 1: Selective Protection of 1,2,4-Butanetriol

  • Dissolve 1,2,4-butanetriol (1.0 eq) in anhydrous Dichloromethane (DCM).[6]

  • Add imidazole (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in DCM. The primary alcohol at C-4 is sterically more accessible and should be preferentially protected.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM.

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to isolate the 4-O-TBDMS-protected intermediate.

Step 2: Oxidation of the Secondary Alcohol

  • Dissolve the purified intermediate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected ketone.

Step 3: Deprotection

  • Dissolve the protected ketone (1.0 eq) in Tetrahydrofuran (THF).

  • Add Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture and purify the residue via column chromatography (using a polar eluent system, e.g., DCM/Methanol) to yield pure 1,4-Dihydroxy-2-butanone.

Troubleshooting Guide: Chemical Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low yield in protection step (Step 1) 1. Insufficient reagent. 2. Presence of moisture. 3. Formation of di-protected side product.1. Re-evaluate stoichiometry; a slight excess of silylating agent may be needed. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use exactly 1.0 eq of silylating agent and monitor carefully by TLC to stop the reaction before di-protection occurs.
Incomplete oxidation (Step 2) 1. Oxidizing agent has degraded. 2. Insufficient reaction time or temperature.1. Use a fresh bottle of Dess-Martin Periodinane or another mild oxidant like Swern or PCC. 2. Increase reaction time or gently warm the reaction (e.g., to 30-35 °C).
Over-oxidation or side products 1. Oxidant is too harsh. 2. Reaction conditions are too aggressive.1. Strictly use mild and selective oxidation conditions. Avoid strong oxidants like KMnO₄ or CrO₃.[7] 2. Maintain room temperature and do not overheat.
Difficult purification of final product 1. Product is highly polar and water-soluble. 2. Residual salts from workup.1. Use a highly polar stationary phase (silica) with a polar mobile phase (e.g., 5-15% Methanol in DCM). Reverse-phase (C18) chromatography may also be effective. 2. Ensure thorough washing during the workup to remove inorganic salts. A filtration through a small plug of silica may help before final chromatography.

Enzymatic Synthesis: A High-Fidelity Route

This approach leverages the cellular machinery of riboflavin biosynthesis to produce a phosphorylated precursor, which is then converted to the target molecule.[8] The key enzyme is 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) , which converts D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP).[9][10]

sub D-Ribulose 5-Phosphate p1 DHBPS Enzyme + Mg²⁺ Cofactor sub->p1 int1 L-3,4-Dihydroxy-2-butanone 4-Phosphate (DHBP) p1->int1 p2 Phosphatase (e.g., Alkaline Phosphatase) int1->p2 prod 1,4-Dihydroxy-2-butanone p2->prod

Caption: Enzymatic synthesis pathway for 1,4-Dihydroxy-2-butanone.

Experimental Protocol

Part A: DHBPS Enzyme Preparation

  • The gene encoding DHBPS (e.g., ribB) can be cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression host like BL21(DE3).[9]

  • Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18-20 °C) to improve protein solubility.[9]

  • Harvest cells and purify the His-tagged DHBPS protein using immobilized metal affinity chromatography (IMAC).

  • Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.

Part B: Enzymatic Synthesis of DHBP

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Combine the buffer with D-ribulose 5-phosphate, MgCl₂, and the purified DHBPS enzyme. See the table below for typical concentrations.

  • Incubate the reaction at the optimal temperature (e.g., 37 °C) for 2-6 hours.

  • Monitor the reaction progress by quantifying the consumption of the substrate or formation of the product using HPLC or a coupled enzyme assay.

Part C: Dephosphorylation to Final Product

  • Once the conversion to DHBP is complete, adjust the buffer pH if necessary to the optimum for your chosen phosphatase (e.g., pH 8.0-9.0 for calf intestinal alkaline phosphatase).

  • Add the phosphatase directly to the reaction mixture.

  • Incubate for an additional 1-3 hours at 37 °C.

  • Terminate the reaction by heat inactivation or addition of a phosphatase inhibitor (e.g., EDTA).

  • The final product can be purified from the reaction mixture using techniques such as ion-exchange or reverse-phase chromatography to remove salts, protein, and residual substrate.

Optimized Reaction Conditions (Typical)
ParameterRecommended RangeRationale
pH 7.5 - 8.5Optimal for DHBPS activity from most bacterial sources.[9]
Temperature 30 - 37 °CBalances enzyme activity with stability.
[Mg²⁺] Cofactor 5 - 10 mMDHBPS is a magnesium-dependent enzyme.[8]
[D-Ribulose 5-Phosphate] 10 - 50 mMSubstrate concentration; higher levels may cause substrate inhibition in some cases.
[DHBPS Enzyme] 0.1 - 0.5 mg/mLAdjust based on specific activity to achieve desired reaction time.
Troubleshooting Guide: Enzymatic Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity 1. Improperly folded or inactive enzyme. 2. Absence or incorrect concentration of Mg²⁺ cofactor. 3. Incorrect buffer pH or temperature.1. Re-optimize protein expression and purification. Ensure correct buffer conditions during purification and storage.[11] 2. Verify the concentration of MgCl₂ in the reaction buffer. 3. Calibrate pH meter and thermometer. Test a range of pH values and temperatures to find the optimum for your specific enzyme.
Incomplete substrate conversion 1. Enzyme inhibition by product or byproduct. 2. Insufficient enzyme concentration or reaction time. 3. Substrate degradation.1. Formate is a byproduct; while not a strong inhibitor, high concentrations could have an effect. Consider strategies for in-situ product removal if scaling up. 2. Increase enzyme loading or extend the incubation period. 3. Use high-purity, freshly prepared substrate solution.
Dephosphorylation step is inefficient 1. Inactive phosphatase. 2. Buffer conditions are not optimal for the phosphatase.1. Use a fresh stock of a high-activity phosphatase. 2. Ensure the reaction buffer pH is compatible with the phosphatase (e.g., alkaline phosphatase requires pH > 8.0).

General FAQs

Q1: How can I confirm the identity and purity of my final 1,4-Dihydroxy-2-butanone product? A1: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight (104.10 g/mol ).[1][12]

  • HPLC: To assess purity, using a suitable column (e.g., C18 reverse-phase) and detector (e.g., Refractive Index or low wavelength UV).

Q2: My purified product seems to degrade over time. What are the best storage conditions? A2: Polyhydroxy ketones can be susceptible to self-condensation, oligomerization, or degradation. For optimal stability, store the compound as a dry, white powder at low temperatures, ideally at or below -15 °C, under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2]

References

  • Wikipedia (2023). 1,2,4-Butanetriol. Available at: [Link]

  • Islam, Z., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia (2022). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]

  • Organic Synthesis (n.d.). Protecting Groups. Available at: [Link]

  • Mol-Instincts (n.d.). 1,4-Dihydroxy-2-butanone 140-86-3 wiki. Available at: [Link]

  • Mei, D., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Available at: [Link]

  • PubChem (n.d.). 1,4-Dihydroxy-2-butanone. Available at: [Link]

  • Grishchenko, A. V., et al. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. Journal of Applied Chemistry of the USSR. Available at: [Link]

  • Oxford Learning Link (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • Google Patents (n.d.). JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol.
  • Liao, D. I., et al. (2000). Cloning, expression, purification and crystallization of dihydroxybutanone phosphate synthase from Magnaporthe grisea. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Stahmann, K. P., et al. (2000). Transcriptional regulation of 3,4-dihydroxy-2-butanone 4-phosphate synthase. Applied and Environmental Microbiology. Available at: [Link]

Sources

Stability issues of 1,4-Dihydroxy-2-butanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Dihydroxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of 1,4-Dihydroxy-2-butanone in aqueous solutions. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Introduction

1,4-Dihydroxy-2-butanone is a valuable synthetic organic compound and a key intermediate in various biochemical pathways, most notably in the biosynthesis of Riboflavin (Vitamin B2).[1][2] Its structure, containing two hydroxyl groups and a ketone, makes it highly functional but also susceptible to degradation in aqueous environments. Understanding and controlling its stability is paramount for obtaining reproducible and accurate experimental results. This guide addresses the most common stability issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered in the lab.

Q1: My freshly prepared aqueous solution of 1,4-Dihydroxy-2-butanone is turning yellow/brown. What is happening and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost always indicative of oxidative degradation. The hydroquinone-like moiety in the molecule's potential enol form is highly susceptible to oxidation, which is significantly accelerated by elevated pH and the presence of dissolved oxygen.[3]

Causality:

  • pH-Dependent Oxidation: In neutral to alkaline solutions (pH > 7), the hydroxyl groups can deprotonate, forming phenolate-like ions. This increases the electron density of the molecule, making it much more susceptible to oxidation into quinone-type structures, which are often highly colored.[3]

  • Dissolved Oxygen: Atmospheric oxygen dissolved in the aqueous solvent acts as the primary oxidizing agent.

  • Trace Metal Contamination: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) in your water or buffer salts can catalyze oxidation reactions.

Troubleshooting & Prevention:

  • pH Control is Critical: The compound is most stable in acidic conditions (pH < 6). Prepare your solutions in a mild acidic buffer, such as a sodium acetate buffer (pH 4.5-5.5). Avoid using phosphate buffers with a pH above 7.

  • Use Deoxygenated Solvents: Before preparing your solution, sparge your water or buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare Solutions Fresh: Due to its inherent instability, it is strongly recommended to prepare solutions of 1,4-Dihydroxy-2-butanone immediately before use. Avoid storing stock solutions for more than a few hours, even at 2-8°C. For the pure, solid compound, storage at ≤ -15°C is recommended.[1]

  • Use High-Purity Water: Employ high-purity, metal-free water (e.g., Milli-Q® or equivalent) to minimize catalytic oxidation.

Q2: I'm observing inconsistent results in my enzyme kinetics assay. Could this be related to the stability of my 1,4-Dihydroxy-2-butanone substrate?

Answer:

Absolutely. Inconsistent assay results are a classic symptom of substrate degradation. If the concentration of the active substrate is decreasing over the course of your experiment, your reaction rates will be artificially low and variable.

Causality:

  • Decreasing Substrate Concentration: As the compound degrades via oxidation, dimerization, or other pathways, its effective concentration in your assay decreases over time. This is particularly problematic in time-course experiments or when comparing multiple plates run sequentially.

  • Formation of Inhibitory Byproducts: The degradation products, such as quinones or oligomers, may act as inhibitors of your enzyme, further complicating the results.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow for Assay Inconsistency A Inconsistent Assay Results B Is solution prepared fresh daily in degassed, acidic buffer (pH < 6)? A->B C Implement Protocol for Stable Solution Preparation (see below). Rerun assay. B->C No D Run a time-course stability check. Analyze solution by HPLC at T=0 and T=assay_duration. B->D Yes E Significant peak area decrease (>5%)? D->E F Degradation is confirmed. Shorten experiment time or prepare substrate immediately before each run. E->F Yes G Stability is not the primary issue. Investigate other assay parameters (enzyme stability, buffer components, etc.). E->G No

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: My HPLC/LC-MS analysis shows multiple unexpected peaks developing over time. What are these?

Answer:

The appearance of new peaks is direct evidence of degradation. While definitive identification requires mass spectrometry and standards, the likely culprits are products of keto-enol tautomerism, oxidation, and dimerization/polymerization.

Plausible Degradation Pathways:

  • Keto-Enol Tautomerism: Like most ketones with an alpha-hydrogen, 1,4-dihydroxy-2-butanone exists in equilibrium with its enol tautomer.[4] While the keto form is generally more stable, the enol is a crucial intermediate for both reactivity and degradation.[5] The enol form may present as a distinct, though typically small, peak under certain chromatographic conditions.

  • Oxidation: As discussed in Q1, the enol form is easily oxidized to a quinone-like species, which would be a distinct peak.

  • Dimerization & Oligomerization: The reactive nature of the molecule, especially the enol tautomer or oxidized quinone form, can lead to self-condensation or polymerization reactions, resulting in a series of higher molecular weight peaks.[6]

G cluster_pathways Potential Degradation Pathways in Aqueous Solution Keto 1,4-Dihydroxy-2-butanone (Keto Form) Enol Enol Tautomer (Reactive Intermediate) Keto->Enol Tautomerization (equilibrium) Oxidized Oxidized Product (e.g., Quinone-like species) Enol->Oxidized Oxidation (O₂, pH > 7) Dimer Dimers / Oligomers Enol->Dimer Self-condensation Oxidized->Dimer Polymerization

Caption: Potential degradation pathways of 1,4-dihydroxy-2-butanone.

Quantitative Data & Recommended Handling Conditions

While extensive kinetic data for 1,4-dihydroxy-2-butanone is not widely published, the stability profile can be inferred from the behavior of structurally similar phenolic and hydroquinone compounds.[3] The following table provides a guideline for handling and storage to maximize solution stability.

Parameter Condition Observed Outcome / Rationale Recommendation
pH < 6.0Minimal rate of oxidation. The hydroxyl groups remain protonated, reducing susceptibility to oxidation.Optimal. Use a buffer system like acetate or MES.
6.0 - 7.5Slow to moderate degradation. Discoloration may appear over several hours.Use with caution. Prepare fresh and use immediately.
> 7.5Rapid degradation and intense color formation. Oxidation is significantly accelerated.Avoid. Unsuitable for most applications requiring stability.
Temperature ≤ -15°CSolid compound is stable.Recommended for long-term storage of neat material. [1]
2-8°CSlows degradation in solution, but does not prevent it.Suitable for short-term (1-4 hours) storage of solutions.
Room Temp (~25°C)Accelerates degradation. Noticeable changes can occur in < 1 hour, especially at neutral pH.Not recommended for storage. Prepare and use immediately.
Atmosphere Inert (N₂ or Ar)Removes dissolved oxygen, a key reactant in the primary degradation pathway.Strongly Recommended. Sparge all solvents before use.
AirProvides dissolved oxygen, promoting rapid oxidation.Avoid for sensitive applications.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 1,4-Dihydroxy-2-butanone

This protocol describes the preparation of a 10 mM stock solution with enhanced stability for use in biochemical assays.

Materials:

  • 1,4-Dihydroxy-2-butanone (solid)

  • High-purity (≥18 MΩ·cm) water

  • Sodium Acetate (Anhydrous, molecular biology grade)

  • Glacial Acetic Acid

  • Inert gas cylinder (Argon or Nitrogen) with regulator and sparging tube

Procedure:

  • Prepare the Buffer: a. Prepare a 0.1 M Sodium Acetate buffer. For 100 mL, dissolve 0.82 g of sodium acetate in 90 mL of high-purity water. b. Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. c. Bring the final volume to 100 mL with high-purity water.

  • Deoxygenate the Buffer: a. Transfer the buffer to a clean glass bottle or flask. b. Insert a sparging tube connected to the inert gas cylinder, ensuring the tip is submerged. c. Bubble the gas through the buffer at a moderate rate for at least 20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution: a. Immediately before use, weigh out the required amount of 1,4-Dihydroxy-2-butanone (MW: 104.10 g/mol ) in a microcentrifuge tube. For 1 mL of a 10 mM stock, weigh 1.041 mg. b. Add the calculated volume of the freshly deoxygenated pH 5.0 acetate buffer to the solid. c. Vortex briefly until fully dissolved.

  • Usage: a. Use the solution immediately. Do not store. b. If dilutions are needed, use the same deoxygenated buffer.

Protocol 2: Monitoring Solution Stability by Reverse-Phase HPLC

This protocol provides a basic method to empirically determine the stability of your solution under your specific experimental conditions.

Materials & Equipment:

  • HPLC system with a UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Prepared solution of 1,4-Dihydroxy-2-butanone (from Protocol 1)

Procedure:

  • Set up the HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or scan for optimal wavelength)

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 5% B

      • 13-18 min: Re-equilibrate at 5% B

  • Establish the Initial Profile (T=0): a. As soon as the 1,4-dihydroxy-2-butanone solution is prepared, inject it onto the HPLC system. b. Record the chromatogram. Identify the main peak corresponding to the intact compound and note its retention time and peak area.

  • Incubate the Sample: a. Store the remaining solution under the conditions you wish to test (e.g., on the benchtop at room temperature, or in a 37°C incubator).

  • Analyze at Subsequent Time Points: a. Inject the stored solution again at various time points (e.g., T=1 hr, T=4 hr, T=24 hr). b. Compare the chromatograms. Look for a decrease in the main peak's area and the appearance of new peaks (earlier or later eluting) which indicate degradation.

  • Data Interpretation: a. Calculate the percentage of remaining compound at each time point relative to T=0. b. A loss of >5-10% of the main peak area typically indicates that the solution is not stable enough for quantitative experiments of that duration.

References

  • Mei, D., et al. (2019). Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. ResearchGate. [Link]

  • Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts (2015). 12.14: Dimerization, Oligomerization. and Polymerization of Alkenes. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays Involving 1,4-Dihydroxy-2-butanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4-Dihydroxy-2-butanone and its biologically relevant isomer, 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP). This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the efficiency, accuracy, and reproducibility of your enzymatic assays. While 1,4-Dihydroxy-2-butanone is not a universal enhancer of all enzymatic assays, it is a critical substrate and intermediate in specific metabolic pathways, most notably riboflavin (Vitamin B2) biosynthesis.[1][2][3] Ensuring the integrity of your experiments with this compound is paramount for reliable results.

This guide is structured to address common challenges and questions, moving from reagent handling to complex data interpretation, empowering you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of 1,4-Dihydroxy-2-butanone and its derivatives in enzymatic assays.

Q1: What is the primary role of 1,4-Dihydroxy-2-butanone and its phosphorylated isomer in enzymatic assays?

A1: The phosphorylated form, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a crucial intermediate in the biosynthesis of riboflavin.[1][3] It is generated from D-ribulose 5-phosphate by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB.[1][4] In this context, it serves as a key four-carbon substrate that is essential for the formation of the xylene ring of 6,7-dimethyl-8-ribityllumazine, a precursor to riboflavin.[1] Therefore, in enzymatic assays, these compounds are primarily used as substrates to study the activity and kinetics of enzymes within this pathway, such as DHBPS and lumazine synthase.[1][3] Their use is fundamental for research in microbiology, metabolic engineering, and as a target for antimicrobial drug discovery since this pathway is essential for many pathogens but absent in humans.[3]

Q2: How should I properly store and handle 1,4-Dihydroxy-2-butanone to ensure its stability?

A2: Proper storage is critical for the integrity of your experiments. 1,4-Dihydroxy-2-butanone is hygroscopic and should be stored under an inert atmosphere at -20°C in a non-frost-free freezer to prevent degradation from moisture and temperature fluctuations.[5][6][7][8] Repeated freeze-thaw cycles should be avoided; it is best practice to aliquot the compound into smaller, single-use volumes upon receipt.[9] When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside. The compound has slight solubility in DMSO and methanol.[5]

Parameter Recommendation Rationale
Storage Temperature -20°C[5][6]Prevents chemical degradation and ensures long-term stability.
Atmosphere Inert (e.g., Argon, Nitrogen)[5]Minimizes oxidation and reaction with atmospheric components.
Handling Avoid multiple freeze-thaw cycles[7][9]Prevents potential degradation and ensures concentration consistency.
Preparation Equilibrate to room temperature before openingPrevents condensation and introduction of water.

Q3: Can I use 1,4-Dihydroxy-2-butanone to study enzymes outside of the riboflavin pathway?

A3: While its primary documented role is in riboflavin synthesis, it has been explored in other contexts. For instance, it is used in biological studies to investigate microbial degradation of carbohydrates.[1] There is also evidence to suggest it can inhibit carbohydrate synthesis by impeding glycolytic enzymes like hexokinase and phosphofructokinase, possibly through covalent bond formation at the active sites.[1] Additionally, some microorganisms can perform an asymmetric reduction of 4-hydroxy-2-butanone to produce (R)-1,3-butanediol, indicating its potential as a substrate for certain reductases.[10] However, if you are exploring its use with a novel enzyme, thorough validation and characterization are essential.

Q4: What are the key considerations when designing an assay to measure the kinetics of an enzyme like DHBP synthase?

A4: When studying enzymes like DHBP synthase, several factors are critical for accurate kinetic analysis:

  • Steady-State Conditions: Ensure your assay measures the initial velocity of the reaction. This means the substrate concentration should be much greater than the enzyme concentration, and product formation should be minimal to avoid the reverse reaction.[11]

  • Substrate Purity: The purity of the substrate (D-ribulose 5-phosphate in this case) is paramount. Impurities can act as inhibitors or be substrates for contaminating enzymes.

  • Cofactor Concentration: DHBP synthase is a magnesium-dependent enzyme.[4] Ensure that Mg(II) is present in saturating concentrations so it does not become a limiting factor.

  • Coupled Assays: Since direct measurement of DHBP can be challenging, a coupled enzyme assay is often used. For example, the product DHBP can be condensed with a pyrimidine-derived intermediate by lumazine synthase, and the formation of the subsequent product can be monitored spectrophotometrically. In such cases, it is crucial that the coupling enzyme is in excess and its activity is not rate-limiting.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during enzymatic assays involving 1,4-Dihydroxy-2-butanone and related enzymes.

Problem 1: No or Very Low Enzyme Activity Detected
Possible Cause Diagnostic Check Recommended Solution
Inactive Enzyme Verify the enzyme's storage conditions and expiration date. Avoid repeated freeze-thaw cycles.[7][8]Always store enzymes at the recommended temperature (typically -20°C or -80°C) in a non-frost-free freezer.[7][8] Aliquot the enzyme upon arrival. Test enzyme activity with a positive control substrate if available.
Degraded Substrate (1,4-Dihydroxy-2-butanone or its precursor) Check the storage conditions of the substrate. It is hygroscopic and temperature-sensitive.[5]Purchase a new, certified lot of the substrate. Ensure it has been stored correctly at -20°C under an inert atmosphere.[5][6]
Missing or Insufficient Cofactors Review the protocol to confirm the presence and concentration of all necessary cofactors (e.g., Mg²⁺ for DHBP synthase).[4]Prepare fresh reaction buffers with the correct concentration of all required cofactors.
Incorrect Assay Buffer Conditions (pH, Ionic Strength) Measure the pH of the final reaction buffer. Verify that the salt concentration is within the optimal range for the enzyme.Optimize the buffer pH and ionic strength. Many enzyme purification procedures can result in high salt levels which may be inhibitory.[12]
Presence of Inhibitors in the Sample Preparation Assay the substrate in the presence of a control to see if an inhibitor is present. Common lab reagents like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of salts can inhibit enzyme activity.[9][12]Purify your sample to remove potential inhibitors. Consider dialysis, buffer exchange, or using a desalting column.[12]
Problem 2: High Background Signal or Non-Linear Reaction Rates
Possible Cause Diagnostic Check Recommended Solution
Substrate Instability/Spontaneous Degradation Run a "no-enzyme" control reaction containing all components except the enzyme. Monitor for signal change over time.If the substrate is degrading spontaneously under assay conditions, the experimental parameters (pH, temperature) may need to be adjusted. Alternatively, a different detection method may be required.
Contaminating Enzymes Check the purity of your enzyme preparation using SDS-PAGE. Review the certificate of analysis for commercially sourced enzymes.If your enzyme preparation is impure, further purification steps may be necessary. If using cell lysates, contaminating enzymes may utilize the substrate or product.
Substrate or Product Inhibition Run the assay across a wide range of substrate concentrations and monitor the reaction progress over a longer time course.If substrate inhibition is observed, use a lower substrate concentration. If product inhibition is occurring, ensure you are measuring the initial velocity where product accumulation is minimal.[11]
Incorrect Instrument Settings Review the wavelength, gain, and other settings on your spectrophotometer or plate reader.Ensure the instrument is properly calibrated and warmed up. Use the optimal excitation and emission wavelengths for your assay's detection method.[13]
Problem 3: Poor Reproducibility Between Replicates or Experiments
Possible Cause Diagnostic Check Recommended Solution
Pipetting Inaccuracy Verify the calibration of your pipettes, especially for small volumes. Check your pipetting technique.Use calibrated pipettes and avoid pipetting volumes less than 10% of the pipette's maximum. When adding enzyme, add it last and ensure rapid, gentle mixing.[7][9]
Incomplete Reagent Mixing or Thawing Ensure all frozen reagents are completely thawed and mixed gently but thoroughly before use.[9]Vortex and centrifuge reagents briefly before making master mixes to ensure homogeneity.
Assay Conditions Varying Between Experiments Maintain a detailed lab notebook, recording all parameters such as temperature, incubation times, and reagent lot numbers.Use a consistent protocol. Prepare a large batch of master mix for all reactions within an experiment to minimize variability.
Sample Evaporation For plate-based assays with long incubation times, check for volume loss, especially in the outer wells.Use plate sealers to prevent evaporation. Avoid using the outer wells of the plate if evaporation is a significant issue.

Part 3: Experimental Workflow & Visualization

Workflow for Troubleshooting Enzyme Activity

The following diagram illustrates a logical workflow for diagnosing issues with enzymatic assays involving 1,4-Dihydroxy-2-butanone or its derivatives.

TroubleshootingWorkflow start Low or No Enzyme Activity Observed check_enzyme Step 1: Verify Enzyme Integrity - Storage Conditions - Expiration Date - Run Positive Control start->check_enzyme check_substrate Step 2: Verify Substrate Integrity - Storage Conditions - 'No-Enzyme' Control check_enzyme->check_substrate Enzyme OK resolve Problem Resolved check_enzyme->resolve Issue Found & Corrected check_buffer Step 3: Check Assay Buffer - pH and Ionic Strength - Presence of Cofactors (e.g., Mg²⁺) check_substrate->check_buffer Substrate OK check_substrate->resolve Issue Found & Corrected check_inhibitors Step 4: Test for Inhibitors - Contaminants in Sample Prep - Spike Control DNA/Substrate check_buffer->check_inhibitors Buffer OK check_buffer->resolve Issue Found & Corrected check_inhibitors->resolve No Inhibitors Found (Re-evaluate experimental design) check_inhibitors->resolve Inhibitor Identified & Removed

Caption: A systematic workflow for troubleshooting common issues in enzymatic assays.

Conceptual Pathway: Role of DHBP in Riboflavin Synthesis

This diagram shows the position of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) as a key intermediate in the riboflavin biosynthesis pathway.

RiboflavinPathway Ru5P D-Ribulose 5-Phosphate DHBPS DHBP Synthase (RibB) Ru5P->DHBPS DHBP 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) DHBPS->DHBP Lumazine_Synthase Lumazine Synthase DHBP->Lumazine_Synthase Py_Intermediate Pyrimidine Intermediate Py_Intermediate->Lumazine_Synthase Lumazine 6,7-Dimethyl-8-ribityllumazine Lumazine_Synthase->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin

Caption: Simplified schematic of the riboflavin biosynthesis pathway.

References

  • 1,4-Dihydroxy-2-butanone, 1 g - Research Chemicals - Carl ROTH. Available at: [Link]

  • Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC - PubMed Central. Available at: [Link]

  • Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis - ACS Publications. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed. Available at: [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? - ResearchGate. Available at: [Link]

  • Transcriptional regulation of 3,4-dihydroxy-2-butanone 4-phosphate synthase - PubMed. Available at: [Link]

  • 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - PubMed. Available at: [Link]

  • Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations - PMC - PubMed Central. Available at: [Link]

  • Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed. Available at: [Link]

  • On Catalytic Kinetics of Enzymes - MDPI. Available at: [Link]

  • Enzyme Kinetics Research Articles - Page 1 - R Discovery. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dihydroxy-2-butanone (CAS 140-86-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Proper storage and handling are critical to prevent degradation and ensure the reliability of your experimental results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and use of 1,4-Dihydroxy-2-butanone.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems you may encounter, providing insights into the underlying causes and actionable solutions.

Question 1: My 1,4-Dihydroxy-2-butanone, which was a colorless or white solid, has developed a yellow tint. What does this mean and is it still usable?

Answer:

A yellow discoloration is a common visual indicator of degradation. This change in appearance is often due to the formation of unsaturated carbonyl compounds or polymeric byproducts, which can arise from several degradation pathways.

Potential Causes and Mechanisms:

  • Thermal Decomposition: 1,4-Dihydroxy-2-butanone is a β-hydroxy ketone, making it susceptible to a retro-aldol reaction, especially when exposed to heat. This reaction breaks the carbon-carbon bond, leading to the formation of smaller, often more volatile and reactive aldehydes and ketones, which can then undergo further reactions to form colored products.

  • Oxidation: The primary and secondary alcohol functional groups in the molecule are susceptible to oxidation, particularly if the compound has been exposed to air (oxygen)[1][2][3]. Oxidation can lead to the formation of aldehydes, carboxylic acids, and other highly reactive species that can polymerize or react further to produce colored impurities.

  • Exposure to Light: Ketones are known to be sensitive to light and can undergo photodegradation[4][5]. UV light can initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products.

Is it still usable?

The usability of the discolored product depends on the specific requirements of your experiment. For applications requiring high purity, such as in pharmaceutical development or sensitive biological assays, the presence of degradation products could significantly impact the results. We strongly recommend performing a purity analysis before use.

Troubleshooting and Resolution Protocol:

  • Purity Assessment:

    • HPLC Analysis: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for assessing purity. It is advisable to use a slightly acidic mobile phase, such as a pH 4.6 sodium acetate buffer, to minimize on-column degradation[4]. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the presence of impurities[1][6].

    • Mass Spectrometry (MS): Mass spectrometry can help identify the molecular weights of potential degradation products.

  • Purification (if necessary and feasible):

    • If the degradation is minor, recrystallization from an appropriate solvent system may be possible to purify the compound. However, care must be taken to avoid excessive heating during this process.

  • Preventative Measures for Future Storage:

    • Ensure the compound is stored at the recommended temperature of -20°C or below in a tightly sealed container[7][8].

    • To prevent exposure to moisture and oxygen, store the compound under an inert atmosphere (e.g., argon or nitrogen)[9].

    • Protect the container from light by storing it in a dark place or using an amber vial.

Question 2: I am observing unexpected peaks in my analytical chromatogram (HPLC/GC) of a stored sample of 1,4-Dihydroxy-2-butanone. What could these peaks be?

Answer:

The appearance of new peaks in your chromatogram is a clear indication of degradation or contamination. The identity of these peaks will depend on the specific degradation pathway that has occurred.

Potential Degradation Products:

  • Retro-Aldol Products: Thermal degradation can lead to the formation of formaldehyde and acetone. These are volatile and may not be easily detected by HPLC unless derivatized, but could be observed with Gas Chromatography (GC).

  • Oxidation Products:

    • Oxidation of the primary alcohol group can yield an aldehyde, which may be further oxidized to a carboxylic acid.

    • Oxidation of the secondary alcohol (if rearrangement occurs) or further reactions can lead to a variety of smaller, oxygenated molecules.

  • Dehydration Products: Under acidic conditions, elimination of water (dehydration) can occur, leading to the formation of α,β-unsaturated ketones.

Workflow for Identifying Unknown Peaks:

G cluster_thermal Thermal Degradation (Retro-Aldol) a 1,4-Dihydroxy-2-butanone b Formaldehyde a->b Heat c Acetone Enolate a->c Heat G cluster_oxidation Oxidative Degradation d 1,4-Dihydroxy-2-butanone e Aldehyde/Carboxylic Acid Products d->e [O] (e.g., Air)

Sources

Technical Support Center: Minimizing By-product Formation in 1,4-Dihydroxy-2-butanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dihydroxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.

Introduction to the Reactivity of 1,4-Dihydroxy-2-butanone

1,4-Dihydroxy-2-butanone is a bifunctional molecule containing both hydroxyl and ketone functionalities. This unique structure allows it to participate in a variety of chemical transformations, including oxidations and condensation reactions.[1] However, this reactivity also presents challenges, as the presence of multiple reactive sites can lead to the formation of undesired by-products. Understanding the underlying reaction mechanisms is crucial for developing strategies to control selectivity and maximize the yield of the desired product.

The most common reactions involving 1,4-Dihydroxy-2-butanone are centered around the reactivity of its ketone group, particularly aldol-type additions and condensations. These reactions are powerful tools for carbon-carbon bond formation.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 1,4-Dihydroxy-2-butanone.

Q1: What are the primary types of by-products I can expect in my 1,4-Dihydroxy-2-butanone reactions?

A1: The major by-products typically arise from three main pathways:

  • Dehydration: Elimination of a water molecule from the β-hydroxy ketone moiety to form an α,β-unsaturated ketone.[3]

  • Self-Condensation: An aldol reaction between two molecules of 1,4-Dihydroxy-2-butanone.[4]

  • Retro-Aldol Reaction: The reverse of the aldol addition, leading to the cleavage of the carbon-carbon bond and regeneration of starting material-like fragments.[5]

  • Crossed-Aldol Condensation Products: In reactions with other carbonyl compounds, a mixture of products can form due to competing reaction pathways.[4]

Q2: How does temperature affect the formation of by-products?

A2: Temperature is a critical parameter. Higher temperatures generally favor the dehydration of the initial aldol addition product to form the more stable conjugated α,β-unsaturated ketone.[6] To favor the β-hydroxy ketone product, it is often necessary to run the reaction at lower temperatures (e.g., -78 °C).[7]

Q3: What is the impact of pH on the stability and reactivity of 1,4-Dihydroxy-2-butanone?

A3: The pH of the reaction medium significantly influences the rate of both the desired reaction and by-product formation.

  • Basic Conditions: Promote the formation of the enolate, which is necessary for the aldol addition. However, strong basic conditions can also accelerate dehydration and other side reactions.[2]

  • Acidic Conditions: Can catalyze the aldol reaction via an enol intermediate. Acidic conditions also strongly promote dehydration of the aldol product.[3] The stability of 1,4-Dihydroxy-2-butanone itself can be compromised at extreme pH values, potentially leading to degradation.[8][9]

Q4: Can I use protecting groups to improve the selectivity of my reactions?

A4: Yes, protecting the hydroxyl groups can be an effective strategy to prevent unwanted side reactions at these sites. Silyl ethers, such as those derived from TBDMSCl, are commonly used protecting groups for alcohols that are stable to a range of reaction conditions and can be selectively removed.[10][11][12] This allows the ketone functionality to react selectively without interference from the hydroxyl groups.

Troubleshooting Guide: A Deeper Dive into By-product Mitigation

This section provides a more detailed, problem-oriented approach to minimizing specific by-products.

Problem 1: Predominant formation of the α,β-unsaturated ketone (dehydration product).
  • Causality: The elimination of water from the initial β-hydroxy ketone adduct is often thermodynamically favorable, especially at elevated temperatures or under strong acidic or basic conditions, leading to a stable conjugated system.[3][13]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature. For base-catalyzed reactions, temperatures as low as -78 °C are often employed to trap the kinetic aldol addition product before it can dehydrate.[7]

    • Choice of Base/Acid: Use milder bases (e.g., hindered amine bases instead of hydroxides) or acids. For base-catalyzed reactions, pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can improve selectivity for the aldol addition product.[14]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent subsequent dehydration.

  • Workflow Diagram:

    Dehydration_Mitigation Start High Dehydration By-product Temp Lower Reaction Temperature (e.g., -78°C) Start->Temp Base Use Milder Base or Pre-form Enolate with LDA Start->Base Time Optimize Reaction Time (Monitor by TLC/LC-MS) Start->Time Outcome Increased Yield of β-Hydroxy Ketone Temp->Outcome Base->Outcome Time->Outcome

    Caption: Mitigation strategy for dehydration.

Problem 2: Formation of multiple products in a crossed-aldol reaction.
  • Causality: When reacting 1,4-Dihydroxy-2-butanone with another enolizable carbonyl compound, four potential products can form: two self-condensation products and two crossed-aldol products. This complex mixture can be difficult to separate and results in a low yield of the desired compound.[4]

  • Troubleshooting Protocol:

    • Use a Non-Enolizable Carbonyl Partner: React 1,4-Dihydroxy-2-butanone with a carbonyl compound that lacks α-hydrogens, such as benzaldehyde or formaldehyde. This partner can only act as the electrophile, preventing self-condensation.[14]

    • Pre-formation of the Enolate: Convert 1,4-Dihydroxy-2-butanone quantitatively to its enolate using a strong, sterically hindered base like LDA at low temperature. Then, slowly add the second carbonyl compound to the reaction mixture. This ensures that 1,4-Dihydroxy-2-butanone acts exclusively as the nucleophile.[14]

    • Directed Aldol Reactions: Employ methods like the Mukaiyama aldol addition, which involves the use of silyl enol ethers and a Lewis acid catalyst, to achieve high selectivity in crossed-aldol reactions.

  • Reaction Selectivity Table:

StrategyDescriptionExpected Outcome
Non-Enolizable Partner One reactant cannot form an enolate.Suppresses self-condensation of the partner.
Pre-formed Enolate One reactant is fully converted to an enolate before the second reactant is added.High selectivity for one crossed-aldol product.
Mukaiyama Aldol Reaction of a silyl enol ether with a carbonyl compound catalyzed by a Lewis acid.High diastereoselectivity and chemoselectivity.
Problem 3: Low yield due to the retro-aldol reaction.
  • Causality: The aldol addition is a reversible reaction, and the equilibrium can favor the starting materials, especially with ketones.[6] The β-hydroxy ketone product can undergo cleavage under basic or acidic conditions to regenerate the starting carbonyl compounds.[5]

  • Troubleshooting Protocol:

    • Irreversible Conditions: Use a strong base like LDA to form the enolate irreversibly. This shifts the equilibrium towards product formation.[2]

    • Drive the Reaction Forward: If dehydration to the α,β-unsaturated ketone is acceptable, running the reaction at a higher temperature can drive the reaction to completion by removing the aldol addition product from the equilibrium.[6]

    • Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acidic or basic conditions that could promote the retro-aldol reaction.

  • Logical Relationship Diagram:

    Retro_Aldol_Logic cluster_0 Equilibrium cluster_1 Driving the Reaction A Starting Carbonyls B β-Hydroxy Ketone A->B Aldol Addition B->A Retro-Aldol Reaction D Dehydration to α,β-Unsaturated Ketone B->D Heat C Irreversible Enolate Formation (LDA) C->B E Minimized Retro-Aldol D->E

    Caption: Counteracting the retro-aldol reaction.

Analytical Methods for By-product Identification

Accurate identification and quantification of by-products are essential for effective troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a reaction mixture. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is often a good starting point for the analysis of these polar compounds. UV detection can be used if the products contain a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile by-products. The hydroxyl groups of 1,4-Dihydroxy-2-butanone and its products may require derivatization (e.g., silylation) to improve volatility and thermal stability.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of both the desired product and any isolated by-products.

References

  • JoVE. (2025). Video: C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments. Retrieved from [Link]

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Leah4sci. (2016, May 3). Aldol Condensation Reaction Shortcut [Video]. YouTube. [Link]

  • Professor Dave Explains. (2016, April 28). Protecting Groups [Video]. YouTube. [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. In Organic Chemistry. Retrieved from [Link]

  • Islam, Z., Kumar, A., Singh, S., Salmon, L., & Karthikeyan, S. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. The Journal of biological chemistry, 290(18), 11597–11612. [Link]

  • MDPI. (2021). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Molecules, 26(4), 881. [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

  • Al-Zoubi, R. M., & MacMillan, D. W. C. (2009). The direct catalytic asymmetric aldol reaction. Chemical Society reviews, 38(12), 3378–3393. [Link]

  • SciSpace. (n.d.). Method for whole-cell catalytic synthesis of 1-hydroxy-2-butanone. Retrieved from [Link]

  • Northrup, A. B. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. Retrieved from [Link]

  • Yang, Z., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega, 7(47), 43355–43363. [Link]

  • Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega, 7(47), 43355-43363. [Link]

  • PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • ScienceDirect. (n.d.). In situ DRIFTS for the mechanistic studies of 1,4-butanediol dehydration over Yb/Zr catalysts. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules, 26(4), 939. [Link]

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Enhancing the stereoselectivity of reactions involving 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the synthesis of valuable chiral synthons, such as (R)- and (S)-1,3-butanediol, 4-hydroxy-2-butanone presents unique challenges in controlling stereoselectivity.[1] Its bifunctional nature, containing both a ketone and a hydroxyl group, allows for complex interactions with reagents and catalysts, often leading to mixtures of stereoisomers. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of reactions involving this versatile molecule.

As Senior Application Scientists, we understand that achieving high stereoselectivity is not merely about following a recipe; it's about understanding the mechanistic underpinnings of your reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to provide not just solutions, but also the causal logic behind them.

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor diastereoselectivity in my nucleophilic addition to 4-hydroxy-2-butanone?

Answer: Poor diastereoselectivity in nucleophilic additions to α-hydroxy ketones like 4-hydroxy-2-butanone is almost always a result of competition between two stereochemical models: the Felkin-Ahn model (non-chelation control) and the Cram-chelate model (chelation control).[2][3]

  • Felkin-Ahn Control: This model predicts the stereochemical outcome when no chelation occurs. The largest group on the adjacent chiral carbon orients itself anti to the incoming nucleophile to minimize steric hindrance. For 4-hydroxy-2-butanone, the hydroxymethyl group is the largest substituent.

  • Chelation Control: If the hydroxyl group and the carbonyl oxygen can form a stable five-membered ring (a chelate) with a metal cation from the reagent (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the molecule is locked into a rigid conformation.[4] This forces the nucleophile to attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer compared to the Felkin-Ahn model.[3][5]

To enhance diastereoselectivity, you must force the reaction down one of these pathways exclusively.

Troubleshooting Guide: Enhancing Diastereoselectivity

Issue: My reaction yields a nearly 1:1 mixture of diastereomers.

This indicates that Felkin-Ahn and chelation-controlled pathways are occurring at similar rates. The following workflow can help you diagnose and solve this issue.

G start Low Diastereoselectivity Observed protecting_group Is the 4-OH group protected? start->protecting_group lewis_acid Are you using a Lewis Acid? start->lewis_acid pg_no pg_no protecting_group->pg_no No pg_yes pg_yes protecting_group->pg_yes Yes metal_type What is the metal cation in your reagent? (e.g., Grignard, Organolithium) metal_chelating metal_chelating metal_type->metal_chelating Chelating (Mg, Zn, Ti) metal_nonchelating metal_nonchelating metal_type->metal_nonchelating Non-chelating (Li, Na, K) la_no la_no lewis_acid->la_no No la_yes la_yes lewis_acid->la_yes Yes pg_no->metal_type pg_type pg_type pg_yes->pg_type What type of protecting group? pg_bulky pg_bulky pg_type->pg_bulky Bulky (TBDPS, TIPS) pg_small pg_small pg_type->pg_small Small (MOM, BOM, Me) bulky_outcome bulky_outcome pg_bulky->bulky_outcome Favors Felkin-Ahn. To promote chelation, switch to a smaller group. small_outcome small_outcome pg_small->small_outcome Favors Chelation. To promote Felkin-Ahn, switch to a bulkier group. chelate_outcome chelate_outcome metal_chelating->chelate_outcome Promotes Chelation Control. Consider this for syn-diols. nonchelate_outcome nonchelate_outcome metal_nonchelating->nonchelate_outcome Promotes Felkin-Ahn Control. Consider this for anti-diols. la_consider la_consider la_no->la_consider Consider adding a chelating Lewis Acid (e.g., MgBr₂, TiCl₄) to force chelation. la_type la_type la_yes->la_type What type of Lewis Acid? la_chelating la_chelating la_type->la_chelating Chelating (MgBr₂, ZnBr₂, TiCl₄) la_nonchelating la_nonchelating la_type->la_nonchelating Non-chelating (BF₃·OEt₂) la_chelate_outcome la_chelate_outcome la_chelating->la_chelate_outcome Strongly promotes Chelation Control. la_nonchelate_outcome la_nonchelate_outcome la_nonchelating->la_nonchelate_outcome Favors Felkin-Ahn Control.

Caption: Troubleshooting workflow for low diastereoselectivity.

Visualizing the Mechanistic Conflict

The choice between chelation and non-chelation pathways directly impacts the transition state geometry and, therefore, the final product.

G cluster_0 Non-Chelation (Felkin-Ahn Model) cluster_1 Chelation Control (Cram-Chelate Model) FA_start 4-hydroxy-2-butanone (Bulky PG or non-chelating metal) FA_TS [Transition State] Largest group (CH₂OPG) is anti to incoming nucleophile (Nu⁻). FA_start->FA_TS Nu⁻ attack FA_product Anti-Diol Product FA_TS->FA_product CC_start 4-hydroxy-2-butanone (Small PG + chelating metal, M²⁺) CC_TS [Transition State] Rigid 5-membered ring forms. Nu⁻ attacks from least hindered face. CC_start->CC_TS Nu⁻ attack CC_product Syn-Diol Product CC_TS->CC_product

Caption: Competing pathways for nucleophilic addition.

Data-Driven Decisions: Protecting Group and Lewis Acid Effects

Experimental data clearly demonstrates how protecting groups and Lewis acids can steer the reaction outcome.[4][5]

ConditionProtecting Group (PG)Lewis AcidDominant ModelTypical Diastereomeric Ratio (syn:anti)
Promote ChelationMOM, BOM, BnMgBr₂, TiCl₄Chelation>95:5
Promote Felkin-AhnTBDPS, TIPSBF₃·OEt₂Felkin-Ahn<5:95
AmbiguousTMSNoneMixed~50:50 to 70:30

Troubleshooting Guide: Biocatalytic Reductions

The asymmetric reduction of 4-hydroxy-2-butanone to chiral 1,3-butanediol is a powerful transformation, frequently employing ketoreductases (KREDs) from microorganisms.[6][7][8]

Q2: My enzymatic reduction is giving low enantiomeric excess (ee). What are the likely causes?

Answer: Low enantiomeric excess in a biocatalytic reduction can stem from several factors:

  • Inappropriate Enzyme Selection: The chosen ketoreductase may not have high intrinsic selectivity for 4-hydroxy-2-butanone. Different enzymes, even from the same family, can exhibit vastly different selectivities.[7][9]

  • Presence of Competing Enzymes: If using a whole-cell system, the host organism (e.g., E. coli, yeast) may contain endogenous dehydrogenases with opposite or low stereoselectivity, leading to a racemic background reaction.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and co-solvent concentration can affect the enzyme's conformational state and the precise alignment of the substrate in the active site, thereby reducing selectivity.[1][8] Extreme conditions can lead to denaturation and loss of all selectivity.

  • Product Racemization: While less common for alcohols, ensure the product is stable under the reaction and workup conditions.

Step-by-Step Protocol: Screening for Optimal Biocatalyst and Conditions

This protocol provides a self-validating system to identify a highly stereoselective biocatalyst.

  • Biocatalyst Selection:

    • Procure several known ketoreductases or microbial strains reported to reduce ketones. Good starting points include strains of Pichia jadinii, Candida krusei, or specific recombinant KREDs.[6][8]

  • Control Reaction:

    • Run the reaction with your host organism that does not express the recombinant ketoreductase. This will quantify the background activity and selectivity of the host's native enzymes. If a significant background reaction occurs, a different host strain may be necessary.

  • Initial Screening Reactions:

    • Set up small-scale (1-5 mL) reactions for each candidate biocatalyst.

    • Reaction Mixture:

      • Buffer: 100 mM potassium phosphate, pH 7.0

      • Substrate: 10-20 g/L 4-hydroxy-2-butanone

      • Biocatalyst: Defined amount of cell paste (e.g., 50 mg/mL wet cell weight) or purified enzyme.

      • Cofactor Regeneration System: Glucose (2 moles per mole of substrate) for whole cells, or an isopropanol/NADP⁺/dehydrogenase system for isolated enzymes.[7][8]

    • Incubate at a standard temperature (e.g., 30°C) with shaking (200-250 rpm).[1][6]

  • Analysis:

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Quench the reaction (e.g., with acid or by extraction with ethyl acetate).[1]

    • Analyze conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Optimization:

    • Select the biocatalyst with the highest initial ee.

    • Perform a matrix optimization of pH (e.g., 6.0, 7.0, 8.5) and temperature (e.g., 25°C, 30°C, 35°C) to further enhance both conversion and selectivity.[8]

Comparative Performance of Microbial Biocatalysts
Microbial StrainProductConversionEnantiomeric Excess (ee)Key Conditions
Pichia jadinii HBY61[6](R)-1,3-BD85.1%>99%pH 7.4, 30°C, fed-batch substrate addition
Candida krusei ZJB-09162[8](R)-1,3-BD83.9%99.0%pH 8.5, 35°C, glucose co-substrate
Carbonyl Reductase (C. parapsilosis)[7](S)-1,3-BD~90%>99%Isopropyl alcohol as co-substrate for NADH regen.
Q3: My enzymatic reaction starts well but stalls at 50-60% conversion. Why?

Answer: This is a classic symptom of either substrate inhibition or cofactor depletion.

  • Substrate Inhibition: High concentrations of 4-hydroxy-2-butanone can be toxic to microbial cells or inhibitory to the ketoreductase itself.[6] The enzyme's active site can become saturated in a non-productive manner, or the substrate may damage cell membranes.

  • Cofactor Depletion: The reduction of a ketone requires a hydride donor, typically NADPH or NADH. In whole-cell systems, the cell's metabolic activity regenerates this cofactor. If the substrate conversion rate outpaces the regeneration rate, the reaction will stop. This is common if the co-substrate (e.g., glucose) is depleted.[8]

Solution: Fed-Batch Substrate Addition

To overcome substrate inhibition, a fed-batch strategy is highly effective. Instead of adding all the substrate at the beginning, it is added in portions over time.[1][6]

G start Prepare Biocatalyst Slurry (Cells in Buffer + Co-substrate) add1 Initial Substrate Addition (e.g., 15 g/L 4H2B) start->add1 monitor1 Monitor Conversion by GC/HPLC (Wait until >90% consumed) add1->monitor1 add2 Second Substrate Addition (e.g., 15 g/L 4H2B) monitor1->add2 monitor2 Monitor Conversion Again add2->monitor2 add3 Final Substrate Addition (e.g., 15 g/L 4H2B) monitor2->add3 complete Allow reaction to complete (e.g., to >95% total conversion) add3->complete

Caption: Fed-batch protocol to overcome substrate inhibition.

This approach maintains a low, non-inhibitory concentration of the substrate throughout the reaction, allowing the biocatalyst to function optimally, leading to higher final product titers and complete conversion.[6][10]

References

  • Yang, T., Man, Z., Rao, Z., Xu, M., Zhang, X., & Xu, Z. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 41(12), 1743–1752. [Link]

  • Younis, A., et al. (2020). Asymmetric Bioreduction of 4-hydroxy-2-butanone by Carbonyl Reductases PFODH and CpSADH Delivers 1,3-butanediol Enantiomers with Excellent R- and S-enantioselectivity. ResearchGate. [Link]

  • Nie, Y., Xu, Y., Mu, X. Q., Yang, T. X., & Xiao, R. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 94(4), 939–948. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • Yang, T., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3- butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. SpringerLink. [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-butanone. thegoodscentscompany.com. [Link]

  • Krische, M. J., et al. (2007). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. ResearchGate. [Link]

  • Look Chemical. (n.d.). Best 4-Hydroxy-2-Butanone CAS 590-90-9. lookchem.com. [Link]

  • Jamieson, C. S., et al. (2018). Unpicking the cause of stereoselectivity in actinorhodin ketoreductase variants with atomistic simulations. ChemRxiv. [Link]

  • Palacký, J., et al. (2017). Origins of stereoselectivity in evolved ketoreductases. PMC. [Link]

  • University of Wisconsin. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. wisc.edu. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. chem.libretexts.org. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Analytical Method for 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,4-Dihydroxy-2-butanone. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present robust experimental protocols, and compare the method's performance characteristics. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, reliable method for quality control and stability testing.

The Analytical Imperative: Why a Validated Method for 1,4-Dihydroxy-2-butanone is Critical

1,4-Dihydroxy-2-butanone is a small, polar ketone that can serve as a key starting material or be an intermediate in various chemical syntheses. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of a final drug product. Therefore, a precise and accurate analytical method is not just a regulatory expectation but a scientific necessity.[1] High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power, sensitivity, and applicability to non-volatile compounds like this dihydroxyketone.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this work.[4][5][6][7][8][9][10][11] This guide will follow the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][7][9][10][12]

Case Study: A Proposed HPLC Method for 1,4-Dihydroxy-2-butanone

To ground our validation study in a practical context, we will validate the following hypothetical, yet scientifically sound, HPLC method.

ParameterConditionRationale
Instrument HPLC with UV/Vis DetectorStandard equipment in QC labs; the ketone chromophore allows for UV detection.
Column C18, 250 mm x 4.6 mm, 5 µmReversed-phase chromatography is ideal for retaining and separating this polar analyte from non-polar impurities.
Mobile Phase 95:5 (v/v) Water:AcetonitrileA highly aqueous mobile phase ensures adequate retention of the polar 1,4-Dihydroxy-2-butanone on the C18 stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmKetones exhibit UV absorbance at lower wavelengths. 210 nm provides good sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion.
Diluent WaterThe analyte is highly soluble in water, which is also a component of the mobile phase, ensuring good peak shape.

The Validation Master Plan: A Structured Approach

Method validation is a systematic process. The relationship between the core validation parameters is crucial to understanding the method's overall performance.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev HPLC Method (Case Study) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Overall workflow for HPLC method validation.

Deep Dive: Validation Parameter Analysis

Specificity
  • The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14] It is the cornerstone of validation, proving that the peak you are measuring is solely your analyte of interest.[15]

  • Experimental Protocol:

    • Placebo Analysis: Prepare a placebo sample (containing all formulation excipients except 1,4-Dihydroxy-2-butanone) and inject it to ensure no interfering peaks are present at the analyte's retention time.

    • Forced Degradation: Subject the 1,4-Dihydroxy-2-butanone drug substance to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and UV light exposure) for a defined period.

    • Analysis of Stressed Samples: Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from any degradation product peaks (Resolution > 2.0).

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in both the standard and stressed samples to confirm it is spectrally homogeneous.

Specificity_Concept cluster_0 Specificity Demonstrated cluster_1 Lack of Specificity Chromatogram Chromatogram Analyte Peak Impurity A Impurity B Resolution_Good Resolution_Good Chromatogram:f1->Resolution_Good Well-Separated Chromatogram:f2->Resolution_Good Resolution_Bad Co-elution Chromatogram:f1->Resolution_Bad Overlapping

Caption: Specificity ensures analyte separation from impurities.

Linearity and Range
  • The "Why": Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16][17] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[18]

  • Experimental Protocol:

    • Prepare a stock solution of 1,4-Dihydroxy-2-butanone reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 50% to 150% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Data Analysis & Acceptance Criteria:

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.998.[19]

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Visually inspect the plot for any non-linear trends.

  • Data Presentation (Example):

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50.0498,500
75%75.0751,200
100%100.01,002,500
125%125.01,249,800
150%150.01,503,100
Result r² = 0.9999 Pass
Accuracy
  • The "Why": Accuracy measures the closeness of the test results to the true value.[20] It is typically determined through recovery studies.[21][22]

  • Experimental Protocol:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with the 1,4-Dihydroxy-2-butanone reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean percent recovery at each level.

    • The mean recovery should be within 98.0% to 102.0%.[21]

    • The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.

  • Data Presentation (Example):

LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)Mean Recovery (%)%RSD (n=3)
80%80.079.5, 80.1, 79.899.4, 100.1, 99.899.80.35
100%100.0100.5, 99.8, 101.0100.5, 99.8, 101.0100.40.61
120%120.0119.5, 120.8, 121.199.6, 100.7, 100.9100.40.70
Precision
  • The "Why": Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[20] It is evaluated at two levels: repeatability and intermediate precision.[19]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of 1,4-Dihydroxy-2-butanone at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Analyze six new samples at 100% concentration.

  • Data Analysis & Acceptance Criteria:

    • Calculate the %RSD for the results from the repeatability study.

    • Calculate the %RSD for the results from the intermediate precision study.

    • The %RSD for both studies should be ≤ 2.0%.[23][24]

  • Data Presentation (Example):

Precision LevelAnalystDayInstrumentMean Assay (%) (n=6)%RSD
Repeatability11A100.20.85
Intermediate Precision22B99.71.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[19][25][26] These are critical for analyzing impurities or degradation products.

  • Experimental Protocol (based on Standard Deviation of the Response and the Slope):

    • Establish the calibration curve as described in the Linearity section, using standards at the low end of the concentration range.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Calculate the slope (S) of the calibration curve.

  • Data Analysis & Acceptance Criteria:

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S) [19][26][27]

      • LOQ = 10 * (σ / S) [19][26][27]

    • Alternatively, the signal-to-noise (S/N) ratio can be used, where LOD is typically S/N of 3:1 and LOQ is 10:1.[19][25][26][28]

  • Data Presentation (Example):

ParameterMethodResult (µg/mL)
Slope (S)Linear Regression10,025
SD of Intercept (σ)Linear Regression150
LOD 3.3 * (σ / S) 0.05
LOQ 10 * (σ / S) 0.15
Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[29][30][31] It provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Prepare a standard solution of 1,4-Dihydroxy-2-butanone.

    • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Monitor the effect on key system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Data Analysis & Acceptance Criteria:

    • The system suitability parameters should remain within their acceptance criteria for all tested variations.

    • The assay results should not deviate significantly from the nominal value.

  • Data Presentation (Example):

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Nominal - 5.42 1.1 100.1
Flow Rate0.98 mL/min (-2%)5.531.1100.3
1.02 mL/min (+2%)5.311.199.9
Column Temp.28 °C (-2°C)5.501.1100.0
32 °C (+2°C)5.351.2100.5
% Acetonitrile4.9% (-2%)5.611.199.8
5.1% (+2%)5.251.2100.2

System Suitability: The Daily Method Performance Check

System suitability testing is an integral part of the overall validation and must be performed before any sample analysis. It ensures the chromatographic system is adequate for the intended analysis.[32]

  • Protocol: Before each validation run, inject a standard solution five or six times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • %RSD of Retention Time: ≤ 1.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

Comparison with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods could be considered.

MethodAdvantagesDisadvantagesBest For
Validated HPLC-UV Robust, precise, cost-effective, common in QC labs.Moderate sensitivity, requires a chromophore.Routine QC, assay, and purity testing.
Gas Chromatography (GC) Excellent for volatile compounds.1,4-Dihydroxy-2-butanone has low volatility and may require derivatization.Analysis of volatile impurities.
LC-Mass Spectrometry (LC-MS) Extremely high sensitivity and specificity.More expensive, complex instrumentation, may not be necessary for routine assay.Trace-level impurity identification and quantification.

The validation data from our HPLC-UV method demonstrates it is highly suitable for its intended purpose of routine quality control, offering an excellent balance of performance and cost-effectiveness.

Conclusion

This guide has systematically detailed the validation of an HPLC method for 1,4-Dihydroxy-2-butanone, adhering to established international guidelines. By examining the causality behind each experimental choice and presenting clear protocols and acceptance criteria, we have demonstrated that the proposed method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose and can be confidently deployed in a regulated laboratory environment to ensure the quality and consistency of products containing 1,4-Dihydroxy-2-butanone.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]

  • Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

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  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]

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  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

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A Senior Application Scientist's Guide to 1,4-Dihydroxy-2-butanone and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of molecular science, isomers—compounds sharing the same molecular formula but differing in structural arrangement—often exhibit remarkably divergent physicochemical properties and biological functions. This guide provides a detailed comparative analysis of 1,4-dihydroxy-2-butanone (C₄H₈O₃) and its principal isomers: 1,3-dihydroxy-2-butanone and 2,3-dihydroxybutanal. While all three molecules are composed of the same atomic building blocks, their unique architectures dictate their roles in everything from fundamental metabolic pathways to potential therapeutic applications. For researchers in biochemistry, drug development, and synthetic chemistry, a nuanced understanding of these differences is not merely academic; it is essential for experimental design, data interpretation, and the strategic selection of molecules for specific applications. This document will delve into the structural, spectroscopic, and functional distinctions of these compounds, supported by established experimental data and protocols to provide a comprehensive resource for the scientific community.

Molecular Structure and Physicochemical Properties: A Tale of Three Isomers

The foundational differences between 1,4-dihydroxy-2-butanone and its isomers begin with the spatial arrangement of their atoms. 1,4-dihydroxy-2-butanone features a ketone group at the second carbon position with hydroxyl groups at the terminal carbons. In contrast, 1,3-dihydroxy-2-butanone is an alpha-hydroxy ketone, with hydroxyl groups on carbons adjacent to the carbonyl. 2,3-dihydroxybutanal shifts the carbonyl group to the terminal carbon, creating an aldehyde, with hydroxyl groups on the second and third carbons. These subtle shifts have significant consequences for their chemical properties.

G cluster_0 1,4-Dihydroxy-2-butanone cluster_1 1,3-Dihydroxy-2-butanone cluster_2 2,3-Dihydroxybutanal a HO-CH₂-CH₂-C(=O)-CH₂-OH b HO-CH₂-C(=O)-CH(OH)-CH₃ c H-C(=O)-CH(OH)-CH(OH)-CH₃

Caption: Chemical structures of 1,4-dihydroxy-2-butanone and its key isomers.

These structural variations directly influence properties such as polarity, boiling point, and solubility, which are critical parameters for designing experimental conditions for synthesis, purification, and biological assays.

Property1,4-Dihydroxy-2-butanone1,3-Dihydroxy-2-butanone2,3-Dihydroxybutanal
IUPAC Name 1,4-dihydroxybutan-2-one[1]1,3-dihydroxybutan-2-one[2]2,3-dihydroxybutanal[3]
CAS Number 140-86-3[1]138320-11-3[2]Not broadly assigned; stereoisomers have unique numbers
Molecular Formula C₄H₈O₃[1]C₄H₈O₃[2]C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [1]104.10 g/mol [2]104.10 g/mol [3]
Description A diol with a ketone functional group[4]A primary and secondary alpha-hydroxy ketone[2]A dihydroxy aldehyde
Boiling Point ~242.7 °C at 760 mmHg[5]Not readily availableNot readily available
Solubility Soluble in water[4]Soluble in water (predicted)Soluble in water (predicted)
Synonyms 2-Oxo-1,4-butanediol, 3-Deoxytetrulose[4]AcetoolDL-erythro and DL-threo forms exist[3]

Spectroscopic Analysis for Isomer Differentiation

Distinguishing between these isomers in a laboratory setting requires precise analytical techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, as each isomer presents a unique spectral fingerprint.

Infrared (IR) Spectroscopy

The primary diagnostic feature in an IR spectrum is the carbonyl (C=O) stretch.

  • Ketones (1,4- and 1,3-isomers): Expect a strong C=O stretching band around 1715 cm⁻¹ for a saturated aliphatic ketone.[6]

  • Aldehyde (2,3-isomer): The C=O stretch typically appears at a slightly higher frequency, around 1720-1740 cm⁻¹.[6] More definitively, aldehydes exhibit a characteristic C-H stretch from the aldehyde proton (H-C=O) appearing as one or two peaks in the 2695-2830 cm⁻¹ region, which is absent in the ketone isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides an unambiguous method for differentiation.

  • 2,3-Dihydroxybutanal: The most telling signal is the aldehyde proton, which is highly deshielded and will appear as a distinct peak far downfield, typically between 9-10 ppm.

  • 1,4-Dihydroxy-2-butanone: The molecule's symmetry results in two equivalent methylene groups adjacent to the hydroxyls and one methylene group adjacent to the carbonyl, leading to a relatively simple spectrum.

  • 1,3-Dihydroxy-2-butanone: This structure is asymmetric, featuring a methyl group, a methine group, and a methylene group, each of which will produce a unique signal with specific splitting patterns, allowing for clear identification.

Biological Significance and Comparative Reactivity

The distinct functionalities of these isomers lead to vastly different roles and reactivities within biological systems.

1,4-Dihydroxy-2-butanone: A Key to Riboflavin Synthesis

The most well-documented biological role belongs to the phosphorylated form of this molecule, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) . DHBP is a critical intermediate in the biosynthesis of riboflavin (Vitamin B2) in many bacteria, archaea, and fungi.[7][8] It is formed from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme DHBP synthase.[7][8] This pathway is absent in humans, making DHBP synthase an attractive target for the development of novel antimicrobial agents.[8][9] The specific, enzyme-mediated conversion of a pentose phosphate pathway intermediate highlights the specialized role of the 1,4-dihydroxy structure in metabolism.

G Ru5P D-Ribulose 5-Phosphate DHBP 3,4-Dihydroxy-2-butanone 4-Phosphate (DHBP) Ru5P->DHBP DHBP Synthase (ribB) Lumazine 6,7-Dimethyl-8- ribityllumazine DHBP->Lumazine Lumazine Synthase Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase

Caption: Simplified biosynthesis pathway of Riboflavin involving DHBP.

1,3-Dihydroxy-2-butanone and 2,3-Dihydroxybutanal: Reactivity Insights
  • 1,3-Dihydroxy-2-butanone: As an α-hydroxy ketone, this isomer is generally more reactive than its 1,4-counterpart. The proximity of the hydroxyl and ketone groups facilitates reactions such as enolization and condensation. While its specific biological roles are less characterized, its structure is analogous to other biologically relevant α-hydroxy ketones.

  • 2,3-Dihydroxybutanal: The presence of the aldehyde group makes this isomer a reducing sugar and susceptible to oxidation into a carboxylic acid. This type of reactivity is central to the chemistry of carbohydrates and suggests potential involvement in glycation reactions or as a substrate for various oxidoreductase enzymes.

A related compound, Erythrulose (1,3,4-trihydroxy-2-butanone), though not a strict isomer (C₄H₈O₄), is well-known in cosmetics.[10] It functions as a self-tanning agent by reacting with amino acids in the skin via the Maillard reaction to produce brown polymers called melanoidins.[11][12][13] This highlights how dihydroxy ketone structures can participate in non-enzymatic browning reactions, a chemical behavior that could be explored for the C₄H₈O₃ isomers as well.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the analysis and separation of these isomers. The causality behind experimental choices is critical: the choice of solvent in NMR is dictated by sample solubility and the need to avoid interfering signals, while the HPLC mobile phase is optimized to exploit subtle differences in polarity for effective separation.

Protocol 1: NMR Spectroscopic Analysis for Isomer Identification

This protocol outlines the steps for acquiring a ¹H NMR spectrum, a definitive method for structural elucidation.

G cluster_workflow NMR Sample Preparation and Analysis Workflow start Start: Obtain Isomer Sample prep Dissolve 5-10 mg of sample in ~0.7 mL of D₂O or DMSO-d₆ start->prep transfer Transfer solution to a 5 mm NMR tube prep->transfer insert Insert tube into spinner and place in spectrometer transfer->insert shim Lock and shim the magnetic field insert->shim acquire Acquire ¹H NMR spectrum (e.g., 64 scans) shim->acquire process Process data: Fourier transform, phase correction, and baseline correction acquire->process analyze Analyze spectrum: Integrate peaks, determine chemical shifts and coupling constants process->analyze end End: Structure Confirmed analyze->end

Caption: Workflow for NMR spectroscopic analysis of butanone isomers.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer. The choice of solvent is crucial; Deuterium oxide (D₂O) is an excellent choice due to the high polarity of the analytes. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of not exchanging with the hydroxyl protons, allowing them to be observed. Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent directly in a vial.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into a spinner turbine, adjust the depth correctly, and place it into the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving high-resolution spectra.

  • Data Acquisition: Set up a standard one-dimensional proton experiment. A typical acquisition might involve 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to produce the final spectrum.

  • Analysis: Identify the characteristic peaks. For 2,3-dihydroxybutanal, locate the aldehyde proton signal (9-10 ppm). For all isomers, assign the remaining signals based on their chemical shift, integration (proton count), and multiplicity (splitting pattern). This collective data provides a definitive structural confirmation.

Protocol 2: Reverse-Phase HPLC for Isomer Separation and Quantification

This protocol provides a baseline for separating the isomers, which is essential for purity analysis or quantifying their presence in a mixture.

Methodology:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust starting point. The nonpolar stationary phase will interact differently with the isomers based on their slight polarity differences.

  • Mobile Phase: An isocratic mobile phase of 95:5 water:methanol (v/v). The high aqueous content is necessary for retaining these highly polar analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm. While the hydroxyl groups do not chromophores, the ketone and aldehyde carbonyl groups will have a weak absorbance at this wavelength. For higher sensitivity, a Refractive Index (RI) detector could be employed.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Injection and Run: Inject 10 µL of the prepared sample. Run the analysis for approximately 15-20 minutes. The expected elution order would be based on polarity, with the most polar compound (likely 2,3-dihydroxybutanal due to the accessibility of its hydroxyls) eluting first.

  • Validation: Run individual standards of each purified isomer to determine their retention times for positive identification in a mixture. A calibration curve should be generated with known concentrations of each standard to enable accurate quantification.

Conclusion

The comparative analysis of 1,4-dihydroxy-2-butanone, 1,3-dihydroxy-2-butanone, and 2,3-dihydroxybutanal serves as a powerful illustration of the principle that structure dictates function. Despite an identical atomic makeup (C₄H₈O₃), the placement of their functional groups results in distinct spectroscopic signatures, chemical reactivities, and, most importantly, biological roles. The involvement of a 1,4-dihydroxy-2-butanone derivative in the essential riboflavin pathway of microorganisms presents a clear opportunity for targeted drug design. Conversely, the inherent reactivity of the α-hydroxy ketone and aldehyde isomers suggests different, yet-to-be-fully-explored, roles in cellular chemistry. For researchers, the ability to distinguish and select the correct isomer is paramount. The application of the analytical protocols detailed herein will empower scientists to confidently identify, separate, and utilize these molecules, paving the way for new discoveries in metabolic engineering and pharmaceutical development.

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A Tale of Two Ketones: A Comparative Guide to 1,4-Dihydroxy-2-butanone and 3,4-Dihydroxy-2-butanone-4-phosphate as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular metabolism and enzymatic reactions, the structure of a molecule dictates its function. Even subtle isomeric differences can bifurcate a compound's destiny, leading one to be a cornerstone of a vital biosynthetic pathway while another remains a subject of specialized biochemical investigation. This guide provides an in-depth comparison of two such molecules: 1,4-dihydroxy-2-butanone and its phosphorylated isomer, 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) .

For researchers, scientists, and drug development professionals, understanding the distinct enzymatic roles of these compounds is critical. While DHBP is a well-characterized, indispensable intermediate in the biosynthesis of riboflavin (vitamin B2), the enzymatic profile of 1,4-dihydroxy-2-butanone is significantly more enigmatic. This guide will dissect their biochemical contexts, compare their interactions with enzymes, provide detailed experimental protocols for their study, and present a critical analysis of their utility as enzyme substrates.

Biochemical Context: A Defined Metabolite vs. a Research Tool

The most profound difference between these two molecules lies in their established biological roles. DHBP is a mainstream metabolite in many organisms, whereas 1,4-dihydroxy-2-butanone is not a recognized intermediate in any core metabolic pathway.

3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): The Essential Riboflavin Precursor

DHBP is a key four-carbon molecule that serves as a critical building block in the synthesis of riboflavin.[1] Its formation from D-ribulose 5-phosphate is a committed step in the riboflavin pathway, which is essential for most bacteria, fungi, and plants, but is notably absent in humans.[2][3] This pathway originates from the pentose phosphate pathway, firmly linking vitamin B2 synthesis to central carbon metabolism.[1]

The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBP synthase) , also known as RibB, catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate.[3][4] DHBP then serves as a crucial substrate for the next enzyme in the sequence, 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) .[5][6] The absence of this pathway in humans makes the enzymes that produce and consume DHBP attractive targets for the development of novel antimicrobial agents.[2][7]

DOT Diagram: The Riboflavin Biosynthesis Pathway

Riboflavin_Pathway cluster_pentose_phosphate Pentose Phosphate Pathway cluster_riboflavin_synthesis Riboflavin Biosynthesis Ru5P D-Ribulose 5-Phosphate DHBPS DHBP Synthase (RibB) Ru5P->DHBPS Formate DHBP 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) DHBPS->DHBP LS Lumazine Synthase (RibH) DHBP->LS ArP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione ArP->LS Lumazine 6,7-Dimethyl-8- ribityllumazine LS->Lumazine RS Riboflavin Synthase (RibE) Lumazine->RS x2 RS->ArP recycled Riboflavin Riboflavin (Vitamin B2) RS->Riboflavin

Caption: Role of DHBP in the riboflavin biosynthesis pathway.

1,4-Dihydroxy-2-butanone: A Compound of Ambiguous Enzymatic Standing

In stark contrast to its phosphorylated isomer, 1,4-dihydroxy-2-butanone does not have a clearly defined role as a specific substrate in a major metabolic pathway. Literature searches reveal its use primarily in the following contexts:

  • A Tool for Microbial Studies: It is used as a substrate in biological studies to investigate the broad metabolic capabilities and degradation pathways of various microorganisms.[1] However, these studies often aim to identify novel enzymatic activities rather than characterizing a known pathway, and specific, well-characterized enzymes that utilize this molecule are not prominently documented.

  • A Standard for Transketolase Assays: Some sources suggest its use as a standard for measuring the activity of transketolase, an enzyme in the pentose phosphate pathway.[8] In this context, it serves as an analytical reference rather than a substrate whose conversion is being measured.

  • A Precursor in Chemical Synthesis: It serves as a starting material or intermediate in various chemical synthesis routes.[9]

While some reports suggest a potential role as an intermediate in threonine biosynthesis, this is not as extensively documented or widely accepted as the role of DHBP in riboflavin synthesis.[1][8] The lack of a phosphate group makes it structurally distinct from the intermediates of mainstream glycolysis or the pentose phosphate pathway, limiting its direct participation.

Comparative Analysis of Enzymatic Interactions

This section dissects the known enzymatic interactions for each molecule, highlighting the stark difference in available data and biological relevance.

Primary Enzyme Targets
  • 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): The primary and unequivocally established enzyme that utilizes DHBP as a substrate is 6,7-dimethyl-8-ribityllumazine synthase (EC 2.5.1.78) . This enzyme catalyzes the condensation of DHBP with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[10][11]

  • 1,4-Dihydroxy-2-butanone: No single, specific enzyme is recognized as having 1,4-dihydroxy-2-butanone as its primary, natural substrate. It is plausible that various broad-specificity oxidoreductases , such as certain carbonyl reductases or alcohol dehydrogenases found in microorganisms, could act on this molecule.[10][12] These enzymes often have a wide substrate scope, accepting a variety of ketones and alcohols. However, 1,4-dihydroxy-2-butanone is not a benchmark substrate for any well-known member of this class, and detailed kinetic studies are largely absent from the literature.

Kinetic Parameters: A Data-Rich vs. Data-Poor Scenario

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value generally indicates a higher affinity. A comparison of available kinetic data underscores the disparity in the scientific understanding of these two molecules.

SubstrateEnzymeOrganismKm Value
3,4-Dihydroxy-2-butanone-4-phosphate 6,7-Dimethyl-8-ribityllumazine synthaseSchizosaccharomyces pombe67 µM[6]
3,4-Dihydroxy-2-butanone-4-phosphate 6,7-Dimethyl-8-ribityllumazine synthaseEscherichia coli62 µM[13]
1,4-Dihydroxy-2-butanone Not AvailableNot AvailableNot Available

Analysis: The Km values for DHBP with its cognate enzyme, lumazine synthase, are in the low micromolar range, which is typical for a specific physiological substrate. The absence of reliable Km data for 1,4-dihydroxy-2-butanone with any specific enzyme prevents a direct kinetic comparison and reinforces its status as an "orphan" substrate from a metabolic perspective.

Experimental Methodologies: Assaying Enzyme Activity

For researchers, the ability to reliably measure enzyme activity is paramount. Here, we provide established protocols for studying enzymes that interact with DHBP and a generalized approach for screening for activity with 1,4-dihydroxy-2-butanone.

Protocol 1: Assay for 6,7-Dimethyl-8-ribityllumazine Synthase Activity

This protocol measures the activity of lumazine synthase by monitoring the formation of its fluorescent product, 6,7-dimethyl-8-ribityllumazine. This is a continuous, fluorescence-based assay.

Principle: The condensation of the non-fluorescent substrates DHBP and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) produces the highly fluorescent product, 6,7-dimethyl-8-ribityllumazine. The rate of increase in fluorescence is directly proportional to the enzyme activity.

Materials:

  • Purified 6,7-dimethyl-8-ribityllumazine synthase

  • DHBP solution (e.g., 10 mM stock in water)

  • ArP solution (e.g., 5 mM stock in water, freshly prepared)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 10 mM MgCl₂

  • Fluorometer capable of excitation at ~408 nm and emission at ~490 nm

  • 96-well black microplates or quartz cuvettes

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well:

    • 170 µL Assay Buffer

    • 10 µL ArP stock solution (Final concentration: 250 µM)

    • 10 µL DHBP stock solution (Final concentration: 500 µM)

    • Note: Substrate concentrations should be optimized and ideally be well above the Km for Vmax determination or varied for Km determination.

  • Equilibrate: Pipette 190 µL of the reaction mixture into the wells of the microplate. Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a baseline reading.

  • Initiate Reaction: Add 10 µL of a suitable dilution of the lumazine synthase enzyme solution to each well to initiate the reaction. Mix gently by pipetting.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 408 nm, Emission: 490 nm) over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial, linear portion of the curve represents the initial velocity (v₀).

    • Calculate the slope of this linear portion (ΔFluorescence/Δtime).

    • Convert this rate into product concentration per unit time (e.g., µmol/min) using a standard curve prepared with authentic 6,7-dimethyl-8-ribityllumazine.

    • Calculate the specific activity (e.g., in µmol/min/mg of enzyme).

DOT Diagram: Workflow for Enzyme Activity Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Add Buffer & Substrates to Microplate/Cuvette A->D B Prepare Substrate Stocks (e.g., DHBP, ArP) B->D C Dilute Enzyme to Working Concentration F Initiate Reaction by adding Enzyme C->F E Pre-incubate at Assay Temperature (e.g., 37°C) D->E E->F G Monitor Signal Change (e.g., Fluorescence) Over Time F->G H Plot Signal vs. Time G->H I Determine Initial Velocity (v₀) from Linear Phase H->I J Convert Rate using Standard Curve I->J K Calculate Specific Activity J->K

Caption: General workflow for a continuous enzyme kinetic assay.

Protocol 2: General Screening for Oxidoreductase Activity on 1,4-Dihydroxy-2-butanone

This protocol is a generalized method for screening for enzymes (e.g., from a cell lysate or a purified fraction) that can oxidize or reduce 1,4-dihydroxy-2-butanone.

Principle: Many oxidoreductases use nicotinamide cofactors (NADH, NADPH, NAD⁺, NADP⁺). The oxidation of NADH/NADPH to NAD⁺/NADP⁺ or the reverse reaction can be monitored by the change in absorbance at 340 nm. NADH and NADPH strongly absorb light at 340 nm, while their oxidized forms do not. A decrease in absorbance indicates oxidation of the substrate (if NADH/NADPH is the cofactor), while an increase indicates reduction of the substrate (if NAD⁺/NADP⁺ is the cofactor).

Materials:

  • Enzyme source (e.g., purified candidate enzyme, cell-free extract)

  • 1,4-dihydroxy-2-butanone solution (e.g., 100 mM stock in buffer)

  • Cofactor solutions: 10 mM NADH and/or 10 mM NADPH; 10 mM NAD⁺ and/or 10 mM NADP⁺

  • Screening Buffer: 100 mM Tris-HCl, pH 7.5

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

Part A: Screening for Reductase Activity (Ketone -> Alcohol)

  • Set the spectrophotometer to read absorbance at 340 nm.

  • In a 1 mL cuvette, add:

    • 930 µL Screening Buffer

    • 20 µL NADH or NADPH stock solution (Final concentration: 0.2 mM)

    • 30 µL Enzyme source

  • Mix and measure the baseline absorbance for 1-2 minutes to check for any background NADH/NADPH oxidase activity.

  • Initiate the reaction by adding 20 µL of the 1,4-dihydroxy-2-butanone stock solution (Final concentration: 2 mM).

  • Mix immediately and monitor the decrease in absorbance at 340 nm for 5-10 minutes. A steady decrease indicates potential reductase activity.

  • Control: Run a parallel reaction without the enzyme to ensure the reaction is enzyme-dependent and another without the substrate to confirm the baseline.

Part B: Screening for Dehydrogenase Activity (Alcohol -> Ketone)

  • Follow the same procedure as Part A, but use NAD⁺ or NADP⁺ as the cofactor instead of NADH/NADPH.

  • Monitor for an increase in absorbance at 340 nm, which would indicate the reduction of the cofactor and thus the oxidation of the substrate.

Conclusion and Future Directions

The comparison between 3,4-dihydroxy-2-butanone-4-phosphate and 1,4-dihydroxy-2-butanone as enzyme substrates reveals a clear dichotomy.

  • DHBP is a bona fide physiological substrate with a well-defined role, a specific partner enzyme (lumazine synthase), and established kinetics. Its importance in microbial riboflavin synthesis makes it and its associated enzymes prime targets for antimicrobial drug discovery.

  • 1,4-dihydroxy-2-butanone , on the other hand, lacks a defined role as a specific enzyme substrate in any known core metabolic pathway. While it can be acted upon by broad-specificity microbial enzymes, its primary utility in research appears to be as a chemical tool to probe novel metabolic capabilities or as an analytical standard, rather than as a substrate for studying a specific, physiologically relevant reaction.

For researchers in drug development, the enzymes utilizing DHBP offer validated targets for inhibitor screening and design. For biochemists and enzymologists, the ambiguity surrounding 1,4-dihydroxy-2-butanone presents an opportunity. Screening diverse microbial environments for organisms that can efficiently metabolize this compound could lead to the discovery of novel oxidoreductases with unique substrate specificities and potential applications in biocatalysis and synthetic biology.

This guide underscores a fundamental principle in biochemistry: while chemical catalogs may be filled with countless isomers, the cellular context, through enzymatic specificity and metabolic integration, is what ultimately confers true biological significance.

References

  • Zelinski, T., & Kula, M. R. (1995). Purification and characterization of a novel carbonyl reductase isolated from Rhodococcus erythropolis. Journal of Biotechnology, 39(1), 1-11. Available at: [Link]

  • Thalén, A., et al. (2020). Expanding the Application Range of Microbial Oxidoreductases by an Alcohol Dehydrogenase from Comamonas testosteroni with a Broad Substrate Spectrum and pH Profile. MDPI. Available at: [Link]

  • Singh, G., et al. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(18), 11464-11477. Available at: [Link]

  • Ladenstein, R., & Morgunova, E. (2020). Lumazine synthase as a virus-like nanoparticle in vaccine development. Biotechnology Reports, 27, e00494. Available at: [Link]

  • Wikipedia contributors. (2023). 3,4-dihydroxy-2-butanone-4-phosphate synthase. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LookChem. (n.d.). 1,4-Dihydroxy-2-butanone. LookChem. Available at: [Link]

  • Fischer, M., et al. (2002). Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe. European Journal of Biochemistry, 269(2), 519-526. Available at: [Link]

  • PubMed. (2015). Structural basis for competitive inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase from Vibrio cholerae. PubMed. Available at: [Link]

  • UniProt. (n.d.). ribE - 6,7-dimethyl-8-ribityllumazine synthase - Escherichia coli (strain K12). UniProtKB. Available at: [Link]

  • Wikipedia contributors. (2023). Lumazine synthase. Wikipedia, The Free Encyclopedia. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dihydroxybutanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Complexity of Dihydroxybutanones

In the realms of organic synthesis, metabolomics, and pharmaceutical development, the precise identification of molecular structure is not merely an academic exercise—it is a critical determinant of function, reactivity, and safety. Dihydroxybutanone (C₄H₈O₃), a seemingly simple four-carbon ketodiol, presents a classic analytical challenge in the form of its structural isomers.[1][2][3] While sharing the same molecular weight (104.10 g/mol ), the positioning of the two hydroxyl groups relative to the ketone carbonyl fundamentally alters their chemical and physical properties. This guide provides an in-depth spectroscopic framework for unambiguously differentiating the three primary isomers: 1,3-dihydroxy-2-butanone, 3,4-dihydroxy-2-butanone, and 1,4-dihydroxy-2-butanone.

Understanding these differences is paramount. For instance, 3,4-dihydroxy-2-butanone 4-phosphate is a key intermediate in the biosynthesis of riboflavin (Vitamin B2), making its parent isomer, 3,4-dihydroxy-2-butanone, a significant subject of study in biochemistry and metabolic engineering.[4][5] Distinguishing it from its isomers is crucial for tracking metabolic pathways and in synthetic biology applications. This guide will leverage a multi-technique approach, grounded in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a definitive analytical workflow.

The Analytical Triad: NMR, IR, and MS

No single technique provides a complete structural picture. Instead, we rely on the synergy of multiple spectroscopic methods. The logic is as follows:

  • NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, detailing the connectivity and electronic environment of each atom. It is the most powerful tool for discerning isomerism.

  • Infrared (IR) Spectroscopy provides a rapid fingerprint of the functional groups present, primarily the carbonyl (C=O) and hydroxyl (O-H) groups, and offers insights into intra- and intermolecular interactions like hydrogen bonding.

  • Mass Spectrometry (MS) determines the molecular weight and, through fragmentation analysis, provides clues to the molecule's substructures, effectively showing how the molecular puzzle is pieced together.

Below is a conceptual workflow for the analytical process.

G cluster_sample Isomer Mixture or Unknown cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Identification Sample Dihydroxybutanone Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis NMR_Data Connectivity & Chemical Shifts NMR->NMR_Data IR_Data Functional Groups & H-Bonding IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Result Unambiguous Isomer Identification NMR_Data->Result Data Synthesis IR_Data->Result Data Synthesis MS_Data->Result Data Synthesis

Caption: Workflow for Spectroscopic Differentiation of Isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

NMR provides the most detailed structural information, allowing for direct differentiation based on the unique electronic environment of each proton and carbon atom.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum is invaluable for determining the connectivity of protons. Each isomer presents a distinct pattern of chemical shifts, signal multiplicities (splitting), and integrations. The presence of electronegative oxygen atoms deshields adjacent protons, shifting their signals downfield (to a higher ppm value).

Predicted ¹H NMR Spectral Data for Dihydroxybutanone Isomers

Isomer Structure Proton Label Approx. δ (ppm) Multiplicity Integration Key Differentiating Features
1,3-Dihydroxy-2-butanone a (CH₃) ~1.4 Doublet 3H Methyl group is a doublet coupled to the C3 proton.
b (OH on C3) Variable Singlet (broad) 1H
c (H on C3) ~4.4 Quartet 1H Signal is a quartet due to coupling with the C4 methyl group.
d (CH₂) ~4.2 Singlet 2H Methylene protons are a singlet as there are no adjacent protons.
e (OH on C1) Variable Singlet (broad) 1H
3,4-Dihydroxy-2-butanone a (CH₃) ~2.2 Singlet 3H Acetyl methyl group is a singlet , a key identifier.
b (OH on C3) Variable Singlet (broad) 1H
c (H on C3) ~4.3 Triplet 1H Signal is a triplet coupled to the C4 methylene protons.
d (CH₂) ~3.6 Doublet 2H Methylene protons are a doublet coupled to the C3 proton.
e (OH on C4) Variable Singlet (broad) 1H
1,4-Dihydroxy-2-butanone a (CH₂) ~4.3 Singlet 2H Methylene protons at C1 are a singlet.
b (OH on C1) Variable Singlet (broad) 1H
c (CH₂) ~2.8 Triplet 2H Methylene at C3 is a triplet coupled to C4 methylene.
d (CH₂) ~3.8 Triplet 2H Methylene at C4 is a triplet coupled to C3 methylene.

| | | e (OH on C4) | Variable | Singlet (broad) | 1H | |

Note: Chemical shifts (δ) are estimates based on standard values for similar functional groups and may vary with solvent and concentration. The hydroxyl (OH) proton signals are often broad and their chemical shift is highly variable; they may not show clear coupling.

¹³C NMR: The Carbon Backbone

¹³C NMR spectroscopy distinguishes isomers based on the number of unique carbon environments and their chemical shifts. The carbonyl carbon is particularly diagnostic, appearing significantly downfield (~200-210 ppm).

Predicted ¹³C NMR Spectral Data for Dihydroxybutanone Isomers

Isomer Structure Approx. δ C1 Approx. δ C2 (C=O) Approx. δ C3 Approx. δ C4 Key Differentiating Features
1,3-Dihydroxy-2-butanone ~68 ppm (CH₂OH) ~210 ppm ~75 ppm (CHOH) ~20 ppm (CH₃) Four distinct signals.
3,4-Dihydroxy-2-butanone ~25 ppm (CH₃) ~210 ppm ~78 ppm (CHOH) ~65 ppm (CH₂OH) Four distinct signals with a characteristic upfield methyl signal.

| 1,4-Dihydroxy-2-butanone | | ~69 ppm (CH₂OH) | ~208 ppm | ~38 ppm (CH₂) | ~58 ppm (CH₂OH) | Four distinct signals, including a unique upfield non-hydroxylated CH₂ signal. |

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For dihydroxybutanone isomers, the two most important absorption bands are from the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.

  • O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is a definitive indicator of the alcohol groups. The broadness is a result of intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700–1725 cm⁻¹ confirms the presence of a saturated ketone.[6]

The primary value of IR in distinguishing these isomers lies in subtle shifts in the C=O frequency due to intramolecular hydrogen bonding. In the α-hydroxy ketones (1,3- and 3,4-dihydroxy-2-butanone), the hydroxyl group can form an internal hydrogen bond with the carbonyl oxygen. This interaction weakens the C=O double bond, shifting its absorption to a lower wavenumber (a "red shift") compared to a ketone without this interaction.[7][8]

Expected IR Absorption Frequencies (cm⁻¹)

Isomer O-H Stretch (Broad) C=O Stretch (Strong, Sharp) Causality Behind C=O Shift
1,3-Dihydroxy-2-butanone ~3400 ~1710-1715 α-hydroxyl group allows for intramolecular H-bonding, lowering the C=O frequency.
3,4-Dihydroxy-2-butanone ~3400 ~1710-1715 α-hydroxyl group allows for intramolecular H-bonding, lowering the C=O frequency.

| 1,4-Dihydroxy-2-butanone | ~3400 | ~1715-1720 | Hydroxyl groups are β and γ to the carbonyl, making intramolecular H-bonding less favorable. The C=O frequency is expected to be slightly higher, typical of a standard aliphatic ketone. |

Part 3: Mass Spectrometry (MS) – Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals structural information through the analysis of fragmentation patterns. All three isomers will exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 104. The differentiation arises from how they break apart. The most common fragmentation for ketones is α-cleavage—the breaking of the carbon-carbon bond adjacent to the carbonyl group.[9][10]

G cluster_13 1,3-Dihydroxy-2-butanone cluster_34 3,4-Dihydroxy-2-butanone M1 [C₄H₈O₃]⁺˙ m/z = 104 F1a [CH₂OH]⁺ m/z = 31 M1->F1a α-cleavage F1b [M-CH₂OH]⁺ [C₃H₅O₂]⁺ m/z = 73 M1->F1b α-cleavage F1c [CH₃CH(OH)]⁺ m/z = 45 M1->F1c α-cleavage F1d [M-CH₃CH(OH)]⁺ [C₂H₃O₂]⁺ m/z = 59 M1->F1d α-cleavage M2 [C₄H₈O₃]⁺˙ m/z = 104 F2a [CH₃CO]⁺ m/z = 43 (Base Peak) M2->F2a α-cleavage F2b [M-CH₃CO]⁺ [C₂H₅O₂]⁺ m/z = 61 M2->F2b α-cleavage

Caption: Predicted Primary α-Cleavage Fragmentation in Mass Spectrometry.

Predicted Key Fragments (m/z) from EI-MS

Isomer Molecular Ion [M]⁺ Primary α-Cleavage Fragments (m/z) Diagnostic Interpretation
1,3-Dihydroxy-2-butanone 104 73 ([M-CH₂OH]⁺), 59 ([M-C₂H₅O]⁺), 45 ([C₂H₅O]⁺), 31 ([CH₂OH]⁺) A complex pattern with multiple fragments resulting from cleavage on either side of the carbonyl.
3,4-Dihydroxy-2-butanone 104 43 ([CH₃CO]⁺), 61 ([M-CH₃CO]⁺) A strong peak at m/z 43 (acetyl cation) is highly characteristic and often the base peak.[11]

| 1,4-Dihydroxy-2-butanone | 104 | 73 ([M-CH₂OH]⁺), 31 ([CH₂OH]⁺) | Cleavage of the C2-C3 bond is less likely. The primary cleavage is expected between C1 and C2, giving a prominent fragment at m/z 31. |

Part 4: Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following standardized protocols should be employed. The key is consistency in sample preparation and instrument parameters.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the dihydroxybutanone isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a 5 mm NMR tube. Causality: D₂O is suitable for these polar compounds and will exchange with the -OH protons, causing their signals to disappear, which can help simplify the spectrum and identify the hydroxyl peaks. CDCl₃ will show the -OH protons, but their position may be concentration-dependent.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of ~12 ppm, centered at ~6 ppm.

    • Use a 30-45 degree pulse angle to ensure quantitative integration.

    • Set a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise.

    • Set a spectral width of ~220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid):

    • Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film. Causality: This is the simplest method for liquid samples and avoids interference from solvents.

  • Acquisition:

    • Obtain a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, typically via Direct Infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation of mixtures. Causality: GC-MS is ideal for these relatively volatile small molecules and provides separation as an orthogonal validation step.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.

  • Analysis: Scan a mass range from m/z 20 to 150 to detect the molecular ion and all relevant fragments.

Conclusion

The structural differentiation of dihydroxybutanone isomers is a challenge readily met by a systematic, multi-technique spectroscopic approach. While IR and MS provide rapid and valuable confirmatory data, NMR spectroscopy stands as the ultimate arbiter, offering unambiguous evidence of atomic connectivity. The ¹H NMR spectrum, in particular, provides a unique fingerprint for each isomer, with the singlet for the acetyl methyl group of 3,4-dihydroxy-2-butanone being a hallmark feature. In mass spectrometry, the prominent m/z 43 fragment serves as a powerful diagnostic marker for the same isomer. By synthesizing the data from these three core techniques, researchers can confidently and accurately identify the specific dihydroxybutanone isomer in their sample, ensuring the integrity of their synthetic, biological, or pharmaceutical research.

References

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A Comparative Guide to the Validation of a Mass Spectrometry Method for 1,4-Dihydroxy-2-butanone Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and reliable quantification of process-related impurities is paramount to ensuring drug safety and efficacy. 1,4-Dihydroxy-2-butanone, a potential impurity in various synthetic pathways, requires a robust analytical method for its detection and quantification.[1][2] This guide provides an in-depth comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS) method for 1,4-dihydroxy-2-butanone with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of the LC-MS method is detailed, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11][12]

The Rationale for a Mass Spectrometry-Based Approach

While HPLC-UV is a workhorse in many quality control laboratories, its application for the analysis of 1,4-dihydroxy-2-butanone presents challenges. The molecule lacks a strong chromophore, leading to inherently low sensitivity and potential for interference from co-eluting impurities. Mass spectrometry, on the other hand, offers unparalleled specificity and sensitivity by detecting the unique mass-to-charge ratio of the target analyte. This allows for confident identification and quantification even at trace levels, a critical requirement for impurity analysis.

Method Development and Validation: A Symbiotic Relationship

The development of a reliable analytical method is intrinsically linked to its validation. The validation process provides documented evidence that the method is fit for its intended purpose.[4][7][12] The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which was meticulously followed in this study.[3][9]

The following diagram illustrates the key stages of the LC-MS method validation workflow, from initial parameter optimization to the final assessment of method performance.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Comparison Sample_Preparation Sample Preparation Optimization Chromatography Chromatographic Parameter Selection Sample_Preparation->Chromatography MS_Parameters Mass Spectrometry Tuning Chromatography->MS_Parameters Specificity Specificity MS_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness LC_MS_vs_HPLC_UV LC-MS vs. HPLC-UV Performance Metrics Robustness->LC_MS_vs_HPLC_UV LC-MS Advantage Challenge Analytical Challenge: - Weak Chromophore - Low Concentration Impurity HPLC_UV HPLC-UV Limitations: - Low Sensitivity - Potential for Interference Challenge->HPLC_UV LC_MS LC-MS Solution: - High Sensitivity - High Specificity (m/z) Challenge->LC_MS Outcome Reliable & Accurate Quantification LC_MS->Outcome

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for 1,4-Dihydroxy-2-butanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dihydroxy-2-butanone in Modern Research and Development

1,4-Dihydroxy-2-butanone is a synthetic organic compound of significant interest to the scientific community, particularly those in drug development and metabolic engineering. Its structural features make it a valuable chiral building block and an important intermediate in various biochemical pathways. Notably, it is a key precursor in the biosynthesis of riboflavin (Vitamin B2) in microorganisms.[1][2] The ability to efficiently and selectively synthesize 1,4-dihydroxy-2-butanone is therefore of paramount importance for researchers studying riboflavin synthesis, elucidating enzyme mechanisms, and developing novel biotechnological applications for vitamin production.[1]

This guide provides a comparative analysis of potential catalytic strategies for the synthesis of 1,4-dihydroxy-2-butanone, aimed at researchers, scientists, and drug development professionals. In the absence of a direct, side-by-side experimental comparison in the current literature, this guide constructs a comparative framework based on analogous chemical transformations and the known reactivity of different catalyst classes. We will explore two primary synthetic routes: the aldol condensation of glycolaldehyde and formaldehyde, and the selective oxidation of 1,4-butanediol. For each route, we will evaluate the potential of biocatalysis, homogeneous catalysis, and heterogeneous catalysis, providing a critical assessment of their respective strengths and weaknesses.

Proposed Synthetic Pathways for 1,4-Dihydroxy-2-butanone

Two plausible and chemically sound strategies for the synthesis of 1,4-dihydroxy-2-butanone are presented below. The choice of pathway will largely depend on the available starting materials, desired scale of synthesis, and the specific requirements for purity and stereochemistry.

cluster_0 Route 1: Aldol Condensation cluster_1 Route 2: Selective Oxidation Glycolaldehyde Glycolaldehyde Catalyst_A Catalyst Glycolaldehyde->Catalyst_A Formaldehyde Formaldehyde Formaldehyde->Catalyst_A 1,4-Dihydroxy-2-butanone_A 1,4-Dihydroxy-2-butanone Catalyst_A->1,4-Dihydroxy-2-butanone_A 1,4-Butanediol 1,4-Butanediol Catalyst_B Catalyst 1,4-Butanediol->Catalyst_B 1,4-Dihydroxy-2-butanone_B 1,4-Dihydroxy-2-butanone Catalyst_B->1,4-Dihydroxy-2-butanone_B cluster_workflow Biocatalytic Synthesis Workflow prep Prepare TEA Buffer and Substrates dissolve Dissolve Glycolaldehyde in Buffer prep->dissolve add_enzyme Add Engineered FSA dissolve->add_enzyme start_rxn Start Reaction by Dropwise Addition of Formaldehyde add_enzyme->start_rxn react Maintain Temperature and Stir start_rxn->react monitor Monitor Progress (HPLC/GC-MS) react->monitor terminate Terminate Reaction monitor->terminate purify Purify Product terminate->purify cluster_workflow Homogeneous Catalytic Oxidation Workflow prep_cat Prepare Catalyst Solution (Mn(ClO₄)₂, PCA, NaOAc in MeCN) add_sub Add 1,4-Butanediol prep_cat->add_sub add_ox Slowly Add H₂O₂ add_sub->add_ox react Stir at Room Temperature add_ox->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Sources

A Comparative Guide to the Biological Activity of 1,4-Dihydroxy-2-butanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ketone

1,4-Dihydroxy-2-butanone is a synthetic organic compound characterized by a four-carbon backbone with hydroxyl groups at positions 1 and 4, and a ketone group at position 2.[1][2][3] While a seemingly simple molecule, its structural isomer, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), plays a critical role as a key intermediate in the biosynthesis of riboflavin (Vitamin B2) in many microorganisms.[4][5][6] This metabolic pathway is essential for the survival of numerous pathogens but is notably absent in humans, who must obtain riboflavin from their diet.[7][8]

This disparity presents a compelling therapeutic window. Enzymes within the microbial riboflavin synthesis pathway, particularly 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), represent prime targets for the development of novel antimicrobial agents.[7] By designing analogs of the natural substrate that can inhibit these enzymes, we can selectively disrupt microbial growth with potentially minimal effects on the human host.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of 1,4-Dihydroxy-2-butanone and its rationally designed analogs. We will delve into the underlying biochemical rationale, present field-proven experimental protocols for evaluating antimicrobial efficacy and cytotoxicity, and discuss the principles of structure-activity relationship (SAR) that guide the design of more potent and selective compounds.

Part 1: The Scientific Rationale - Targeting the Riboflavin Biosynthesis Pathway

The foundation of our investigation lies in the microbial riboflavin biosynthesis pathway. A crucial step in this cascade is the conversion of D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. This reaction is catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB.[5][7] DHBP then serves as the essential four-carbon precursor that condenses with a pyrimidine-derived intermediate to form the core structure of riboflavin.[5]

Because DHBPS is indispensable for a range of pathogens, including Mycobacterium, Salmonella, and Helicobacter species, and has no human homolog, it is considered an excellent target for antibacterial drug discovery.[7][8] An effective inhibitor of DHBPS would function as a potent antimicrobial by starving the pathogen of essential flavin cofactors (FMN and FAD), which are vital for cellular respiration and metabolism.[7]

Riboflavin_Pathway cluster_pathway Microbial Riboflavin Biosynthesis Ru5P D-Ribulose 5-Phosphate DHBP L-3,4-Dihydroxy-2-butanone 4-Phosphate (DHBP) Ru5P->DHBP DHBPS (RibB) (Target Enzyme) Lumazine 6,7-Dimethyl-8-ribityllumazine DHBP->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase Pyrimidine Pyrimidine Intermediate Pyrimidine->Lumazine Lumazine Synthase Inhibitor Designed Analog (e.g., 4PEH) Inhibitor->DHBP Competitive Inhibition

Caption: Potential sites for analog modification.

Part 3: An Experimental Framework for Comparative Analysis

To objectively compare the biological activity of 1,4-Dihydroxy-2-butanone and its analogs, a multi-tiered screening approach is essential. We will focus on two primary assays: antimicrobial susceptibility testing to assess efficacy and cytotoxicity profiling to evaluate safety.

A. Antimicrobial Activity Assessment: The Broth Microdilution Assay

Causality Behind Experimental Choice: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9][10][11]The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. [9]This quantitative method allows for a direct comparison of the potency of different analogs and is suitable for testing against a panel of clinically relevant bacteria and fungi. [10][12] Detailed Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve the test compounds (1,4-Dihydroxy-2-butanone and its analogs) in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Microbial Inoculum Preparation: Culture the desired microbial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium. This creates a gradient of compound concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. [11]

MIC_Workflow A Prepare Compound Stock (in DMSO) C Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Assess Turbidity & Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Hypothetical Data Summary:

Compound IDStructure ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent 1,4-Dihydroxy-2-butanone>256>256>256
Analog A R1: -OH -> -F128256>256
Analog B R2: C=O -> C=N-OH3264128
Analog C R3: Bromine at C364128256
Analog D Combination of B & C16 32 64
B. Cytotoxicity Profiling: The MTT Assay

Causality Behind Experimental Choice: A potent antimicrobial is only useful if it is not toxic to the host. The MTT assay is a robust, colorimetric method for assessing cell viability. [13]It measures the metabolic activity of mitochondria in living cells. [13][14]Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [13]The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value—the concentration of a compound that reduces cell viability by 50%. Comparing the IC50 against a human cell line to the MIC against a pathogen provides the selectivity index (SI = IC50/MIC), a critical parameter in drug development.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture a human cell line (e.g., HeLa or a non-cancerous line like HdFn) in an appropriate medium. Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight. [15]2. Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 24 or 48 hours). [15]3. MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [15][16]During this time, viable cells will form purple formazan crystals. [13]4. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm. [13][16]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

MTT_Workflow A Seed Human Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Compounds A->B C Incubate (e.g., 24h) B->C D Add MTT Reagent (Incubate 2-4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Data Summary:

Compound IDIC50 (µg/mL) vs. HeLa CellsIC50 (µg/mL) vs. Normal HdFn CellsSelectivity Index (SI) vs. S. aureus (IC50 HdFn / MIC)
Parent >500>500N/A
Analog A 350>500>3.9
Analog B 21045014.1
Analog C 280>500>7.8
Analog D 150 320 20.0

Part 4: Synthesizing the Data for Drug Development Decisions

The ultimate goal is to identify a lead compound with high potency against microbes and low toxicity to human cells. By consolidating our hypothetical data, we can make an informed decision.

Master Comparison Table:

Compound IDMIC vs. S. aureus (µg/mL)IC50 vs. HdFn Cells (µg/mL)Selectivity Index (SI)
Parent >256>500N/A
Analog A 128>500>3.9
Analog B 3245014.1
Analog C 64>500>7.8
Analog D 16 320 20.0

Interpretation and Path Forward:

  • The Parent compound shows no significant biological activity in these assays.

  • Analogs A, B, and C demonstrate that individual structural modifications can introduce antimicrobial activity, with Analog B being the most promising of the three.

  • Analog D , which combines the beneficial modifications of Analogs B and C, shows a synergistic effect. It has the lowest MIC (highest potency) against S. aureus and maintains a high IC50 against normal human cells, resulting in the highest Selectivity Index (SI=20).

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,4-Dihydroxy-2-butanone, establishing the purity of the synthesized compound is a critical, non-negotiable step. As a key intermediate in various biochemical pathways, including the biosynthesis of riboflavin (Vitamin B2), the presence of impurities can significantly impact the outcome of downstream applications, leading to erroneous experimental results and potential safety concerns in drug development.[1][2]

This comprehensive guide provides an in-depth comparison of analytical techniques for assessing the purity of 1,4-Dihydroxy-2-butanone. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Synthetic Landscape: Understanding Potential Impurities

The purity assessment of a synthesized compound begins with an understanding of its synthetic route and the potential impurities that may arise. 1,4-Dihydroxy-2-butanone is a synthetic organic compound, typically derived from the manipulation of butanone derivatives.[1][2] Common synthetic approaches for the closely related 4-hydroxy-2-butanone, for instance, involve the aldol condensation of acetone and formaldehyde or the oxidation of 1,3-butanediol.[3][4] These routes can introduce a variety of impurities, including:

  • Unreacted Starting Materials: Residual acetone, formaldehyde, or 1,3-butanediol.

  • Byproducts of Side Reactions: Such as butenone from dehydration or self-polymerization of formaldehyde.[3]

  • Solvents and Reagents: Any solvents, catalysts, or other reagents used in the synthesis and purification process.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is paramount for obtaining reliable purity data. The choice depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. This guide will compare three of the most powerful and commonly employed techniques for the analysis of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Selecting the Appropriate Analytical Technique

Purity_Assessment_Workflow Figure 1: Decision Workflow for Purity Analysis start Synthesized 1,4-Dihydroxy-2-butanone Sample decision1 Need for Absolute Molar Purity and Structural Confirmation? start->decision1 nmr Quantitative 1H-NMR Spectroscopy decision1->nmr Yes decision2 Analysis of Non-Volatile or Thermally Labile Impurities? decision1->decision2 No end Comprehensive Purity Profile nmr->end hplc High-Performance Liquid Chromatography (HPLC-UV/MS) decision2->hplc Yes decision3 Analysis of Volatile Impurities? decision2->decision3 No hplc->end gcms Gas Chromatography-Mass Spectrometry (GC-MS) decision3->gcms Yes decision3->end No

Caption: A decision-making workflow for selecting the most suitable analytical technique for the purity assessment of 1,4-Dihydroxy-2-butanone.

In-Depth Methodologies and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[6][7] This makes qNMR a primary ratio method of measurement.[7]

Expertise & Experience: The power of qNMR lies in its ability to provide both structural confirmation and quantitative information simultaneously. It is particularly valuable for identifying and quantifying impurities that are structurally similar to the main component. The choice of an appropriate internal standard is critical; it should have signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity.[6] For 1,4-Dihydroxy-2-butanone, a suitable internal standard would be a compound with simple, sharp signals in a region of the spectrum free from the analyte's resonances, such as 1,4-dioxane or maleic acid.

Trustworthiness: The self-validating nature of qNMR is enhanced by ensuring complete relaxation of all relevant nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T1) of the signals of interest.[6] This ensures that the signal intensities are directly proportional to the molar concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 1,4-Dihydroxy-2-butanone and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H-NMR spectrum with the following parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Relaxation Delay (d1): ≥ 25 seconds (to ensure full relaxation of all protons, including those of the internal standard).[8]

      • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio, S/N ≥ 250:1 for accurate integration).[6]

      • Acquisition Time (aq): ≥ 3 seconds.

      • Spectral Width (sw): Appropriate to cover all signals (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz using an exponential multiplication function.[5]

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the 1,4-Dihydroxy-2-butanone and the internal standard. For 1,4-Dihydroxy-2-butanone in D₂O, the expected chemical shifts are approximately: δ 4.2 (s, 2H), 3.7 (t, 2H), 2.8 (t, 2H) ppm. These values can vary slightly depending on the solvent and concentration.

    • Calculate the purity using the following equation:[6]

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 1,4-Dihydroxy-2-butanone, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. Detection is typically achieved using an ultraviolet (UV) detector, as the ketone functionality exhibits UV absorbance.

Expertise & Experience: The key to a successful HPLC purity assessment is the development of a method that can resolve the main component from all potential impurities. For compounds lacking a strong UV chromophore, derivatization with a UV-active agent can be employed, or alternative detectors like a Refractive Index Detector (RID) or Mass Spectrometer (MS) can be used.[9] For 1,4-Dihydroxy-2-butanone, direct UV detection at a low wavelength (e.g., 190-210 nm) is feasible. The choice of mobile phase composition (e.g., water/acetonitrile or water/methanol) and the use of additives like a small amount of acid (e.g., phosphoric acid or formic acid) can significantly improve peak shape and resolution.[10]

Trustworthiness: Method validation according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) is essential to ensure the reliability of the HPLC data.[11][12][13][14][15] This involves demonstrating the method's specificity, linearity, accuracy, precision, and range.[11][13][14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A starting point could be 95:5 (v/v) water:acetonitrile. The addition of 0.1% phosphoric acid to the aqueous phase can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of 1,4-Dihydroxy-2-butanone reference standard (if available) in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity.

    • Sample Solution: Accurately weigh and dissolve the synthesized 1,4-Dihydroxy-2-butanone in the mobile phase to a similar concentration as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Run the standards to generate a calibration curve.

    • Inject the sample solution.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative determination of specific impurities, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Components of a mixture are first separated in the gas phase based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

Expertise & Experience: For polar and relatively non-volatile compounds like 1,4-Dihydroxy-2-butanone, derivatization is often necessary to increase their volatility and thermal stability.[16] A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. The choice of the GC column and the temperature program is critical for achieving good separation of the derivatized analyte and potential volatile impurities.

Trustworthiness: The mass spectrum provides a molecular fingerprint of each compound, offering a high degree of confidence in the identification of impurities. The use of a mass spectral library further aids in the identification of unknown peaks.

  • Sample Preparation (with Derivatization):

    • Accurately weigh about 1 mg of the synthesized 1,4-Dihydroxy-2-butanone into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • The purity is determined by the area percentage of the derivatized 1,4-Dihydroxy-2-butanone peak relative to the total ion chromatogram (TIC) area.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Comparative Summary of Analytical Techniques

FeatureQuantitative ¹H-NMRHPLC-UVGC-MS
Principle Measures the molar ratio of analyte to a certified internal standard.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass fragmentation.
Primary Application Absolute purity determination, structural confirmation.Purity assessment of non-volatile and thermally labile compounds.Analysis of volatile and semi-volatile impurities.
Sample Preparation Simple dissolution.Dissolution and filtration.Derivatization may be required for polar compounds.
Selectivity High, based on unique chemical shifts.Good, can be optimized with column and mobile phase selection.Very high, mass spectra provide structural information.
Sensitivity Moderate.Good.Very high.
Quantitation Absolute quantitation without a specific reference standard.Relative quantitation (area %), requires reference standards for absolute quantitation.Relative quantitation (area %), requires reference standards for absolute quantitation.
Throughput Moderate.High with modern UPLC systems.Moderate, can have longer run times.
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.Requires a UV chromophore or derivatization, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.
ICH Validation Applicable for assay and impurity testing.Widely used and well-established for all validation parameters.Applicable for impurity testing, especially for volatile impurities.

Conclusion

The assessment of purity for synthesized 1,4-Dihydroxy-2-butanone requires a multi-faceted analytical approach. No single technique is universally superior; rather, the choice of methodology should be guided by the specific requirements of the analysis.

  • Quantitative ¹H-NMR stands out as a powerful primary method for providing an absolute measure of molar purity and for confirming the structure of the synthesized compound. Its ability to quantify without a specific reference standard for the analyte is a significant advantage.

  • HPLC-UV is a versatile and robust technique for the routine analysis of purity, particularly for identifying and quantifying non-volatile impurities. Its high throughput makes it suitable for in-process control and final product release testing.

  • GC-MS offers unparalleled sensitivity and specificity for the analysis of volatile impurities that may be present from the starting materials or side reactions.

For a comprehensive and defensible purity assessment, a combination of these techniques is often employed. For instance, qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to validate an HPLC method for routine quality control. By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous, validated protocols, researchers can ensure the quality and reliability of their synthesized 1,4-Dihydroxy-2-butanone, thereby safeguarding the integrity of their scientific endeavors.

References

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A Comparative Guide to Inter-laboratory Validation of 1,4-Dihydroxy-2-butanone Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prevalent analytical methods for the quantification of 1,4-Dihydroxy-2-butanone (DHB) in human plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is from a representative inter-laboratory study designed to assess the reproducibility, accuracy, and overall performance of these methods. This document is intended for researchers, analytical scientists, and drug development professionals to provide a framework for method selection and validation, ensuring data integrity across different laboratory settings.

Introduction: The Analytical Challenge of 1,4-Dihydroxy-2-butanone

1,4-Dihydroxy-2-butanone (DHB) is a small, polar organic molecule. Its significance in biochemical research is growing, particularly as an intermediate in metabolic pathways and a potential biomarker. The accurate quantification of DHB in biological matrices like plasma is crucial for pharmacokinetic studies, diagnostics, and understanding its physiological role.

However, the inherent properties of DHB—high polarity, low molecular weight (104.10 g/mol ), and lack of a strong chromophore—present significant analytical challenges.[1][2] These characteristics can lead to poor retention on traditional reversed-phase chromatography columns and low sensitivity with non-specific detectors. Therefore, robust and validated analytical methods are imperative for generating reliable data.

Inter-laboratory validation is the ultimate test of a method's reproducibility, a critical parameter for multi-site clinical trials or collaborative research projects.[3][4] This process evaluates the method's performance when used by different personnel, on different instruments, and in different environments. This guide is structured around a hypothetical inter-laboratory study to objectively compare two distinct analytical strategies for DHB quantification, adhering to the principles outlined in international guidelines on bioanalytical method validation.[5][6][7]

Comparative Analysis of Quantification Methodologies

The choice of an analytical method is a balance between the required sensitivity, selectivity, cost, and throughput. For a small polar molecule like DHB, two common, yet fundamentally different, approaches are HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For polar analytes like DHB, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice, as it provides better retention than traditional reversed-phase columns.[8][9] Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. The ketone functional group in DHB allows for UV detection, albeit at a lower wavelength with modest sensitivity.

  • Rationale for Method Design:

    • Stationary Phase: A HILIC column is selected to retain the highly polar DHB, which would otherwise elute in the void volume of a standard C18 column.

    • Mobile Phase: A high organic content mobile phase (e.g., acetonitrile) with a small amount of aqueous buffer is used to facilitate retention on the HILIC stationary phase.

    • Detection: UV detection is chosen for its simplicity and wide availability. The wavelength is set near the carbonyl group's absorbance maximum (~205 nm) to maximize the signal.

  • Advantages & Limitations:

    • Advantages: Widely available instrumentation, lower operational cost, simpler sample preparation (typically protein precipitation), and high throughput.

    • Limitations: Lower sensitivity compared to mass spectrometry, and potential for interference from co-eluting matrix components that also absorb UV light at the selected wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Detection by a mass spectrometer provides high selectivity and sensitivity by identifying compounds based on their mass-to-charge ratio.

  • Rationale for Method Design:

    • Derivatization is Essential: DHB is not sufficiently volatile for direct GC analysis due to its two polar hydroxyl groups. A critical step is chemical derivatization to convert these hydroxyl groups into less polar, more volatile moieties. A common and effective approach is silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[2]

    • Sample Preparation: A more rigorous sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is required to isolate DHB from the plasma matrix and ensure compatibility with the derivatization reagent.

    • Detection: Mass spectrometry operating in Selected Ion Monitoring (SIM) mode is used to monitor specific fragment ions of the derivatized DHB, providing excellent sensitivity and excluding interferences.

  • Advantages & Limitations:

    • Advantages: Superior sensitivity (often orders of magnitude higher than HPLC-UV), and exceptional selectivity due to the specificity of mass detection.

    • Limitations: The mandatory derivatization step adds complexity and time to the sample preparation process, potentially introducing variability. The instrumentation is also more expensive and requires more specialized expertise to operate.

Inter-laboratory Validation Study: Design and Workflow

To provide a robust comparison, an inter-laboratory study was designed to evaluate the performance of both the HPLC-UV and GC-MS methods across three independent laboratories.

Objective: To assess the accuracy, precision, and reproducibility of each method for the quantification of DHB in human plasma.

Study Protocol:

  • Participants: Three laboratories with expertise in bioanalysis.

  • Samples: Each laboratory received an identical set of samples, including:

    • Blank human plasma (double charcoal stripped).

    • Calibration standards (8 levels).

    • Quality Control (QC) samples at three concentrations:

      • Low QC (LQC): 3x the Limit of Quantification.

      • Medium QC (MQC): Mid-range of the calibration curve.

      • High QC (HQC): ~80% of the Upper Limit of Quantification.

  • Reference Standard: A single batch of certified 1,4-Dihydroxy-2-butanone reference standard was distributed to all participating laboratories.

  • Analysis: Each laboratory analyzed the samples in triplicate on three separate days using the provided detailed protocols for both the HPLC-UV and GC-MS methods.

Workflow for the Inter-Laboratory Validation Study

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation & Statistical Analysis Coord Coordinating Lab Samples Prepare & Spike Plasma Samples (Calibrators & QCs) Coord->Samples Distribute Distribute Blinded Samples & Reference Standard Samples->Distribute Lab1 Lab 1 Distribute->Lab1 Lab2 Lab 2 Distribute->Lab2 Lab3 Lab 3 Distribute->Lab3 Compile Compile Results from All Labs Lab1->Compile Lab2->Compile Lab3->Compile Stats Statistical Analysis (Accuracy, Precision, Reproducibility) Compile->Stats Report Generate Final Comparison Report Stats->Report

Caption: Workflow of the inter-laboratory validation study.

Detailed Experimental Protocols

The following protocols were provided to each participating laboratory to ensure methodological consistency.

HPLC-UV Method Protocol

cluster_sample_prep Sample Preparation cluster_hplc_conditions HPLC-UV Conditions plasma 100 µL Plasma Sample precip Add 300 µL Acetonitrile (with Internal Standard) plasma->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject column Column: HILIC, 2.1x100mm, 3.5µm mobile_phase Mobile Phase: 90% Acetonitrile, 10% 10mM Ammonium Formate (pH 3.5) flow_rate Flow Rate: 0.4 mL/min temp Column Temp: 40°C detection UV Detection: 205 nm

Caption: HPLC-UV experimental workflow.

A. Instrumentation and Reagents

  • HPLC system with UV detector.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Acetonitrile (HPLC grade), Ammonium Formate, Formic Acid.

  • Certified reference standard of 1,4-Dihydroxy-2-butanone.

B. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve DHB in a 50:50 mixture of acetonitrile and water.

  • Working Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

C. Chromatographic Conditions

  • Mobile Phase: 90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.5.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection Wavelength: 205 nm.

GC-MS Method Protocol

cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization plasma 200 µL Plasma Sample extract Add 1 mL Ethyl Acetate (with Internal Standard) plasma->extract vortex Vortex Mix (2 min) extract->vortex centrifuge Centrifuge (3,000 x g, 5 min) vortex->centrifuge supernatant Transfer Organic Layer centrifuge->supernatant dry Evaporate to Dryness (N2 Stream) supernatant->dry reconstitute Reconstitute in Pyridine dry->reconstitute derivatize Add MSTFA, Heat (60°C, 30 min) reconstitute->derivatize inject Inject into GC-MS derivatize->inject

Caption: GC-MS experimental workflow.

A. Instrumentation and Reagents

  • GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Capillary GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Ethyl Acetate, Pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Certified reference standard of 1,4-Dihydroxy-2-butanone.

B. Standard and Sample Preparation

  • Stock and Working Standards: Prepared as in the HPLC-UV method.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 1 mL of ethyl acetate containing the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of pyridine.

    • Add 50 µL of MSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

C. GC-MS Conditions

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized DHB and internal standard.

Inter-laboratory Validation Results: A Comparative Overview

The following tables summarize the hypothetical performance data compiled from the three participating laboratories. The acceptance criteria are based on FDA and EMA guidelines, which typically require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to be ≤15% RSD (≤20% at the LLOQ).[10][11][12]

Table 1: Comparison of Method Sensitivity and Linearity

ParameterHPLC-UV MethodGC-MS Method
Linear Range 1 µg/mL - 200 µg/mL5 ng/mL - 1000 ng/mL
Correlation Coeff. (r²) > 0.995> 0.998
LOQ 1 µg/mL5 ng/mL

Table 2: Inter-laboratory Accuracy (% Bias from Nominal Value)

QC LevelHPLC-UV Method (Mean Bias ± SD)GC-MS Method (Mean Bias ± SD)
LQC -5.8% ± 4.1%-2.5% ± 3.2%
MQC -2.1% ± 3.5%1.8% ± 2.5%
HQC 1.5% ± 2.9%0.9% ± 1.9%

Table 3: Inter-laboratory Precision (% Relative Standard Deviation, RSD)

QC LevelHPLC-UV Method (Mean %RSD)GC-MS Method (Mean %RSD)
LQC 8.9%6.5%
MQC 6.2%4.8%
HQC 4.5%3.1%

Discussion and Recommendations

The results of this inter-laboratory comparison clearly illustrate the distinct performance characteristics of the HPLC-UV and GC-MS methods for the quantification of DHB in plasma.

  • Sensitivity and Specificity: The GC-MS method is demonstrably superior in terms of sensitivity, with a limit of quantification (LOQ) 200 times lower than the HPLC-UV method. This is a critical advantage for studies where endogenous or administered DHB concentrations are expected to be very low. The specificity of mass spectrometric detection also provides greater confidence in the identity of the analyte, minimizing the risk of interference.

  • Accuracy and Precision: Both methods performed well within the accepted regulatory limits for accuracy and precision.[10][11][12] The GC-MS method, however, showed slightly better performance with lower bias and less variability (lower %RSD) across the three laboratories. This suggests that while the derivatization step adds complexity, it can yield highly reproducible results when performed according to a standardized protocol.

  • Practical Considerations: The primary advantage of the HPLC-UV method lies in its simplicity and throughput. The protein precipitation sample preparation is fast and easily automated, making it suitable for screening large numbers of samples where sub-µg/mL sensitivity is adequate. The GC-MS method, while more sensitive, requires a more labor-intensive liquid-liquid extraction and a dedicated derivatization step, reducing overall throughput.

Recommendations for Method Selection:
  • Choose the HPLC-UV method for routine analyses, high-throughput screening, or studies where DHB concentrations are expected to be in the µg/mL range. Its operational simplicity, lower cost, and robustness make it an excellent choice for quality control labs.

  • Choose the GC-MS method when maximal sensitivity is required, such as in pharmacokinetic studies with low dosage, trace-level biomarker discovery, or when absolute certainty of analyte identity is paramount. While more complex, its superior performance in the low ng/mL range justifies the additional effort.

Conclusion

Both the HPLC-UV and GC-MS methods can be successfully validated for the quantification of 1,4-Dihydroxy-2-butanone in human plasma. The inter-laboratory data confirm that both methods are accurate, precise, and reproducible. The final choice of method should be guided by the specific requirements of the research or clinical application, balancing the need for sensitivity against practical considerations of sample throughput, cost, and available expertise. This guide provides the necessary framework and supporting data to make an informed decision, ensuring the generation of high-quality, reliable, and transferable analytical results.

References

  • Zhong, D. et al. (2009). Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry. Bioanalysis. Available at: [Link]

  • Uchiyama, S. et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. Available at: [Link]

  • Li, J. et al. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available at: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. LabRulez LCMS. Available at: [Link]

  • Cuadros-Rodríguez, L. et al. (2013). Comparison of different statistical methods for evaluation of proficiency test data. TrAC Trends in Analytical Chemistry.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guideline. Available at: [Link]

  • Allard, A., & Amarouche, S. (2011). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • Dolan, J. W. (2015). Analytical Method Validation: Back to Basics, Part II.
  • Jones, A. W. et al. (2011). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Petersen, H. W. et al. (2011). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Clinical Chemistry.
  • Saini, S. S. et al. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. ICH Guideline. Available at: [Link]

  • Williams, A. (2013). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. Available at: [Link]

  • Kuttatharmmakul, S. et al. (1999). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Kinter, M. (2019). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.

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Safety Operating Guide

A Guide to the Safe Disposal of 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,4-Dihydroxy-2-butanone (CAS No. 590-90-9), a chemical intermediate vital in pharmaceutical research and development. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety data and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Section 1: Core Principles and Hazard Assessment

Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. 1,4-Dihydroxy-2-butanone is not merely a benign organic molecule; it possesses specific properties that mandate its classification as hazardous waste.

Hazard Profile: The primary hazards associated with 1,4-Dihydroxy-2-butanone include its potential to cause significant irritation and its nature as a combustible liquid.[1][2] According to the Globally Harmonized System (GHS), its classification underscores the need for careful handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Flammable LiquidsCategory 4H227: Combustible liquid[2]

Waste Classification Rationale: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[4][5] As a combustible ketone, 1,4-Dihydroxy-2-butanone waste must be managed as hazardous. Ketones as a class are often treated as ignitable hazardous waste.[6][7] The causality is clear: improper disposal, such as drain disposal, could introduce a combustible and irritating substance into plumbing systems and the environment, posing a risk of fire and ecological harm.[2][8] Therefore, all waste streams containing this compound must be collected for disposal by a licensed hazardous waste facility.[3][9]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 1,4-Dihydroxy-2-butanone for any purpose, including disposal, the deployment of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable protocol to prevent accidental exposure.

Protection TypeSpecificationRationale for Use
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[3]Protects against splashes that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents direct skin contact, which can lead to irritation and potential sensitization.[2][3]
Body Protection A standard lab coat or chemical-resistant apron.[6]Protects against incidental skin contact from splashes or spills.
Respiratory Work in a well-ventilated area, such as a chemical fume hood.[8][9]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating your skin.[2]

Section 3: Emergency Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Remove Ignition Sources: As a combustible liquid, it is critical to eliminate all nearby heat, sparks, and open flames.[2][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE: Before approaching the spill, don the full PPE suite as described in Section 2.

  • Contain & Absorb: For liquid spills, contain the material and then cover it with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9]

  • Collect Waste: Carefully scoop the absorbed material and place it into a suitable, sealable container. Label this container clearly as "Hazardous Waste: 1,4-Dihydroxy-2-butanone Spill Debris."[9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Final Disposal: The sealed container of spill debris must be disposed of following the procedures outlined in Section 4.

Section 4: Standard Disposal Workflow

The guiding principle for the disposal of 1,4-Dihydroxy-2-butanone is that it must never be poured down the drain or mixed with general trash.[2][8] All waste must be collected as regulated hazardous waste.

Workflow for Liquid Waste (Unused product, reaction mixtures, solutions):

  • Select a Waste Container: Choose a clean, compatible, and leak-proof container, typically a high-density polyethylene (HDPE) carboy designated for organic or ketone solvent waste.[7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "1,4-Dihydroxy-2-butanone" (avoiding formulas or abbreviations)[10]

    • A clear indication of the hazards: "Irritant, Combustible"[10]

  • Transfer the Waste: Carefully pour the waste into the designated container within a fume hood.

  • Seal the Container: Tightly close the container immediately after adding waste. Containers must remain closed except when actively adding waste.[2][9]

Workflow for Contaminated Solid Waste (Gloves, absorbent pads, empty containers):

  • Segregate: Collect all solid materials that have come into contact with 1,4-Dihydroxy-2-butanone separately from regular trash.

  • Package: Place these items into a durable, sealable plastic bag or a designated solid waste container.

  • Label: Clearly label the bag or container as "Hazardous Waste: 1,4-Dihydroxy-2-butanone Contaminated Debris."

  • Final Disposal: The original chemical container, now empty, should be triple-rinsed with a suitable solvent (like acetone). The rinsate must be collected and disposed of as hazardous organic waste.[11] The rinsed container can then be managed for disposal according to your institution's policy.

Section 5: Waste Storage and Final Disposition

Proper storage while awaiting pickup is a critical component of the disposal lifecycle, governed by strict regulations to ensure safety.

  • Satellite Accumulation Area (SAA): All labeled hazardous waste containers must be stored in a designated SAA.[10] This area should be at or near the point of generation, under the control of the operator.

  • Segregation is Key: Store the 1,4-Dihydroxy-2-butanone waste away from incompatible chemicals. Critically, it must be segregated from strong oxidizing agents to prevent a hazardous reaction.[9][10]

  • Arrange for Pickup: Once the waste container is full or has been in the SAA for an extended period (up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10] The ultimate disposal method will be a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature chemical incineration.[2]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams of 1,4-Dihydroxy-2-butanone.

DisposalWorkflow start Waste Generation (1,4-Dihydroxy-2-butanone) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste Stream (e.g., unused chemical, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated gloves, wipes) waste_type->solid_waste Solid select_container_liquid Select Designated Liquid Waste Container (Ketone/Organic Solvents) liquid_waste->select_container_liquid select_container_solid Select Designated Solid Waste Container/Bag solid_waste->select_container_solid label_container Affix 'Hazardous Waste' Label - Full Chemical Name - All Hazards Listed select_container_liquid->label_container select_container_solid->label_container transfer_waste Transfer Waste to Container (in Fume Hood) label_container->transfer_waste store_in_saa Store Sealed Container in Satellite Accumulation Area (SAA) (Segregate from Incompatibles!) transfer_waste->store_in_saa arrange_pickup Container Full or >1 Year? Arrange Pickup by EH&S store_in_saa->arrange_pickup

Sources

A Senior Application Scientist's Guide to Safely Handling 1,4-Dihydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical reagents. Among these is 1,4-Dihydroxy-2-butanone, a versatile ketone intermediate. While indispensable, ensuring its safe handling is paramount to protecting ourselves and maintaining the integrity of our research. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of laboratory safety and chemical causality.

Our primary objective is to build a culture of safety that is both rigorous and intuitive. This protocol is designed as a self-validating system, where each step logically reinforces the next, ensuring that safety becomes an intrinsic part of the workflow, not an afterthought.

Foundational Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with 1,4-Dihydroxy-2-butanone is essential. While one Safety Data Sheet (SDS) indicates "no data available" for formal GHS classification, information for the closely related and structurally similar compound, 4-Hydroxy-2-butanone, reveals key hazards that we must prudently consider.[1]

Analysis of analogous compounds suggests the following primary risks:

  • Skin Irritation: Assumed to be a skin irritant.[2][3] Prolonged contact can lead to localized redness and discomfort.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3]

  • Combustibility: The compound is a combustible liquid with a relatively high flash point, meaning it can ignite but is not considered highly flammable.[3]

These potential hazards form the logical basis for the stringent PPE and handling protocols that follow. We operate on the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation.

The Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the first and most critical line of defense. All work with 1,4-Dihydroxy-2-butanone should be performed within a certified chemical fume hood to control vapor inhalation. PPE serves as the final, essential barrier between the researcher and the chemical.

The following table summarizes the required PPE, explaining the rationale for each selection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile GlovesProvides effective protection against splashes from ketones and alcohols. Nitrile is recommended over latex due to its superior chemical resistance.[4] For prolonged tasks, consider double-gloving.[5]
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles, which is critical as the substance is an eye irritant.[2][3][5]
Face Protection Full-Face Shield (in addition to goggles)Required when handling larger quantities (>100mL) or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.[5]
Body Protection Flame-Resistant Laboratory CoatProtects against accidental spills on the skin and clothing. A flame-resistant coat is specified due to the combustible nature of the material.[4]
Foot Protection Closed-Toed ShoesNon-negotiable in any laboratory setting to protect feet from spills and dropped objects.

Procedural Workflow: A Self-Validating System

This step-by-step protocol is designed to eliminate ambiguity and prevent cross-contamination. The sequence is critical for ensuring maximum protection.

Experimental Workflow for Handling 1,4-Dihydroxy-2-butanone

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Hazard Review (Consult SDS) B 2. Assemble PPE (Gloves, Goggles, Lab Coat) A->B C 3. Don PPE (Correct Sequence) B->C D 4. Conduct Experiment (Weighing, Transfer, Reaction) C->D E 5. Segregate Waste (Contaminated PPE, Liquid Waste) D->E F 6. Doff PPE (Contamination Avoidance) E->F G 7. Personal Hygiene (Wash Hands Thoroughly) F->G H 8. Dispose of Waste (Follow Institutional Guidelines) G->H

Caption: A procedural flowchart outlining the safe handling lifecycle for 1,4-Dihydroxy-2-butanone.

Step-by-Step Methodology:

  • Pre-Handling Preparation:

    • Verify the chemical fume hood is operational and has a valid certification.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[5]

    • Assemble all necessary equipment and reagents to minimize movement during the procedure.

    • Designate a specific waste container for 1,4-Dihydroxy-2-butanone waste.

  • Donning PPE:

    • Lab Coat: Fasten completely.

    • Goggles: Secure a snug fit.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

  • Chemical Handling (Inside Fume Hood):

    • Perform all transfers and manipulations well within the fume hood to ensure vapor capture.

    • Use sealed or covered containers whenever possible to minimize evaporation.[4]

    • In case of a small spill inside the hood, use an appropriate absorbent material (e.g., sorbent pads) and place it in the designated hazardous waste container.

  • Post-Handling & Doffing PPE:

    • This sequence is crucial to prevent contaminating your skin.

    • Gloves: Remove first by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated solid waste container.

    • Lab Coat: Remove by rolling it away from the body, ensuring the contaminated exterior does not touch your clothes.

    • Goggles: Remove last.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the safety lifecycle.

  • Liquid Waste: All solutions containing 1,4-Dihydroxy-2-butanone must be collected in a dedicated, clearly labeled hazardous waste container.[6][7] As a non-halogenated ketone, it should typically be placed in a container for non-halogenated organic solvents.[6] Never dispose of this chemical down the sanitary sewer.[6][8]

  • Solid Waste: All disposables contaminated with 1,4-Dihydroxy-2-butanone, including gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed container labeled as hazardous solid waste.

  • Container Management: Waste containers must be kept closed when not in use, stored in a secondary containment bin, and located in a well-ventilated area, away from ignition sources.[6][7][9] All disposal must adhere to your institution's specific hazardous waste protocols.[2][10]

By adhering to this comprehensive guide, you not only ensure your personal safety but also contribute to a secure and professional research environment. This protocol is a living document, intended to be integrated into your standard operating procedures as a foundation for responsible chemical handling.

References

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. (2025-08-20). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste . National Institutes of Health. [Link]

  • 4-Hydroxy-2-butanone - Safety Data Sheet . Thermo Fisher Scientific. (2014-01-31). [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]

  • Safety Data Sheet: Butanone . Chemos GmbH & Co.KG. (2021-02-03). [Link]

  • Ensuring Safe Lab Practices: The Crucial Element of Laboratory Safety . DWK Life Sciences. [Link]

  • Safety Protocols for Handling Pharma-Grade Acetone in Laboratories . Purosolv. (2025-02-21). [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.